Ambroxol hydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.ClH/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;/h5-6,10-11,17-18H,1-4,7,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVKOSLOVOTXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br2ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045442, DTXSID60936098 | |
| Record name | Ambroxolhydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146648-86-3, 23828-92-4, 1384955-66-1, 15942-05-9 | |
| Record name | Cyclohexanol, 4-[[(2-amino-3,5-dibromophenyl)methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146648-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ambroxol Hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023828924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol hydrochloride, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384955661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ambroxolhydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(2-Amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-[[(2-amino-3,5-dibromophenyl)methyl]amino]cyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBROXOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC995ZMV90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMBROXOL HYDROCHLORIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3593UZ7HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Journey of a Mucolytic Agent: Preclinical Pharmacokinetics and Bioavailability of Ambroxol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Ambroxol (B1667023) hydrochloride, a widely utilized mucolytic agent, plays a crucial role in the management of respiratory disorders characterized by excessive or viscous mucus. Understanding its pharmacokinetic profile and bioavailability in preclinical models is fundamental for its translation into effective clinical therapies. This in-depth technical guide synthesizes available data on the absorption, distribution, metabolism, and excretion (ADME) of ambroxol hydrochloride in key preclinical species, providing a comprehensive resource for researchers and drug development professionals.
Executive Summary
This document provides a detailed overview of the preclinical pharmacokinetics of this compound. The data presented herein, primarily derived from studies in rats, rabbits, and dogs, highlights the compound's rapid absorption and species-specific differences in elimination. While extensive quantitative data is available for rat models, information on other species is more comparative. This guide summarizes key pharmacokinetic parameters, details common experimental methodologies, and illustrates the metabolic fate of ambroxol.
Pharmacokinetic Parameters: A Comparative Overview
The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical models. It is important to note that direct cross-species comparisons should be made with caution due to variations in experimental design and analytical methodologies.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| 2.7 | - | - | - | 20-25 | - | |
| 30 | 88.8 | 2 | - | 8.8 (beta) | 70-80 |
Table 2: Comparative Elimination Half-life of this compound in Different Species (Oral Administration)
| Species | Elimination Half-life (t½) (h) | Reference |
| Rat | 20-25 | |
| Rabbit | 2 | |
| Dog | 20-25 |
Note: The reported half-life of 20-25 hours in rats and dogs in the comparative study refers to the radioactivity from a 14C-labeled compound and is governed by the disposition of acidic metabolites. The beta half-life of 8.8 hours for the parent compound in rats provides a more specific measure of elimination.
Experimental Protocols: A Methodological Blueprint
The following sections detail the typical experimental designs and analytical methods employed in the preclinical pharmacokinetic evaluation of this compound.
In Vivo Pharmacokinetic Study in Rats
A common experimental workflow for assessing the pharmacokinetics of this compound in rats is outlined below.
-
Animal Model: Wistar rats are commonly used.
-
Housing: Animals are typically housed in controlled environments with regulated light-dark cycles and access to standard chow and water.
-
Dosing: this compound is often administered as a suspension via oral gavage after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours) from a site like the retro-orbital plexus or tail vein into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The quantification of this compound in plasma is predominantly achieved using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: A crucial step involves the extraction of ambroxol from the plasma matrix. This is often accomplished through protein precipitation with organic solvents like methanol (B129727) or acetonitrile (B52724), followed by centrifugation. Liquid-liquid extraction is another common technique.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is frequently employed.
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection is a common method, with wavelengths typically set around 245 nm and 310 nm. Mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity.
-
Metabolic Pathway of this compound
Ambroxol undergoes biotransformation in the liver, primarily through Phase I and Phase II reactions. The major metabolite identified is dibromoanthranilic acid.
The metabolism of ambroxol is primarily mediated by the cytochrome P450 enzyme system. Routes of biotransformation are generally similar across the studied species (rat, rabbit, dog, and human), involving Phase I reactions leading to the formation of dibromoanthranilic acid, and subsequent Phase II conjugation reactions, mainly with glucuronic acid, to facilitate excretion. In humans and rabbits, radioactivity from labeled ambroxol is almost entirely excreted in the urine, whereas in rats and dogs, biliary excretion is also observed.
Conclusion
This technical guide provides a consolidated overview of the preclinical pharmacokinetic and bioavailability data for this compound. The information presented underscores the compound's favorable absorption characteristics and highlights the species-specific differences in its elimination profile. The detailed experimental protocols offer a valuable resource for designing and conducting future preclinical studies. A thorough understanding of these preclinical data is paramount for the rational design of clinical trials and the successful development of novel ambroxol-based therapies. Further research is warranted to obtain more detailed quantitative pharmacokinetic data in non-rodent species to enhance the predictability of human pharmacokinetics.
Ambroxol hydrochloride as a pharmacological chaperone for GCase
An In-depth Technical Guide to Ambroxol (B1667023) Hydrochloride as a Pharmacological Ch chaperone for Glucocerebrosidase (GCase)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This deficiency results in the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, leading to a wide range of clinical manifestations.[1][2] Many mutations in the GBA1 gene cause the GCase protein to misfold in the endoplasmic reticulum (ER), leading to its premature degradation through the ER-associated degradation (ERAD) pathway and preventing its transit to the lysosome.[3][4][5] Pharmacological chaperone therapy (PCT) is an emerging therapeutic strategy that utilizes small molecules to bind to and stabilize these misfolded enzymes, facilitating their correct folding and trafficking to the lysosome.[2][3][6] Ambroxol hydrochloride, a long-established mucolytic agent, has been identified as a promising pharmacological chaperone for mutant GCase.[1][2][5] This guide provides a comprehensive technical overview of its mechanism of action, efficacy data, and the experimental protocols used for its evaluation.
Core Mechanism of Action
Ambroxol functions as a pharmacological chaperone for GCase through a pH-dependent mechanism.[1][3][7] In the neutral pH environment of the endoplasmic reticulum (ER), ambroxol binds to the misfolded GCase enzyme.[3][7] This binding stabilizes the protein's conformation, allowing it to bypass the ER's quality control machinery that would otherwise target it for degradation.[1][3] The stabilized GCase-ambroxol complex is then trafficked through the Golgi apparatus to the lysosomes.[8]
A critical feature of ambroxol's chaperone activity is its pH sensitivity.[3][7] Upon arrival in the acidic environment of the lysosome (pH ≈ 4.5-5.0), the binding affinity of ambroxol for GCase is significantly reduced.[3][7] This causes ambroxol to dissociate from the enzyme, leaving a correctly folded and active GCase in the lysosome where it can hydrolyze the accumulated glucosylceramide.[1][3] Modeling studies suggest that ambroxol interacts with both active and non-active site residues of the GCase enzyme, consistent with its mixed-type inhibition profile at neutral pH.[1][7]
Beyond its primary chaperone function, ambroxol has been reported to have other beneficial effects. These include the potential to upregulate GCase expression by activating transcription factors like TFEB, a key regulator of lysosomal biogenesis, and to modulate autophagy and lysosomal function.[1][9]
Mechanism of Ambroxol as a GCase Chaperone.
Quantitative Data Presentation
The efficacy of ambroxol has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: Summary of In Vitro Efficacy of Ambroxol on GCase
| GBA1 Mutation(s) | Cell Type | Ambroxol Concentration | Key Quantitative Outcome | Citation(s) |
| N370S/N370S | Patient Fibroblasts | 60 µM | ~1.5-fold increase in GCase activity | [7] |
| F213I/L444P | Patient Fibroblasts | 60 µM | ~2-fold increase in GCase activity | [7] |
| Various (GD Patients) | PBMC-derived Macrophages | Not specified | 3.3-fold increase in GCase activity | [10] |
| Various (GBA-PD Patients) | PBMC-derived Macrophages | Not specified | 3.5-fold increase in GCase activity | [10] |
| N370S/N370S | Patient Lymphoblasts | 30 µM | ~2-fold increase in GCase activity | [7] |
| L444P/L444P | Patient Fibroblasts | Not specified | No significant positive response noted in some studies | [1] |
Table 2: Summary of In Vivo and Clinical Efficacy of Ambroxol
| Study Population | Ambroxol Dosage | Key Quantitative Outcome(s) | Citation(s) |
| Neuronopathic GD Patients (n=5) | Up to 25 mg/kg/day | Significant increase in lymphocyte GCase activity; Decreased glucosylsphingosine (B128621) in CSF | [11] |
| Parkinson's Disease Patients (n=17) | 1.26 g/day for 6 months | 35% increase in GCase levels in cerebrospinal fluid | [12] |
| L444P/+ Transgenic Mice | 4 mM in drinking water | Significant increase in GCase activity in various brain tissues | [1] |
| Wild-Type Mice | 4 mM in drinking water | Increased GCase activity in brainstem, midbrain, cortex, and striatum | [9] |
| GD Type 1 Patients (ERT-naïve) | 150 mg/day for 6 months | One patient showed 16.2% increase in hemoglobin and 32.9% increase in platelets | [1] |
Experimental Protocols
Standardized methods are crucial for evaluating the efficacy of pharmacological chaperones. Below are detailed protocols for key experiments.
GCase Activity Assay in Cell Lysates
This protocol measures GCase enzyme activity using a fluorogenic substrate.
-
Materials:
-
Cell lysis buffer (e.g., 0.25% Triton X-100, 0.25% Taurocholate in citrate-phosphate buffer)
-
Citrate-phosphate buffer (0.1 M citric acid, 0.2 M sodium phosphate, pH 5.4)[13]
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (e.g., 10 mM in assay buffer)[13]
-
Stop buffer (e.g., 0.5 M NaOH-glycine, pH 10.4)
-
Bradford reagent for protein quantification
-
96-well black microplate
-
Fluorometer (Excitation: 365 nm, Emission: 445 nm)
-
-
Procedure:
-
Cell Lysis: Culture patient-derived fibroblasts or other relevant cells with and without various concentrations of ambroxol for a specified period (e.g., 4-6 days).[11][14] Harvest cells, wash with PBS, and lyse on ice with cell lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using the Bradford assay.
-
Enzyme Reaction: In a 96-well plate, add a standardized amount of protein (e.g., 10-20 µg) from each lysate. Bring the volume up with assay buffer.
-
Initiate Reaction: Add the 4-MUG substrate solution to each well to start the reaction. Incubate at 37°C for 1-2 hours, protected from light.
-
Stop Reaction: Terminate the reaction by adding the stop buffer.
-
Measurement: Read the fluorescence on a fluorometer.
-
Calculation: Calculate GCase activity as nanomoles of 4-MUG hydrolyzed per hour per milligram of total protein, based on a standard curve generated with free 4-methylumbelliferone (B1674119) (4-MU).[15]
-
Western Blot for GCase Protein Levels
This method quantifies the amount of GCase protein in cells.
-
Materials:
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-GCase antibody
-
Primary antibody: anti-β-actin or anti-GAPDH (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Prepare cell lysates from treated and untreated cells as described above.
-
SDS-PAGE: Separate proteins by size by running a standardized amount of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary anti-GCase antibody overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize GCase protein levels to the loading control (β-actin or GAPDH).[14]
-
Immunofluorescence for GCase Lysosomal Localization
This protocol visualizes the location of GCase within the cell to confirm its trafficking to the lysosome.
-
Materials:
-
Cells grown on glass coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-GCase and anti-LAMP2 (lysosomal marker)
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI for nuclear staining
-
Mounting medium
-
-
Procedure:
-
Cell Culture: Grow cells on coverslips and treat with or without ambroxol.
-
Fix and Permeabilize: Wash cells with PBS, fix with 4% PFA, and then permeabilize with Triton X-100.
-
Blocking: Block with 1% BSA to prevent non-specific antibody binding.
-
Antibody Staining: Incubate with a cocktail of primary antibodies (anti-GCase and anti-LAMP2) for 1-2 hours. Wash, then incubate with the corresponding fluorophore-conjugated secondary antibodies for 1 hour in the dark.
-
Staining and Mounting: Stain nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a confocal microscope. Co-localization of the GCase signal (e.g., green) with the LAMP2 signal (e.g., red) will appear as yellow, indicating successful trafficking of GCase to the lysosome.[10]
-
Workflow for In Vitro Ambroxol Efficacy Testing.
Potential Signaling Pathway Involvement
Ambroxol's effects may extend beyond direct chaperoning to influencing cellular signaling pathways that regulate lysosomal health. One proposed mechanism involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[9] Activation of TFEB can lead to the coordinated expression of genes involved in lysosome formation and function, potentially increasing the cell's overall capacity to clear substrates.
Ambroxol's Potential Role in TFEB Signaling.
Conclusion
This compound represents a promising orally available, blood-brain barrier-penetrating pharmacological chaperone for the treatment of Gaucher disease and potentially other GBA1-related neurodegenerative disorders like Parkinson's disease.[1][16][17] Its well-characterized, pH-dependent mechanism of action allows it to stabilize mutant GCase in the ER and facilitate its delivery to the lysosome, where it is released to function.[1][3] Quantitative data from a range of in vitro and in vivo models demonstrate its ability to increase GCase activity and protein levels.[7][10][12] However, the therapeutic response is highly dependent on the specific GBA1 mutation, with some genotypes showing a more significant benefit than others.[1] Further large-scale clinical trials are necessary to fully establish its efficacy, safety profile at high doses, and the specific patient populations that will benefit most from this repurposed therapeutic.
References
- 1. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 2. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 3. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. The use of Ambroxol for the treatment of Gaucher disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cureparkinsons.org.uk [cureparkinsons.org.uk]
- 9. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ambroxol chaperone therapy for neuronopathic Gaucher disease: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 13. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. gaucherdisease.org [gaucherdisease.org]
- 17. neurosciencenews.com [neurosciencenews.com]
The Neuroprotective Potential of Ambroxol Hydrochloride in Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ambroxol hydrochloride, a widely used mucolytic agent, has emerged as a promising candidate for disease modification in Parkinson's disease (PD). This technical guide provides an in-depth review of the preclinical and clinical evidence supporting the neuroprotective effects of Ambroxol, with a focus on its mechanism of action in cellular and animal models of PD. We consolidate quantitative data from key studies, detail experimental methodologies, and visualize the core signaling pathways to offer a comprehensive resource for the scientific community.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies. While current therapies manage symptoms, they do not halt disease progression. A significant genetic risk factor for PD is mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase). Reduced GCase activity is linked to α-synuclein accumulation, creating a pathogenic feedback loop. This compound has been identified as a pharmacological chaperone for GCase, capable of enhancing its activity and promoting lysosomal function. This has positioned Ambroxol as a compelling candidate for a disease-modifying therapy for PD.
Mechanism of Action: The GBA1-α-Synuclein Axis
Ambroxol's primary neuroprotective mechanism is centered on its ability to act as a chaperone for the GCase enzyme. In the endoplasmic reticulum, Ambroxol binds to GCase, promoting its correct folding and trafficking to the lysosome. Within the acidic environment of the lysosome, Ambroxol dissociates, allowing GCase to hydrolyze its substrate, glucosylceramide. This enhancement of GCase activity is believed to break the pathogenic loop between GCase deficiency and α-synuclein accumulation.[1][2] Improved lysosomal function facilitates the clearance of misfolded proteins, including α-synuclein aggregates.[3][4]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from in-vitro, in-vivo, and clinical studies investigating the effects of this compound.
Table 1: In-Vitro Studies
| Cell Model | Ambroxol Concentration | Duration | Key Findings | Reference |
| Human fibroblasts with GBA1 mutations | 10 µM | 5 days | ~50% reduction in oxidative stress markers.[3] | McNeill A, et al. Brain. 2014 |
| SH-SY5Y cells overexpressing α-synuclein | 10 µM, 30 µM | 5 days | Significant decrease in α-synuclein levels (~15%).[4] | The Science of Parkinson's. 2020 |
| Macrophages from GBA-PD patients | Not Specified | 4 days | 3.5-fold increase in GCase activity.[5] | ResearchGate. 2023 |
Table 2: In-Vivo Studies (Animal Models)
| Animal Model | Ambroxol Dose | Duration | Brain Region | Key Findings | Reference |
| Wild-type mice | 4mM in drinking water | 12 days | Brainstem, Midbrain, Cortex, Striatum | Significant increase in GCase activity.[3] | Migdalska-Richards A, et al. Ann Neurol. 2016 |
| L444P/+ Gba1 mutant mice | 4mM in drinking water | 12 days | Brainstem, Midbrain, Cortex, Striatum | Significant increase in GCase activity (13-21%).[6] | Migdalska-Richards A, et al. Ann Neurol. 2016 |
| α-synuclein overexpressing mice | 4mM in drinking water | 12 days | Brainstem, Striatum | Significant decrease in α-synuclein protein levels (~17-19%).[7] | Migdalska-Richards A, et al. Ann Neurol. 2016 |
| Non-human primates (Cynomolgus monkey) | 100 mg/day (oral) | 28 days | Midbrain, Cortex, Striatum | ~20% increase in GCase activity.[8] | The Science of Parkinson's. 2020 |
Table 3: Clinical Studies
| Study Population | Ambroxol Dose | Duration | Key Findings | Reference |
| Parkinson's disease patients (with and without GBA1 mutations) | Escalating to 1.26 g/day | 186 days | Ambroxol crossed the blood-brain barrier.[9] 35% increase in CSF GCase protein levels.[10] 13% increase in CSF α-synuclein concentration.[8] | Mullin S, et al. JAMA Neurol. 2020 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols from the cited literature.
In-Vitro GCase Activity Assay (Fibroblasts)
-
Cell Culture: Human dermal fibroblasts from PD patients with GBA1 mutations and healthy controls are cultured under standard conditions.
-
Ambroxol Treatment: Cells are treated with a specified concentration of this compound (e.g., 10 µM) for a defined period (e.g., 5 days).
-
Cell Lysis: Cells are harvested and lysed to release cellular components, including lysosomal enzymes.
-
GCase Activity Measurement: GCase activity is determined using a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). The cleavage of 4-MUG by GCase at an acidic pH (to minimize non-lysosomal GCase activity) releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[11]
-
Quantification: The fluorescence of 4-MU is measured using a fluorometer and normalized to the total protein concentration of the cell lysate.[12]
In-Vivo Ambroxol Treatment and Brain Tissue Analysis (Mouse Model)
-
Animal Models: Transgenic mouse models are utilized, such as those with a heterozygous L444P mutation in the murine Gba1 gene or those overexpressing human α-synuclein.[3]
-
Ambroxol Administration: Ambroxol is administered to the mice, typically dissolved in their drinking water (e.g., 4mM solution), for a specified duration (e.g., 12 days).[6]
-
Tissue Harvesting: Following the treatment period, mice are euthanized, and brain tissue from specific regions (e.g., brainstem, midbrain, cortex, striatum) is dissected and snap-frozen.
-
Brain Homogenization: The brain tissue is homogenized in a lysis buffer to prepare brain lysates.
-
GCase Activity Assay: GCase activity in the brain lysates is measured using the 4-MUG fluorometric assay, similar to the in-vitro protocol.[13]
-
α-Synuclein Quantification: Levels of total and phosphorylated α-synuclein are determined by Western blotting or ELISA.[11] Immunohistochemistry can also be used to visualize α-synuclein aggregates in brain sections.[14]
Clinical Trial Protocol (AIM-PD Study)
-
Study Design: An open-label, non-controlled clinical trial.
-
Participants: Patients with moderate Parkinson's disease, both with and without GBA1 gene mutations.
-
Intervention: An escalating daily dose of oral Ambroxol, reaching up to 1.26 grams per day, administered for 186 days.[9]
-
Primary Outcomes:
-
Detection of Ambroxol in the cerebrospinal fluid (CSF) to confirm blood-brain barrier penetration.
-
Change in CSF GCase activity.
-
-
Sample Collection: Blood and CSF samples are collected at baseline and at the end of the treatment period.
-
Biomarker Analysis: CSF samples are analyzed for Ambroxol concentration, GCase protein levels, and α-synuclein concentration.
Discussion and Future Directions
The evidence presented in this guide strongly supports the neuroprotective potential of this compound in models of Parkinson's disease. Its ability to enhance GCase activity and modulate α-synuclein levels addresses a core pathological mechanism in PD, particularly in individuals with GBA1 mutations.
The successful completion of Phase II clinical trials demonstrating that Ambroxol is safe, well-tolerated, and crosses the blood-brain barrier in PD patients is a significant milestone.[10][15] Ongoing Phase III trials, such as the ASPro-PD study, will be critical in determining the efficacy of Ambroxol in slowing disease progression in a larger, placebo-controlled cohort.[16]
Future research should continue to explore the broader effects of Ambroxol, including its anti-inflammatory properties and its impact on other cellular pathways implicated in neurodegeneration. Furthermore, identifying responsive patient populations and optimal dosing strategies will be key to translating this promising research into a clinically effective therapy for Parkinson's disease.
Conclusion
This compound represents a leading candidate for a repurposed, disease-modifying therapy for Parkinson's disease. Its well-defined mechanism of action, supported by robust preclinical and emerging clinical data, provides a strong rationale for its continued investigation. This technical guide serves as a consolidated resource to facilitate further research and development in this promising area.
References
- 1. mouseion.jax.org [mouseion.jax.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Migdalska-Richards - Google Scholar [scholar.google.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. The Ambroxol Results - Cure Parkinson's [cureparkinsons.org.uk]
- 9. Ambroxol for the Treatment of Patients With Parkinson Disease With and Without Glucocerebrosidase Gene Mutations: A Nonrandomized, Noncontrolled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropathology in Mice Expressing Mouse Alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdsabstracts.org [mdsabstracts.org]
- 12. A Comparative Biochemical and Pathological Evaluation of Brain Samples from Knock-In Murine Models of Gaucher Disease | MDPI [mdpi.com]
- 13. GCase activity assay [bio-protocol.org]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. parkinsonsmovement.com [parkinsonsmovement.com]
- 16. Testing of Ambroxol in the Thy1-Alpha-Synuclein Pre-clinical Model of Parkinson's disease | Parkinson's Disease [michaeljfox.org]
Ambroxol Hydrochloride as a Pharmacological Chaperone Therapy for Gaucher Disease: A Technical Guide
Abstract
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder resulting from mutations in the GBA1 gene, which lead to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2] This deficiency causes the accumulation of its substrate, glucosylceramide, primarily within lysosomes of macrophages, leading to a wide spectrum of clinical manifestations.[3][4] Current treatments, such as enzyme replacement therapy (ERT) and substrate reduction therapy (SRT), are effective for systemic symptoms but have limited efficacy for neurological manifestations due to their inability to cross the blood-brain barrier.[5][6] Ambroxol (B1667023) hydrochloride (ABX), a widely used mucolytic agent, has been repurposed as a pharmacological chaperone (PC) for mutant GCase.[1][7] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical evidence, and key experimental protocols related to the use of ambroxol in treating Gaucher disease. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Gaucher Disease (GD)
Pathophysiology
Gaucher disease is caused by mutations in the GBA1 gene, which encodes the lysosomal hydrolase β-glucocerebrosidase (GCase).[2] To date, over 690 different variants have been reported in the GBA1 gene.[3] These mutations result in a misfolded GCase enzyme that is often retained in the endoplasmic reticulum (ER) and targeted for degradation via the ER-associated degradation (ERAD) pathway.[2][8] The consequent deficiency of functional GCase in the lysosome leads to the accumulation of glucosylceramide and its deacylated form, glucosylsphingosine (B128621) (lyso-GL1), within various cells and tissues, particularly the spleen, liver, bone marrow, and, in some forms, the central nervous system.[1][3]
Clinical Manifestations
GD is clinically classified into three main types:
-
Type 1 (non-neuronopathic): The most common form, characterized by hepatosplenomegaly, anemia, thrombocytopenia, and bone disease.[1]
-
Type 2 (acute neuronopathic): A severe form with early onset of progressive neurodegeneration, leading to death in infancy.[9]
-
Type 3 (chronic neuronopathic): Features systemic involvement similar to Type 1, but with a later onset and more slowly progressing neurological symptoms, including myoclonus and ataxia.[9]
Current Therapeutic Landscape
The standard treatments for GD are Enzyme Replacement Therapy (ERT) and Substrate Reduction Therapy (SRT).[3] ERT involves intravenous infusion of a recombinant GCase enzyme, while SRT uses orally administered small molecules to decrease the production of glucosylceramide.[1][3] While these therapies significantly ameliorate the systemic symptoms of GD, their major limitation is their inability to cross the blood-brain barrier, leaving the neurological manifestations of Types 2 and 3 GD largely untreated.[5][10]
Ambroxol Hydrochloride: A Repurposed Chaperone
Primary Mechanism of Action: The Pharmacological Chaperone Hypothesis
Ambroxol functions as a pharmacological chaperone that binds to and stabilizes misfolded mutant GCase within the endoplasmic reticulum.[2][4][11] This binding facilitates the correct folding of the enzyme, allowing it to evade the ERAD pathway and traffic through the Golgi apparatus to the lysosome.[2][8] This chaperone activity is variant-dependent, with different GBA1 mutations showing varied responses to ambroxol treatment.[1][3]
Molecular Interactions and pH Dependency
The chaperone activity of ambroxol is critically dependent on pH. It acts as a mixed-type inhibitor of GCase, with maximal binding and inhibitory activity at the neutral pH of the ER.[12][13] Upon reaching the acidic environment of the lysosome (pH ~4.5-5.0), the ambroxol-GCase complex dissociates.[9][12] This dissociation releases the now correctly folded and functional GCase enzyme, allowing it to hydrolyze the accumulated glucosylceramide.[9][14]
Preclinical Evidence and Quantitative Analysis
In Vitro and Cell-Based Studies
Numerous studies using patient-derived cells have demonstrated ambroxol's ability to increase GCase activity and protein levels. Treatment of fibroblasts from GD patients resulted in a significant enhancement of both GCase activity and its localization to the lysosome.[2][8]
| Parameter | Cell Type | GBA1 Genotype(s) | Ambroxol Concentration | Result | Reference |
| GCase Activity | Patient Fibroblasts | N370S, V394L, 84GG, etc. | 10-1000 µM | 15-50% increase from baseline | [14] |
| GCase Activity | Patient Fibroblasts | N370S/N370S, F213I/L444P | 10, 30, 60 µM | Significant increase in activity and protein levels | [12] |
| GCase Activity | GD Macrophages | Various | Not specified | 3.3-fold increase vs. untreated | [15] |
| GCase Activity | GBA-PD Macrophages | Various | Not specified | 3.5-fold increase vs. untreated | [15] |
| GCase Protein Levels | GD Fibroblasts | Various | Not specified | 100% median increase vs. untreated | [16] |
| Hexosylsphingosine (HexSph) | GD Macrophages | Various | Not specified | 2.1-fold reduction vs. untreated | [15] |
| Hexosylsphingosine (HexSph) | GBA-PD Macrophages | Various | Not specified | 1.6-fold reduction vs. untreated | [15] |
Animal Model Studies
Animal studies have been crucial in demonstrating that ambroxol can cross the blood-brain barrier and increase GCase activity in the central nervous system.[1][17]
| Parameter | Animal Model | Ambroxol Dosage | Key Findings | Reference |
| Brain GCase Activity | L444P/+ Transgenic Mice | 4 mM in drinking water for 12 days | Increased activity in brainstem (13%), midbrain (15%), cortex (17%), striatum (21%) | [1][18] |
| Brain GCase Activity | Healthy Cynomolgus Monkeys | 100 mg/day (oral) for 28 days | 16-24% increase in GCase activity across several brain regions | [17] |
Clinical Evidence and Quantitative Analysis
Several pilot studies and clinical trials have evaluated the safety and efficacy of high-dose ambroxol in GD patients, showing promise for both systemic and neurological symptoms.[1][10]
| Study Type | Patient Population | Ambroxol Dosage | Key Clinical/Biochemical Outcomes | Reference |
| Pilot Study | 12 Type 1 GD patients (ERT-naïve) | 150 mg/day for 6-12 months | One patient: +16.2% hemoglobin, +52.6% platelets, -23.4% spleen volume (at 12 mo) | [1][19] |
| Open-Label Pilot Study | 5 Neuronopathic GD patients (on ERT) | Up to 25 mg/kg/day | Increased lymphocyte GCase activity; Decreased CSF glucosylsphingosine; Improved myoclonus | [6] |
| Systematic Review Data | Neuronopathic GD patients | High-dose | Plasma lyso-GL1 reduction: 41-89%; CSF lyso-GL1 reduction: 26-97% | [10] |
| Open-Label Trial | 40 Type 1 GD patients (on ERT/SRT or naïve) | 600 mg/day for 12 months | No severe adverse effects reported; variable biomarker responses | [20][21] |
Ancillary Mechanisms and Signaling Pathways
Beyond its primary role as a chaperone, ambroxol influences several cellular pathways that may contribute to its therapeutic effect.[1][3]
-
Amelioration of Endoplasmic Reticulum (ER) Stress: By facilitating the exit of misfolded GCase from the ER, ambroxol reduces the accumulation of unfolded proteins, thereby alleviating ER stress and reducing the unfolded protein response (UPR).[1][3][10]
-
Enhancement of Lysosomal Biogenesis and Autophagy: Ambroxol has been shown to affect lysosomal biogenesis and modulate autophagy, which can help clear aggregated proteins and dysfunctional organelles.[1][3][4]
-
Reduction of Oxidative Stress: GBA1 mutations are associated with increased oxidative stress.[22] Ambroxol treatment has been shown to significantly lower markers of oxidative stress in patient-derived fibroblasts.[1][22]
Key Experimental Protocols
GCase Enzyme Activity Assay in Patient Fibroblasts
This protocol assesses the direct effect of ambroxol on the enzymatic activity of mutant GCase.
-
Cell Culture: Culture patient-derived skin fibroblasts in standard medium. Seed cells in multi-well plates and allow them to adhere.
-
Treatment: Treat cells with a range of ambroxol concentrations (e.g., 10 µM to 1 mM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 20 to 96 hours).[6][14]
-
Lysis: Wash cells with PBS and lyse them in a suitable buffer (e.g., sterile water or a buffer containing detergents like Triton X-100).[14]
-
Protein Quantification: Determine the total protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Enzymatic Reaction: Incubate a standardized amount of protein lysate (e.g., 40 µg) with a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in an acidic buffer (e.g., potassium phosphate (B84403) buffer, pH 4.5) containing taurocholate.[14]
-
Measurement: Stop the reaction with a high-pH buffer (e.g., glycine-NaOH, pH 10). Measure the fluorescence of the released 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer (Excitation: ~340 nm; Emission: ~448 nm).[14]
-
Analysis: Calculate GCase activity (e.g., in nmol/h/mg protein) and express the results as a fold increase over untreated cells.
Analysis of GCase Trafficking via Endoglycosidase H (Endo-H) Sensitivity
This Western blot-based assay distinguishes between the ER-resident (immature) and post-ER (mature) forms of GCase.
-
Cell Treatment and Lysis: Treat and lyse cells as described above.
-
Endo-H Digestion: Incubate a portion of the cell lysate with Endoglycosidase H (Endo-H) according to the manufacturer's protocol. Incubate a parallel sample without the enzyme as a control. Endo-H cleaves high-mannose glycans found on proteins within the ER but not the complex glycans added in the Golgi.
-
SDS-PAGE and Western Blot: Separate the digested and undigested proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for GCase, followed by an HRP-conjugated secondary antibody.
-
Analysis: Visualize the bands using chemiluminescence. The Endo-H sensitive band represents the immature, ER-retained GCase, while the Endo-H resistant band represents the mature, lysosomal form. Quantify the band intensities to determine the ratio of mature to total GCase, which indicates trafficking efficiency.[14]
Immunofluorescence Confocal Microscopy for GCase Localization
This method visually confirms the trafficking of GCase to the lysosome.
-
Cell Culture and Treatment: Grow patient-derived cells (e.g., macrophages or fibroblasts) on glass coverslips and treat with ambroxol.[15]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100 or saponin.
-
Immunostaining: Block non-specific binding sites and incubate the cells with primary antibodies against GCase and a lysosomal marker protein (e.g., LAMP1 or LAMP2).[15]
-
Secondary Antibody Incubation: Wash and incubate with fluorescently-labeled secondary antibodies with distinct emission spectra (e.g., Alexa Fluor 488 for GCase and Alexa Fluor 594 for LAMP2).
-
Imaging: Mount the coverslips and acquire images using a confocal microscope.
-
Analysis: Analyze the images for colocalization between the GCase and LAMP signals, which appears as an overlay of colors (e.g., yellow). Quantification can be performed using Pearson's correlation coefficient or similar metrics.
Discussion and Future Directions
Efficacy Across Different GBA1 Genotypes
The response to ambroxol is highly dependent on the specific GBA1 mutation.[1] Some mutations, like N370S and F213I, show a significant response, while others may respond less robustly.[12] Initial in vitro evaluations of the L444P mutation showed no positive enhancement, but a significant increase was later observed in cells from patients with a compound heterozygous L444P genotype.[1] This highlights the necessity of genotype-specific analysis and potentially personalized therapeutic strategies.
Potential in Neuronopathic Gaucher Disease (nGD)
Ambroxol's ability to cross the blood-brain barrier makes it a particularly attractive candidate for treating the neurological symptoms of GD Types 2 and 3.[3][5] Clinical studies have shown that high-dose ambroxol can decrease levels of the neurotoxic biomarker glucosylsphingosine in the cerebrospinal fluid and, in some cases, lead to clinical improvement in neurological symptoms like myoclonus.[6][10]
Safety Profile and Dosing Considerations
Ambroxol has a long history of safe use as a mucolytic. However, its application as a pharmacological chaperone requires significantly higher doses than those used for respiratory conditions, often in the range of 600-1300 mg/day.[6][20][23] Clinical studies have generally reported good safety and tolerability at these high doses, with most adverse events being mild and reversible.[9][10] Further large-scale, placebo-controlled trials are needed to establish standardized treatment protocols and long-term safety.[7][23]
Unanswered Questions and Recommendations for Future Research
-
Long-term Efficacy and Safety: Rigorous, long-term clinical trials are essential to confirm the sustained efficacy and safety of high-dose ambroxol.
-
Genotype-Phenotype Correlation: A systematic investigation is needed to map which GBA1 mutations are most responsive to ambroxol chaperoning.
-
Combination Therapies: Research should explore the potential synergistic effects of ambroxol when used in combination with ERT or SRT, particularly for patients with suboptimal responses to standard therapies.[23]
-
Biomarker Development: Identification of more sensitive biomarkers to monitor therapeutic response, especially for neurological involvement, is critical.
Conclusion
This compound represents a promising, orally available, and brain-penetrant therapeutic strategy for Gaucher disease. Its primary mechanism as a pharmacological chaperone that stabilizes mutant GCase, combined with ancillary benefits on cellular homeostasis, has been substantiated by a growing body of preclinical and clinical evidence. While the response is genotype-dependent, ambroxol holds particular potential for addressing the unmet needs of patients with neuronopathic forms of the disease. Continued research and well-designed clinical trials are imperative to fully elucidate its therapeutic role and integrate it into the clinical management of Gaucher disease.
References
- 1. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 2. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gaucherdisease.org [gaucherdisease.org]
- 6. Ambroxol chaperone therapy for neuronopathic Gaucher disease: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Dose Ambroxol Therapy in Type 1 Gaucher Disease Focusing on Patients with Poor Response to Enzyme Replacement Therapy or Substrate Reduction Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Clinical and preclinical insights into high-dose ambroxol therapy for Gaucher disease type 2 and 3: A comprehensive systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.tau.ac.il [cris.tau.ac.il]
- 12. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 18. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pilot study using ambroxol as a pharmacological chaperone in type 1 Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-Dose Ambroxol Therapy in Type 1 Gaucher Disease Focusing on Patients with Poor Response to Enzyme Replacement Therapy or Substrate Reduction Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
Cellular Pathways Modulated by Ambroxol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol (B1667023) hydrochloride, a derivative of the alkaloid vasicine, has a long-standing clinical history as a mucolytic agent.[1][2] Initially recognized for its secretolytic and secretomotor properties in respiratory diseases, a growing body of evidence has illuminated its multifaceted engagement with fundamental cellular pathways.[2][3] This has led to the repositioning of Ambroxol as a promising therapeutic candidate for a range of disorders beyond the respiratory system, most notably neurodegenerative diseases such as Parkinson's and Gaucher disease.[4][5]
This technical guide provides an in-depth exploration of the core cellular pathways modulated by Ambroxol hydrochloride treatment. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the molecular mechanisms, quantitative data from key studies, and explicit experimental protocols to facilitate further investigation.
Core Cellular Pathways Modulated by Ambroxol
Ambroxol's therapeutic effects stem from its ability to influence several critical cellular processes:
-
Lysosomal Function and Glucocerebrosidase (GCase) Chaperoning: A primary mechanism of Ambroxol's action in the context of neurodegenerative disease is its role as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase).[4][5] Mutations in the GBA1 gene, which encodes GCase, are a significant risk factor for Parkinson's disease and the direct cause of Gaucher disease.[4] Ambroxol binds to GCase, promoting its correct folding and trafficking from the endoplasmic reticulum to the lysosome, thereby increasing its enzymatic activity.[5] This enhancement of GCase function helps to clear the accumulation of its substrate, glucosylceramide, and is also linked to the clearance of alpha-synuclein (B15492655) aggregates, a pathological hallmark of Parkinson's disease.[4][6]
-
Autophagy: Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. Ambroxol has been shown to modulate autophagy, although its precise effects can be context-dependent.[7][8][9] In some studies, Ambroxol induces autophagy, which may contribute to its neuroprotective effects by promoting the clearance of toxic protein aggregates.[9] Conversely, other research suggests that in certain cancer cell lines, Ambroxol can inhibit the late stages of autophagy, leading to the accumulation of autophagic vacuoles and inducing apoptosis.[8][10]
-
Neuroinflammation: Ambroxol exhibits significant anti-inflammatory properties within the central nervous system.[1][11] It can cross the blood-brain barrier and has been shown to reduce the activation of microglia, the resident immune cells of the brain.[1][12] This is accompanied by a decrease in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][12][13] The anti-inflammatory effects of Ambroxol are mediated, in part, through the inhibition of the NF-κB signaling pathway.[13]
-
Oxidative Stress: The drug also demonstrates potent antioxidant effects.[1][11] Ambroxol treatment has been shown to upregulate the expression of key antioxidant enzymes, including those regulated by the Nrf-2 pathway, such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[11][14] By scavenging reactive oxygen species (ROS) and reducing lipid peroxidation, Ambroxol helps to mitigate cellular damage caused by oxidative stress, a common feature of neurodegenerative and inflammatory conditions.[11][15]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical and clinical studies investigating the effects of this compound.
Table 1: In Vitro Effects of Ambroxol on GCase Activity and Protein Levels
| Cell Type | Ambroxol Concentration | Endpoint | Result | Reference |
| Gaucher Disease Fibroblasts (N370S/N370S) | 60 µM | GCase Activity | ~2-fold increase | [1] |
| Parkinson's Disease Patient-derived Macrophages (with GBA1 mutation) | Not Specified | GCase Activity | 3.5-fold increase | [16] |
| Gaucher Disease Patient-derived Macrophages | Not Specified | GCase Activity | 3.3-fold increase | [16] |
| Neuroblastoma Cell Line (overexpressing alpha-synuclein) | 60 µM | Alpha-synuclein Levels | ~15% decrease | [17] |
| Primary Cortical Neurons | 10 µM | Extracellular Alpha-synuclein | Increase observed | [16] |
| Primary Cortical Neurons | 30 µM | Extracellular Alpha-synuclein | Increase observed | [16] |
| Primary Cortical Neurons | 10 µM | Phosphorylated (S129) Alpha-synuclein | Decrease observed | [16] |
| Primary Cortical Neurons | 30 µM | Phosphorylated (S129) Alpha-synuclein | Decrease observed | [16] |
Table 2: In Vitro Effects of Ambroxol on Inflammatory Cytokines
| Cell Type | Ambroxol Concentration | Cytokine | Result | Reference |
| Peripheral Blood Mononuclear Cells | 10 µM | TNF-α, IL-2, IFN-γ | 12% to 37% reduction | [18] |
| Peripheral Blood Mononuclear Cells | 1 µM | TNF-α, IL-2, IFN-γ | 6% to 27% reduction | [18] |
| Bronchoalveolar Lavage Cells | 0.1 µM | IL-2 | Significant reduction | [18] |
Table 3: In Vivo Effects of Ambroxol in a Mouse Model of LPS-Induced Neuroinflammation
| Treatment | Biomarker | Result | Reference |
| Ambroxol (30 mg/kg/day for 14 days) | TLR4, p-JNK, GFAP, Iba-1 | Significant reduction | [1] |
| Ambroxol (30 mg/kg/day for 14 days) | Nrf-2, HO-1, SOD | Upregulation | [1] |
| Ambroxol (30 mg/kg/day for 14 days) | Malondialdehyde (MDA) | Significant reduction | [1] |
Table 4: Clinical Trial Data for Ambroxol in Parkinson's Disease (PD)
| Study Population | Ambroxol Dose | Duration | Key Findings | Reference |
| 17 PD Patients (with and without GBA1 mutations) | Up to 1.26 g/day | 186 days | Ambroxol detected in CSF; 35% increase in CSF GCase protein levels; 13% increase in CSF α-synuclein levels. | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways Modulated by Ambroxol
Caption: Overview of cellular pathways modulated by this compound.
Experimental Workflow: Assessing GCase Activity
Caption: Workflow for determining glucocerebrosidase (GCase) activity.
Experimental Workflow: Western Blot for Alpha-Synuclein
Caption: Workflow for Western blot analysis of alpha-synuclein.
Detailed Experimental Protocols
Glucocerebrosidase (GCase) Activity Assay
This protocol is adapted from studies measuring GCase activity in cell lysates.[1][19]
Materials:
-
Cell lysates (from control and Ambroxol-treated cells)
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 4.5, containing 0.15% Triton X-100 and 0.125% taurocholate
-
Stop Solution: 0.1 M glycine, 0.1 M NaOH, pH 10
-
96-well black, clear-bottom plates
-
Fluorometer
Procedure:
-
Cell Lysis:
-
Culture cells to desired confluency and treat with this compound at various concentrations for the specified duration.
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Assay Reaction:
-
In a 96-well plate, add 40 µg of protein from each cell lysate.
-
Add the assay buffer to a final volume of 100 µL.
-
To initiate the reaction, add 1.5 mM of 4-MUG substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 150 µL of the stop solution to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a fluorometer with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 448 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 4-MU.
-
Calculate the GCase activity in each sample and normalize it to the total protein concentration. Express the results as nmol of 4-MU/mg of protein/hour.
-
Western Blot for Alpha-Synuclein and Phosphorylated Alpha-Synuclein
This protocol outlines a general procedure for detecting total and phosphorylated alpha-synuclein by Western blot.[20][21]
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies: Rabbit anti-alpha-synuclein, Rabbit anti-phospho-S129-alpha-synuclein
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare lysates from control and Ambroxol-treated cells or tissues.
-
Determine protein concentration.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-alpha-synuclein or anti-phospho-S129-alpha-synuclein) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands to quantify the relative protein levels, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Autophagy Flux Assay (LC3-II Western Blot)
This protocol is a standard method to measure autophagic flux by monitoring LC3-II levels in the presence and absence of a lysosomal inhibitor.[9][14]
Materials:
-
Cell culture reagents
-
This compound
-
Bafilomycin A1 or Chloroquine (lysosomal inhibitors)
-
Western blot reagents (as described above)
-
Primary Antibody: Rabbit anti-LC3B
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere.
-
Treat cells with Ambroxol at the desired concentration.
-
For the last 2-4 hours of the Ambroxol treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a subset of the wells. Include control wells with and without the inhibitor.
-
-
Western Blotting:
-
Lyse the cells and perform Western blotting as described in the previous protocol.
-
Use an anti-LC3B antibody to detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
-
Data Analysis:
-
Quantify the band intensity of LC3-II, normalized to a loading control.
-
Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor between control and Ambroxol-treated cells. An increase in LC3-II accumulation in Ambroxol-treated cells in the presence of the inhibitor indicates an induction of autophagic flux.
-
Cytokine Measurement by ELISA
This is a general protocol for a sandwich ELISA to quantify cytokine levels in cell culture supernatants or other biological fluids.[22][23]
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6)
-
Samples (cell culture supernatants) and cytokine standards
-
Detection antibody (biotinylated)
-
Avidin-HRP or Streptavidin-HRP
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer
-
Plate reader
Procedure:
-
Sample and Standard Preparation:
-
Prepare a standard curve by serially diluting the recombinant cytokine standard.
-
Collect cell culture supernatants from control and Ambroxol-treated cells.
-
-
Assay:
-
Add standards and samples to the wells of the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate several times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add Avidin-HRP or Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Add the stop solution to terminate the reaction.
-
-
Measurement and Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Generate a standard curve and determine the concentration of the cytokine in the samples.
-
Measurement of Oxidative Stress Markers
This section provides an overview of common assays to measure oxidative stress.[15][24]
A. Reactive Oxygen Species (ROS) Detection:
-
DCFH-DA Assay: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of ROS.
B. Lipid Peroxidation Assay:
-
Malondialdehyde (MDA) Assay: MDA is a product of lipid peroxidation and can be measured using colorimetric or fluorometric assays, often involving its reaction with thiobarbituric acid (TBA) to form a colored product.
C. Antioxidant Enzyme Activity:
-
Superoxide Dismutase (SOD) Assay: SOD activity can be measured using kits that are typically based on the inhibition of a reaction that produces a colored product by superoxide radicals.
General Procedure Outline:
-
Prepare cell or tissue homogenates from control and Ambroxol-treated samples.
-
Follow the specific instructions provided with the commercial assay kits for each marker.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the results to the protein concentration of the samples.
Conclusion
This compound is a multi-target drug that modulates a range of interconnected cellular pathways, including lysosomal function, autophagy, neuroinflammation, and oxidative stress. Its ability to act as a pharmacological chaperone for GCase has positioned it as a significant candidate for disease-modifying therapies in neurodegenerative disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of Ambroxol and to elucidate the intricate molecular mechanisms underlying its diverse cellular effects. Continued investigation into these pathways will be crucial for optimizing its clinical application and expanding its therapeutic horizons.
References
- 1. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol as a novel disease-modifying treatment for Parkinson’s disease dementia: protocol for a single-centre, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. researchgate.net [researchgate.net]
- 8. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. researchgate.net [researchgate.net]
- 13. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mitochondrial translocation of TFEB regulates complex I and inflammation | EMBO Reports [link.springer.com]
- 18. Reduction of cytokine release of blood and bronchoalveolar mononuclear cells by ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. bowdish.ca [bowdish.ca]
- 23. Cytokine Elisa [bdbiosciences.com]
- 24. researchgate.net [researchgate.net]
Unveiling the In Vitro Off-Target Landscape of Ambroxol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol (B1667023) hydrochloride, a widely utilized mucolytic agent, has garnered significant scientific interest for its therapeutic potential beyond respiratory ailments. This renewed focus stems from the discovery of its diverse off-target effects, which present both opportunities for drug repositioning and critical considerations for safety and specificity in drug development. This technical guide provides an in-depth exploration of the in vitro off-target activities of Ambroxol hydrochloride, offering a comprehensive resource for researchers in pharmacology and drug discovery. The following sections detail the molecular interactions, affected signaling pathways, and quantitative data from key in vitro studies, supplemented with detailed experimental protocols and visual representations of the underlying mechanisms.
Pharmacological Chaperone Activity and Lysosomal Function
One of the most significant off-target effects of Ambroxol is its function as a pharmacological chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase). Mutations in the GBA1 gene, which encodes GCase, lead to Gaucher disease and are a major genetic risk factor for Parkinson's disease. Ambroxol has been shown to bind to and stabilize mutant GCase, facilitating its proper folding and trafficking from the endoplasmic reticulum to the lysosome, thereby increasing its enzymatic activity.[1][2][3]
Quantitative Data: Ambroxol's Effect on GCase Activity
| Cell Type | Ambroxol Concentration | GCase Mutation | Observed Effect | Reference |
| Gaucher Disease (GD) Fibroblasts | 5-60 µM | N370S | Significant increase in GCase activity and protein levels. | [2] |
| GD Fibroblasts | Not Specified | F213I | Significant increase in GCase activity and protein levels. | [2] |
| Patient-derived Macrophages (GD) | Not Specified | Not Specified | 3.3-fold increase in GCase activity. | [4] |
| Patient-derived Macrophages (GBA-PD) | Not Specified | Not Specified | 3.5-fold increase in GCase activity. | [4] |
| Control Fibroblasts | Not Specified | Wild-type | Significant increase in GCase activity. | [5] |
Experimental Protocol: In Vitro GCase Activity Assay
This protocol outlines a method to measure GCase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cultured cells (e.g., patient-derived fibroblasts or macrophages)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), fluorogenic substrate
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
EDTA
-
Conduritol-β-epoxide (CBE), GCase inhibitor (for control)
-
96-well black plates
-
Fluorometer
Procedure:
-
Cell Treatment: Culture cells to desired confluency and treat with various concentrations of this compound for a specified period (e.g., 4-5 days). Include untreated and vehicle-treated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
Enzyme Assay: a. Prepare a reaction mixture containing citrate-phosphate buffer, sodium taurocholate, BSA, and EDTA. b. In a 96-well black plate, add a standardized amount of cell lysate to each well. c. For inhibitor control wells, pre-incubate the lysate with CBE. d. Initiate the reaction by adding the 4-MUG substrate to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Stop the reaction by adding a stop buffer (e.g., glycine-NaOH, pH 10.7) and measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Data Analysis: Calculate GCase activity as the amount of substrate hydrolyzed per unit of time per milligram of protein and express the results as a fold change relative to the untreated control.
Signaling Pathway: Ambroxol's Chaperone Action
Modulation of Autophagy
Ambroxol has been shown to influence the cellular process of autophagy, a critical pathway for the degradation and recycling of cellular components. Interestingly, reports on its effects are context-dependent, with some studies indicating an induction of autophagy and others suggesting an inhibition of the late stages of this process.
Quantitative Data: Ambroxol's Impact on Autophagy Markers
| Cell Type | Ambroxol Concentration | Observed Effect | Reference |
| Multiple Myeloma (MM) cells | Not Specified | Inhibition of late-stage autophagy, accumulation of autophagic vacuoles. | [6][7] |
| Primary Cortical Neurons | 10 µM and 30 µM | Increased LC3B-II levels, suggesting a blockage in autophagic flux. | [8] |
| Macrophages | Clinically relevant doses | Induction of autophagy, promoting mycobacterial killing. | [9] |
Experimental Protocol: Autophagy Flux Assay (LC3 Turnover)
This protocol describes a method to assess autophagic flux by monitoring the levels of LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cultured cells
-
This compound
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against LC3B
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Plate cells and treat with Ambroxol at desired concentrations. For each condition, include a parallel treatment with the lysosomal inhibitor for the last few hours of the total treatment time.
-
Cell Lysis: Harvest cells and prepare protein lysates.
-
Western Blotting: a. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and incubate with the primary anti-LC3B antibody. c. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Detect the chemiluminescent signal and quantify the band intensities for LC3-I and LC3-II.
-
Data Analysis: Calculate the LC3-II/LC3-I ratio or LC3-II levels normalized to a loading control (e.g., actin). Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.
Experimental Workflow: Autophagy Flux Assay
Interaction with Ion Channels
Ambroxol has been reported to modulate the activity of several ion channels, which may contribute to its local anesthetic and other pharmacological effects.[10]
Quantitative Data: Ambroxol's Effects on Ion Channels
| Channel Type | Cell/Tissue Model | Ambroxol Concentration | Observed Effect | Reference |
| Neuronal Na+ channels | Recombinant Na(v)1.8 and TTXs Na(v) alpha-subunits | Not Specified | Acts as a local anesthetic, preferentially blocking Na(v)1.8. | [1] |
| Epithelial Na+ Channel (ENaC) | Canine airway epithelial cells | Not Specified | Inhibition of Na+ absorption. | [11] |
| Voltage-gated Ca2+ channel (Cav1.2) | Mouse lung airway epithelial cells | 10 µM | Activation, leading to increased intracellular Ca2+. | [12] |
Experimental Protocol: Whole-Cell Patch-Clamp for Sodium Channel Activity
This protocol provides a general framework for assessing the effect of Ambroxol on voltage-gated sodium channels using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing the sodium channel of interest (e.g., HEK293 cells transfected with Na(v)1.8)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular (pipette) solution
-
Extracellular (bath) solution
-
This compound stock solution
-
Data acquisition and analysis software
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull and fire-polish glass capillaries to an appropriate resistance (e.g., 2-5 MΩ). Fill the pipette with the intracellular solution.
-
Recording: a. Obtain a giga-ohm seal between the pipette tip and the cell membrane. b. Rupture the cell membrane to achieve the whole-cell configuration. c. Apply a voltage-clamp protocol to elicit sodium currents (e.g., a series of depolarizing voltage steps from a holding potential).
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing Ambroxol at various concentrations.
-
Data Acquisition: Record sodium currents before, during, and after Ambroxol application.
-
Data Analysis: Measure the peak sodium current amplitude and analyze the voltage-dependence of activation and inactivation. Determine the IC50 for Ambroxol's blocking effect.
Anti-inflammatory and Antioxidant Effects
In vitro studies have demonstrated that Ambroxol possesses both anti-inflammatory and antioxidant properties, which may be relevant to its therapeutic effects in inflammatory respiratory diseases.
Quantitative Data: Anti-inflammatory and Antioxidant Activities
| Assay | Model System | Ambroxol Concentration | Observed Effect | Reference |
| Cytokine Release (TNF-α, IL-2, IFN-γ) | Activated bronchoalveolar lavage cells and peripheral blood mononuclear cells | 10 µM | 12 to 37% reduction in cytokine concentration. | [13] |
| Hyaluronic Acid Degradation | In vitro assay with hydroxy radicals | 1,000 µg/L | 93% reduction in degradation. | [14] |
| Lipid Peroxidation | Rat liver mitochondria | 10 mmol/L | 96% inhibition. | [14] |
| Lipid Peroxidation | Rat gastric mucosa | 10 mmol/L | 74% inhibition. | [14] |
Experimental Protocol: In Vitro Cytokine Release Assay
This protocol outlines a method for measuring the effect of Ambroxol on cytokine release from activated immune cells.
Materials:
-
Isolated immune cells (e.g., PBMCs or bronchoalveolar lavage cells)
-
Cell culture medium
-
Stimulating agent (e.g., lipopolysaccharide - LPS)
-
This compound
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Culture and Treatment: a. Plate the isolated immune cells in a 96-well plate. b. Pre-treat the cells with different concentrations of Ambroxol for a specified time. c. Stimulate the cells with the appropriate agent (e.g., LPS) to induce cytokine release. Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: a. Perform ELISA for the target cytokines according to the manufacturer's instructions. b. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve. Determine the percentage inhibition of cytokine release by Ambroxol.
Signaling Pathway: Ambroxol's Anti-inflammatory Action
Conclusion
The in vitro off-target effects of this compound are multifaceted, spanning from chaperone activity on a key lysosomal enzyme to the modulation of autophagy, ion channel function, and inflammatory responses. This technical guide provides a foundational resource for researchers to further investigate these non-canonical activities. The detailed protocols and quantitative data presented herein are intended to facilitate the design of robust in vitro studies, ultimately contributing to a more comprehensive understanding of Ambroxol's pharmacology and its potential for therapeutic applications beyond its current indications. A thorough characterization of these off-target effects is paramount for both harnessing their potential benefits and mitigating any associated risks in future drug development endeavors.
References
- 1. Block of sensory neuronal Na+ channels by the secreolytic ambroxol is associated with an interaction with local anesthetic binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new role for an old drug: Ambroxol triggers lysosomal exocytosis via pH-dependent Ca²⁺ release from acidic Ca²⁺ stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reduction of cytokine release of blood and bronchoalveolar mononuclear cells by ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo antioxidant activity of ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Optimal Dosage of Ambroxol Hydrochloride for In Vivo Studies in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal dosage and administration of Ambroxol (B1667023) hydrochloride for in vivo studies in mice. This document summarizes key quantitative data from various studies, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows to facilitate reproducible and effective research.
Data Summary: Ambroxol Hydrochloride Dosage in Mice
The following tables summarize the dosages of this compound used in various mouse models, categorized by the route of administration. These tables are intended to provide a comparative overview to aid in the selection of an appropriate dosage for future in vivo studies.
Table 1: Oral Administration of this compound
| Dosage | Mouse Model | Duration | Frequency | Key Findings |
| 30 - 1000 mg/kg | Models of persistent, inflammatory, or neuropathic pain | Not specified | Not specified | Effective in reducing pain, with significant effects observed at ≥300 mg/kg.[1] |
| 12 and 120 ppm in diet | Chemically induced lung inflammatory and neoplastic lesions (A/J mice) | 16 weeks | Continuous | Modulatory effects on lung lesions.[2][3] |
Table 2: Intraperitoneal (IP) Administration of this compound
| Dosage | Mouse Model | Duration | Frequency | Key Findings |
| 10 mg/kg/day | Influenza A virus infection | 5-7 days | Twice a day | Suppressed virus multiplication and improved survival rate.[4] |
| 30 mg/kg/day | Lipopolysaccharide (LPS)-induced neuroinflammation | 14 days | Daily | Reduced neuroinflammation and oxidative stress.[5][6] |
| 15 or 45 mg/kg (total 30 or 90 mg/kg/day) | Lipopolysaccharide (LPS)-induced acute lung injury | Up to 7 days | Twice a day | 90 mg/kg/day significantly reduced lung injury and inflammation.[7][8] |
| 70 mg/kg | Lipopolysaccharide (LPS)-induced oxidative stress | 3 days | Once a day | Protected lung and heart lipids from oxidative stress.[7] |
Table 3: Administration of this compound in Drinking Water
| Dosage | Mouse Model | Duration | Frequency | Key Findings |
| 3 mM | SOD1G86R (ALS model) | From 75 days to end-stage | Continuous | Delayed motor function decline, protected neuromuscular junctions, and extended survival.[9] |
| 1, 3, 4, and 5 mM | Wild-type mice | 12 days | Continuous | To establish optimum concentration for increasing GCase activity.[10] |
| 0.3, 1, 3 and 10 mM | Normal mice | 1 week | Continuous | Significantly increased β-Glu activity in spleen, heart, and cerebellum with no acute toxicity.[11] |
Experimental Protocols
This section provides detailed methodologies for common administration routes of this compound in mice.
Protocol 1: Oral Gavage Administration
Oral gavage is used for the precise oral administration of a specific dose of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
Gavage needles (18-22 gauge with a rounded tip, appropriate for the size of the mouse)[12][13]
-
Syringes
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the mouse to calculate the correct dose volume. The volume should generally not exceed 10 ml/kg.[13]
-
Prepare the this compound solution in the chosen vehicle to the desired concentration. Ensure it is well-dissolved or suspended.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib.[14]
-
-
Restraint:
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[13]
-
Allow the mouse to swallow the needle as it is gently advanced into the esophagus. Do not force the needle.[15]
-
Once the needle is in place, slowly administer the solution.[14]
-
-
Post-Administration:
-
Gently remove the needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.[15]
-
Protocol 2: Intraperitoneal (IP) Injection
IP injection is a common method for systemic administration of this compound.
Materials:
-
This compound
-
Sterile, isotonic vehicle (e.g., sterile saline)
-
25-30 gauge needles[16]
-
Syringes
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Preparation:
-
Weigh the mouse to determine the correct injection volume.
-
Prepare the this compound solution in a sterile, isotonic vehicle.
-
-
Restraint:
-
Securely restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.[17]
-
-
Administration:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[16]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle.[16]
-
Aspirate to ensure no fluid (blood or urine) is drawn back, indicating incorrect placement.[17]
-
Inject the solution slowly.
-
-
Post-Administration:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any adverse reactions.
-
Signaling Pathways and Experimental Workflow
Signaling Pathway of Ambroxol in Neuroinflammation
Ambroxol has been shown to exert anti-inflammatory and antioxidant effects by modulating several key signaling pathways. The diagram below illustrates the proposed mechanism by which Ambroxol mitigates lipopolysaccharide (LPS)-induced neuroinflammation.
Caption: Ambroxol's neuroprotective signaling pathway.
Experimental Workflow for In Vivo Ambroxol Studies
The following diagram outlines a typical experimental workflow for investigating the effects of this compound in a mouse model.
Caption: General workflow for in vivo Ambroxol studies in mice.
References
- 1. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the expectorant drug this compound on chemically induced lung inflammatory and neoplastic lesions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ambroxol suppresses influenza-virus proliferation in the mouse airway by increasing antiviral factor levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ambroxol attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rotapharm.co.uk [rotapharm.co.uk]
- 8. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Improves Motor Functions and Extends Survival in a Mouse Model of Familial Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. dsv.ulaval.ca [dsv.ulaval.ca]
Application Notes and Protocols for Cell-Based Assays to Measure Glucocerebrosidase (GCase) Activity Following Ambroxol Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease (GD) is a lysosomal storage disorder caused by mutations in the GBA1 gene, leading to deficient activity of the enzyme glucocerebrosidase (GCase). This deficiency results in the accumulation of its substrate, glucosylceramide, within lysosomes, causing a range of clinical manifestations. Ambroxol (B1667023) hydrochloride, a commonly used mucolytic agent, has been identified as a pharmacological chaperone for GCase.[1][2] It has been shown to increase the activity of mutant GCase, making it a potential therapeutic agent for Gaucher disease and other conditions associated with GCase dysfunction, such as Parkinson's disease.[3][4]
These application notes provide detailed protocols for cell-based assays to quantify the effect of Ambroxol hydrochloride on GCase activity in various cell models.
Mechanism of Action of this compound on GCase
Ambroxol acts as a pharmacological chaperone by binding to misfolded GCase enzyme in the endoplasmic reticulum (ER) at a neutral pH.[5] This binding stabilizes the enzyme, facilitating its proper folding and trafficking to the lysosome.[1][6] Once in the acidic environment of the lysosome, Ambroxol dissociates from GCase, allowing the now correctly localized enzyme to carry out its function of hydrolyzing glucosylceramide.[1] Ambroxol's chaperone activity is pH-dependent, with maximal binding at the neutral pH of the ER and minimal binding at the acidic pH of the lysosome.[5] In addition to its chaperone activity, Ambroxol has been suggested to upregulate GCase expression through the activation of transcription factors like TFEB and Nrf2.[1][3]
Data Summary: Effect of this compound on GCase Activity
The following tables summarize the quantitative effects of this compound treatment on GCase activity in various cell lines derived from Gaucher disease patients and other models.
Table 1: GCase Activity Increase in Fibroblasts from Gaucher Disease Patients
| GBA1 Genotype | Ambroxol Concentration | Treatment Duration | Fold Increase in GCase Activity | Reference |
| N370S/N370S | 5-60 µM | 5 days | ~2-fold | [5] |
| F213I/L444P | Not specified | Not specified | Significant enhancement | [6] |
| R131C/R131C | Not specified | Not specified | Increase in activity | [6] |
| N370S/V394L | Not specified | Not specified | Elevation in activity | [6] |
| R120W/L444P | Not specified | Not specified | Increase in activity | [6] |
| P415R/L444P | Not specified | Not specified | Increase in activity | [6] |
| Patient Fibroblasts | 10 µM | Not specified | Up to 57% of wild-type activity | [7] |
| Patient Fibroblasts | 100 µM | Not specified | Significant increase | [8] |
Table 2: GCase Activity Increase in Other Cell Types
| Cell Type | GBA1 Genotype | Ambroxol Concentration | Treatment Duration | Fold Increase in GCase Activity | Reference |
| GD Lymphoblasts | N370S/N370S | 30 µM | 5 days | ~2-fold | [5] |
| Macrophages (GD patients) | Various | Not specified | 4 days | 3.3-fold | [3] |
| Macrophages (GBA-PD patients) | Various | Not specified | 4 days | 3.5-fold | [3] |
| Patient Lymphocytes | Not specified | In vivo treatment | 1-44 weeks | Up to 20-fold increase | [7] |
| Neurons (Het GBA1 mutant) | N370S/wt | Not specified | Not specified | Significant increase | [9] |
| Neurons (iPD) | Not specified | Not specified | Not specified | Significant increase | [9] |
Experimental Protocols
Protocol 1: GCase Activity Assay in Cultured Fibroblasts using a Fluorogenic Substrate (4-MUG)
This protocol describes the measurement of GCase activity in cultured fibroblasts using the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Materials:
-
Cultured human fibroblasts (from Gaucher disease patients and healthy controls)
-
This compound stock solution (in DMSO or water)
-
Cell lysis buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, with protease inhibitors)
-
Assay buffer: 100 mM potassium phosphate (B84403) buffer, pH 4.5, containing 0.15% Triton X-100 and 0.125% taurocholate[6]
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (1.5 mM in assay buffer)[6]
-
Stop solution: 0.1 M glycine, 0.1 M NaOH, pH 10[6]
-
96-well black, clear-bottom plates
-
Fluorometer (Excitation: 340 nm, Emission: 448 nm)
-
Protein quantification assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold cell lysis buffer and scraping.
-
Collect the cell lysates and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay.
-
-
Enzyme Assay:
-
Stopping the Reaction and Fluorescence Measurement:
-
Stop the reaction by adding the stop solution to each well.[6]
-
Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration.
-
Express GCase activity as nmol of 4-MU released per mg of protein per hour.
-
Calculate the fold increase in GCase activity in Ambroxol-treated cells compared to vehicle-treated cells.
-
Protocol 2: In Vivo GCase Activity Assay in Live Cells using a Fluorescent Substrate (PFB-FDGluc)
This protocol allows for the measurement of GCase activity in live cells using the substrate 5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside (PFB-FDGluc), which becomes fluorescent upon cleavage by GCase within lysosomes.[10]
Materials:
-
Live cells cultured in a 24-well plate
-
This compound
-
PFB-FDGluc stock solution (50 mg/mL in methanol)[10]
-
Opti-MEM medium
-
Conduritol-β-epoxide (CBE) - GCase inhibitor (for control wells)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture and Pre-treatment:
-
Substrate Loading:
-
Prepare a working substrate solution of 400 µg/mL PFB-FDGluc in pre-warmed Opti-MEM.[10]
-
Remove the culture medium from the cells and wash with pre-warmed Opti-MEM.
-
Add 250 µL of the working substrate solution to each well.[10]
-
Incubate the cells with the substrate for a defined period (e.g., 60-90 minutes).
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess substrate.
-
Add fresh, pre-warmed Opti-MEM to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for fluorescein (B123965) using a plate reader or capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity per well or per cell.
-
Compare the fluorescence in Ambroxol-treated cells to untreated or vehicle-treated cells to determine the change in GCase activity.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 2. gaucherdisease.org [gaucherdisease.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promising Effect of High Dose Ambroxol Treatment on Neurocognition and Motor Development in a Patient With Neuropathic Gaucher Disease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo GCase Activity Assay [protocols.io]
Application Note: Immunohistochemical Detection of Glucocerebrosidase (GCase) in Brain Tissue Following Ambroxol Administration
Introduction
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease (PD) and the direct cause of Gaucher disease (GD).[1][2][3] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is linked to the aggregation of α-synuclein, a pathological hallmark of PD.[4][5][6] Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent, has been identified as a pharmacological chaperone for GCase.[1][2] It is capable of crossing the blood-brain barrier, where it binds to and stabilizes GCase, promoting its proper folding and trafficking from the endoplasmic reticulum to the lysosome.[2][7][8] This action increases the overall levels and enzymatic activity of GCase in the brain, making it a promising therapeutic candidate for GBA-associated neurodegenerative diseases.[8][9][10]
This document provides a detailed immunohistochemistry (IHC) protocol for the detection and semi-quantitative analysis of GCase protein levels in rodent or non-human primate brain tissue after systemic administration of Ambroxol hydrochloride.
Mechanism of Action of Ambroxol on GCase
Ambroxol acts as a pH-dependent pharmacological chaperone.[11][12] In the neutral pH environment of the endoplasmic reticulum (ER), Ambroxol binds to misfolded GCase, stabilizing its conformation.[2][11] This prevents the enzyme from being targeted for degradation via the ER-associated degradation (ERAD) pathway.[1][11] The stabilized GCase can then traffic through the Golgi apparatus to the lysosomes.[1][12] In the acidic environment of the lysosome, Ambroxol dissociates from the enzyme, allowing the now correctly localized GCase to function in substrate degradation.[2][11] This mechanism effectively increases the concentration of functional GCase within the lysosome.
Experimental Workflow
The overall experimental process involves the administration of Ambroxol to the animal model, followed by tissue collection and processing for immunohistochemical analysis. The key stages are outlined below.
Detailed Immunohistochemistry Protocol
This protocol is optimized for free-floating brain sections from animals perfused with 4% paraformaldehyde (PFA).
1. Materials and Reagents
-
Phosphate-Buffered Saline (PBS), 1X, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose (B13894) in PBS for cryoprotection
-
Blocking Buffer: 1X PBS with 0.3% Triton X-100 and 3% Normal Goat Serum (or serum from the host of the secondary antibody)
-
Primary Antibody Dilution Buffer: 1X PBS with 0.3% Triton X-100 and 1% BSA
-
Primary Antibody: Anti-GCase/GBA1 antibody (species and clonality will depend on validated reagents)
-
Secondary Antibody: Fluorophore-conjugated or Biotinylated secondary antibody corresponding to the primary antibody host species
-
DAPI (4′,6-diamidino-2-phenylindole) for counterstaining
-
Mounting Medium
2. Animal Treatment and Tissue Preparation
-
Administer this compound orally or via the appropriate route to the animal model (e.g., mouse, rat, non-human primate) for the specified duration. Dosing can range significantly; studies have used doses up to 100 mg for non-human primates.[8]
-
At the end of the treatment period, deeply anesthetize the animal.
-
Perform transcardial perfusion first with cold 1X PBS to clear the blood, followed by cold 4% PFA for fixation.[13]
-
Carefully dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.[13]
-
Transfer the brain to a 30% sucrose solution in PBS for cryoprotection at 4°C until it sinks (typically 24-48 hours).[13]
-
Freeze the brain and cut 30-50 µm thick coronal or sagittal sections using a freezing microtome or cryostat.[13][14][15]
-
Store the free-floating sections in a cryoprotectant solution or 1X PBS with 0.1% sodium azide (B81097) at 4°C until staining.[13]
3. Immunohistochemical Staining Procedure
-
Washing: Place free-floating sections into a 24-well plate. Wash three times for 5-10 minutes each in 1X PBS to remove the storage solution.[15]
-
Blocking: Incubate sections in Blocking Buffer for 2 hours at room temperature with gentle agitation.[15] This step minimizes non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-GCase antibody in the Primary Antibody Dilution Buffer according to the manufacturer's recommendations or prior optimization. Incubate the sections overnight at 4°C with gentle agitation.
-
Washing: Wash the sections three times for 10 minutes each in 1X PBS with 0.3% Triton X-100 (PBST).
-
Secondary Antibody Incubation: Incubate the sections with the appropriate fluorophore-conjugated or biotinylated secondary antibody, diluted in Primary Antibody Dilution Buffer, for 2 hours at room temperature, protected from light.[15]
-
Washing: Wash sections three times for 10 minutes each in PBST, protected from light.
-
Counterstaining (Optional): Incubate sections with DAPI (1:1000 in PBS) for 10 minutes to visualize cell nuclei.
-
Final Washes: Wash sections twice for 5 minutes each in 1X PBS.
-
Mounting: Carefully mount the sections onto charged microscope slides. Allow them to air dry briefly before coverslipping with an appropriate mounting medium.
-
Imaging: Acquire images using a confocal or fluorescence microscope. Ensure consistent settings (e.g., laser power, gain, exposure time) across all samples (control vs. Ambroxol-treated) for accurate comparison.
Data Presentation and Analysis
For quantitative analysis, measure the mean fluorescence intensity or optical density of GCase staining within specific brain regions of interest (e.g., substantia nigra, cortex, striatum).[4][16] Data should be collected from multiple sections per animal and multiple animals per group. The results can be summarized in a table for clear comparison.
Table 1: Key Parameters for GCase Immunohistochemistry
| Parameter | Recommendation | Purpose |
| Tissue Fixation | 4% PFA via transcardial perfusion | Preserves tissue morphology and antigenicity. |
| Section Thickness | 30-50 µm | Allows for good antibody penetration in free-floating protocols.[15][17] |
| Blocking Step | 2 hours at room temperature | Reduces non-specific background staining.[15] |
| Primary Antibody | Anti-GCase/GBA1 (e.g., Rabbit Polyclonal) | Specific detection of the target protein. |
| Primary Antibody Dilution | 1:500 - 1:1000 (Optimize for each lot) | Ensures a high signal-to-noise ratio. |
| Incubation | Overnight at 4°C | Allows for thorough antibody-antigen binding. |
| Secondary Antibody | Goat anti-Rabbit IgG (e.g., Alexa Fluor 488) | Detection of the primary antibody. |
| Secondary Antibody Dilution | 1:500 - 1:1000 | Provides strong signal amplification. |
| Imaging | Confocal Microscopy | Provides high-resolution images suitable for quantitative analysis. |
| Analysis Method | Mean Fluorescence Intensity / Optical Density | Quantifies changes in protein expression levels.[4] |
Note: All antibody dilutions and incubation times should be optimized for the specific antibodies and tissues being used. Including a "no primary antibody" control is essential to verify the specificity of the secondary antibody.
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocerebrosidase expression patterns in the non-human primate brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. gaucherdisease.org [gaucherdisease.org]
- 8. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Immunohistochemistry (IHC) protocol [hellobio.com]
- 15. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 16. researchgate.net [researchgate.net]
- 17. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
Application Notes and Protocols: Preparation of Ambroxol Hydrochloride Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ambroxol hydrochloride is a mucolytic agent that has gained significant interest in cell biology research for its multifaceted effects. It is a metabolite of bromhexine (B1221334) and is known to stimulate mucociliary action and the secretion of pulmonary surfactant.[1][2] In recent research, Ambroxol has been identified as a pharmacological chaperone that can rescue the function of mutant glucocerebrosidase (GCase), making it a potential therapeutic agent for Gaucher disease and Parkinson's disease.[3] Furthermore, it has been shown to inhibit sodium channels and the release of inflammatory mediators like histamine (B1213489), leukotrienes, and cytokines.[1][4][5]
These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in cell culture experiments to ensure reproducibility and accuracy in research findings.
Materials and Equipment
-
This compound powder (CAS: 23828-92-4)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[4]
-
0.22 µm sterile syringe filters (if sterile filtration of the stock solution is required)
-
Laminar flow hood
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Data Presentation: Solubility, Storage, and Concentrations
Quantitative data regarding the solubility, preparation of stock solutions, storage conditions, and typical working concentrations of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ~20-50 mg/mL[4][6] | The most common solvent for preparing stock solutions for cell culture. Sonication is recommended to aid dissolution.[4] |
| DMF | ~20 mg/mL[6] | An alternative organic solvent. |
| Ethanol | Slightly soluble (~5 mg/mL)[1][6] | Less commonly used for high-concentration stock solutions. |
| Water | Sparingly to slightly soluble (~5 mg/mL)[1][2] | Not suitable for preparing high-concentration stock solutions. |
| Methanol | Soluble[1][2] | Used in some chemical preparations but less common for direct cell culture stock solutions. |
Table 2: Preparation of this compound Stock Solutions in DMSO (Molecular Weight: 414.56 g/mol )
| Desired Stock Concentration | Mass of Ambroxol HCl for 1 mL of DMSO | Mass of Ambroxol HCl for 5 mL of DMSO | Mass of Ambroxol HCl for 10 mL of DMSO |
|---|---|---|---|
| 10 mM | 4.15 mg | 20.73 mg | 41.46 mg |
| 20 mM | 8.29 mg | 41.46 mg | 82.91 mg |
| 50 mM | 20.73 mg | 103.64 mg | 207.28 mg |
| 100 mM (~41.5 mg/mL) | 41.46 mg | 207.28 mg | 414.56 mg |
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
|---|---|---|
| Powder | -20°C[4][6] | ≥ 3-4 years[4][6] |
| In Solvent (e.g., DMSO) | -80°C[4] | Up to 1 year[4] |
| In Solvent (e.g., DMSO) | -20°C[7] | Up to 2 weeks[7] |
Table 4: Examples of Working Concentrations for Cell-Based Assays
| Concentration Range | Cell Type / Assay | Effect |
|---|---|---|
| 10 - 60 µM | Fibroblasts (Gaucher and Parkinson's disease models) | Increased GCase protein levels and activity.[3] |
| 35 - 110 µM | Neurons (sensory and dorsal root) | Inhibition of TTX-resistant and TTX-sensitive sodium channels.[5][6] |
| 100 µM | Basophils, Monocytes | Inhibition of histamine, LTC4, IL-4, and IL-13 release.[4] |
| 100 - 1000 µM | Mast cells | Inhibition of histamine release.[4] |
Experimental Protocols
The following protocols outline the steps for preparing concentrated stock solutions and their subsequent dilution to working concentrations for treating cells. All steps should be performed in a laminar flow hood using aseptic techniques.
Protocol 1: Preparation of a Concentrated this compound Stock Solution (e.g., 50 mM in DMSO)
-
Calculate Required Mass: Based on the desired concentration and volume, calculate the mass of this compound powder needed. For example, to prepare 1 mL of a 50 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 414.56 g/mol = 20.73 mg
-
-
Weigh Powder: Carefully weigh out 20.73 mg of this compound powder and place it into a sterile 1.5 mL microcentrifuge tube or a small sterile conical tube.
-
Add Solvent: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder does not fully dissolve, sonicate the solution for 5-10 minutes.[4] Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If the initial materials were not sterile, the final stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube. Note that this may not be necessary if high-quality, sterile reagents and aseptic techniques are used throughout.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 2 weeks).[4][7]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Thaw Stock Solution: Remove one aliquot of the frozen this compound stock solution from the -80°C or -20°C freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final Ambroxol concentration of 50 µM from a 50 mM stock solution:
-
Use the formula: M1V1 = M2V2
-
(50 mM) x V1 = (0.050 mM) x (10 mL)
-
V1 = (0.050 mM x 10 mL) / 50 mM = 0.01 mL = 10 µL
-
-
Prepare Working Solution: In a sterile conical tube, add 10 µL of the 50 mM this compound stock solution to 10 mL of pre-warmed, complete cell culture medium.
-
Mix and Apply to Cells: Gently mix the medium by inverting the tube or pipetting up and down. Do not vortex, as this can damage media components. Replace the existing medium on your cells with the freshly prepared Ambroxol-containing medium.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. Prepare a control medium containing the same final concentration of DMSO as the Ambroxol-treated medium (in the example above, 0.1% DMSO). This ensures that any observed cellular effects are due to the drug and not the solvent.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflow for solution preparation and a key signaling pathway affected by this compound.
References
- 1. This compound CAS#: 23828-92-4 [m.chemicalbook.com]
- 2. This compound | 23828-92-4 [chemicalbook.com]
- 3. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Sodium Channel | Autophagy | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols: In Vitro Models for Studying Ambroxol Hydrochloride's Effect on Alpha-Synuclein Clearance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambroxol (B1667023) hydrochloride, a licensed mucolytic agent, has garnered significant attention as a potential disease-modifying therapy for Parkinson's disease and other synucleinopathies. Its mechanism of action is primarily attributed to its role as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase).[1][2][3][4][5] Mutations in the GBA1 gene, which encodes GCase, are a major genetic risk factor for Parkinson's disease, leading to reduced GCase activity and subsequent accumulation of alpha-synuclein (B15492655).[1][3][5][6][7][8] Ambroxol has been shown to increase GCase activity, enhance lysosomal function, and promote the clearance of pathological alpha-synuclein aggregates.[9][10][11][12][13]
These application notes provide an overview of established in vitro models and detailed protocols to investigate the therapeutic potential of Ambroxol hydrochloride in promoting alpha-synuclein clearance. The described models range from immortalized cell lines to advanced patient-derived stem cell systems, offering a tiered approach for screening and mechanistic studies.
In Vitro Models for Ambroxol Studies
A variety of in vitro models can be employed to study the effects of Ambroxol on alpha-synuclein clearance, each with distinct advantages and complexities.
-
Immortalized Cell Lines (e.g., SH-SY5Y, HT-22): These human neuroblastoma and mouse hippocampal cell lines, respectively, are widely used for initial screening and mechanistic studies due to their ease of culture and transfection.[2][3][12] They can be genetically modified to overexpress wild-type or mutant forms of alpha-synuclein. Studies have shown that Ambroxol treatment in SH-SY5Y cells overexpressing alpha-synuclein can lead to a significant reduction in its levels.[3][12] Similarly, in HT-22 cells, Ambroxol has been shown to improve cell viability, restore GCase activity, and promote autophagy in the presence of alpha-synuclein and amyloid-β.[9][10][11][13]
-
Primary Neuronal Cultures: These cultures, derived from rodent brains, provide a more physiologically relevant model than immortalized cell lines. They allow for the study of Ambroxol's effects in a mixed population of neurons and glia, recapitulating some of the cellular interactions of the brain. A common method to induce alpha-synuclein pathology in these cultures is by adding pre-formed fibrils (PFFs) of recombinant alpha-synuclein, which seed the aggregation of endogenous alpha-synuclein.[14]
-
Induced Pluripotent Stem Cell (iPSC)-Derived Dopaminergic Neurons: A highly relevant model, especially when derived from Parkinson's disease patients with GBA1 mutations. These cells recapitulate the genetic background of the patient and provide a powerful platform to study disease mechanisms and test therapeutic compounds like Ambroxol.[15] Ambroxol treatment has been shown to increase GCase levels and reduce alpha-synuclein in iPSC-derived dopaminergic neurons from patients with GBA1 mutations.[16]
-
Midbrain Organoids: These three-dimensional, self-organizing structures derived from human pluripotent stem cells mimic the cellular organization and development of the human midbrain.[17][18] They represent a sophisticated model to study the complex cell-cell interactions and the effects of compounds like Ambroxol in a more tissue-like context.[17][18] Recent advancements include the integration of microglia into midbrain organoids to study neuroimmune interactions in alpha-synuclein pathology.[19][20]
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound on alpha-synuclein clearance in various in vitro models.
| In Vitro Model | Ambroxol Concentration | Treatment Duration | Key Findings | Reference |
| SH-SY5Y (alpha-synuclein overexpressing) | 60 µM | 5 days | ~15% decrease in HA-tagged alpha-synuclein levels; ~30% increase in GCase protein levels. | [12] |
| HT-22 | 20 µM | Not specified | Restored cell viability to ~72% in cells co-treated with Aβ and αSyn. | [11] |
| iPSC-derived Cholinergic Neurons (N370S GBA1) | Not specified | 6 days | ~50% increase in GCase protein levels; ~55% increase in GCase activity; ~56% reduction in tau levels. | [21] |
Experimental Protocols
Protocol 1: Evaluation of Ambroxol's Effect on Alpha-Synuclein Levels in SH-SY5Y Cells
This protocol describes the treatment of an alpha-synuclein overexpressing SH-SY5Y cell line with this compound and subsequent analysis of alpha-synuclein levels by Western blotting.
Materials:
-
SH-SY5Y cells stably expressing HA-tagged wild-type alpha-synuclein
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-HA, anti-alpha-synuclein, anti-GCase, anti-LAMP1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells at a suitable density in 6-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentration of this compound (e.g., 60 µM) or vehicle (DMSO) for 5 days.[12] Change the medium with fresh Ambroxol every 2-3 days.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein bands (HA-alpha-synuclein, GCase, LAMP1) to the loading control (β-actin).
-
Compare the normalized protein levels between Ambroxol-treated and vehicle-treated cells.
-
Protocol 2: Induction of Alpha-Synuclein Aggregation in Primary Neuronal Cultures with Pre-Formed Fibrils (PFFs)
This protocol outlines the procedure for inducing endogenous alpha-synuclein aggregation in primary hippocampal neurons using PFFs, a model to test the efficacy of Ambroxol in preventing or clearing these aggregates.
Materials:
-
Primary hippocampal neurons from embryonic day 18 (E18) mouse or rat pups
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated plates or coverslips
-
Recombinant human alpha-synuclein
-
PBS
-
Sonicator
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Primary antibodies: anti-phosphorylated alpha-synuclein (pS129), anti-MAP2
-
Fluorophore-conjugated secondary antibodies
-
DAPI
Procedure:
-
Preparation of Alpha-Synuclein PFFs:
-
Reconstitute recombinant alpha-synuclein in PBS to a concentration of 5 mg/mL.
-
Incubate the solution at 37°C with constant shaking for 7 days to form fibrils.
-
Sonicate the fibril solution to generate shorter PFFs.
-
-
Primary Neuron Culture and PFF Treatment:
-
Culture primary hippocampal neurons on poly-D-lysine coated plates.
-
On day in vitro (DIV) 7, treat the neurons with sonicated PFFs at a final concentration of 2 µg/mL.
-
Co-treat with this compound at the desired concentration or vehicle.
-
-
Immunocytochemistry:
-
After 7-14 days of treatment, fix the neurons with 4% PFA for 20 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer for 1 hour.
-
Incubate with primary antibodies (e.g., anti-pS129 alpha-synuclein and anti-MAP2) overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour.
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
-
Analysis:
-
Quantify the number and intensity of pS129-positive inclusions within MAP2-positive neurons.
-
Compare the extent of alpha-synuclein pathology between Ambroxol-treated and vehicle-treated cultures.
-
Visualizations
Ambroxol's Proposed Mechanism of Action
Caption: Ambroxol acts as a chaperone, promoting the proper folding and trafficking of GCase to the lysosome.
Experimental Workflow for SH-SY5Y Cell-Based Assay
Caption: Workflow for assessing Ambroxol's effect on alpha-synuclein levels in SH-SY5Y cells.
Logical Relationship in Ambroxol's Therapeutic Hypothesis
Caption: The therapeutic rationale for using Ambroxol to counteract the effects of GBA1 mutations.
References
- 1. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. nhsjs.com [nhsjs.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Ambroxol effects in glucocerebrosidase and α-synuclein transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effects of Ambroxol on Aβ and α-Synuclein-Induced Neurotoxicity Through Glucocerebrosidase Activation in HT-… [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective Effects of Ambroxol on Aβ and α-Synuclein-Induced Neurotoxicity Through Glucocerebrosidase Activation in HT-22 Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Addition of exogenous α-synuclein preformed fibrils to primary neuronal cultures to seed recruitment of endogenous α-synuclein to Lewy body and Lewy neurite–like aggregates | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | Patient-Derived Induced Pluripotent Stem Cells and Organoids for Modeling Alpha Synuclein Propagation in Parkinson's Disease [frontiersin.org]
- 16. Ambroxol as a novel disease-modifying treatment for Parkinson’s disease dementia: protocol for a single-centre, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigating Alpha-synuclein Clumping in the Organoid Model of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 18. Cellular Models of Alpha-Synuclein Aggregation: What Have We Learned and Implications for Future Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Elucidating the Mechanism of Ambroxol Hydrochloride through Lentiviral-Based shRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Ambroxol (B1667023) hydrochloride, a widely used mucolytic agent, has garnered significant attention for its potential neuroprotective effects, particularly in the context of lysosomal storage disorders such as Gaucher disease and as a risk factor for Parkinson's disease.[1][2] The primary mechanism of action of Ambroxol is attributed to its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene.[3][4] Ambroxol has been shown to enhance the activity of mutant GCase, promote its proper folding and trafficking to the lysosome, and thereby improve lysosomal function.[4][5] Additionally, Ambroxol may influence other cellular pathways, including the regulation of alpha-synuclein (B15492655) levels and lysosomal biogenesis.[6][7]
This document provides a comprehensive guide for utilizing lentiviral-based short hairpin RNA (shRNA) knockdown to validate and further investigate the mechanism of action of Ambroxol hydrochloride. By specifically silencing the expression of GBA1, researchers can unequivocally determine the dependency of Ambroxol's effects on the presence of its target enzyme, GCase. This powerful technique allows for the dissection of the signaling pathways modulated by Ambroxol and the identification of potential off-target effects.
The following sections detail the experimental workflow, from the design and production of lentiviral shRNA constructs to the quantitative analysis of experimental outcomes. The provided protocols are intended to serve as a robust starting point for researchers aiming to employ this methodology in their own studies.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound on GCase activity and related cellular markers. This data provides a baseline for the expected outcomes in experiments utilizing shRNA-mediated knockdown of GBA1.
Table 1: Effect of this compound on Glucocerebrosidase (GCase) Activity
| Cell/Animal Model | GBA1 Mutation Status | Ambroxol Concentration/Dose | Incubation Time | Fold Increase in GCase Activity (Mean ± SEM) | Reference |
| Patient-derived Fibroblasts | N370S/L444P | 10 µM | 5 days | 1.5 ± 0.1 | [8] |
| Patient-derived Fibroblasts | L444P/L444P | 10 µM | 5 days | 1.2 ± 0.1 | [8] |
| Patient-derived Macrophages (GD) | Various | Not Specified | 4 days | 3.3-fold | [1] |
| Patient-derived Macrophages (GBA-PD) | Various | Not Specified | 4 days | 3.5-fold | [1] |
| L444P/+ Mouse Brainstem | Heterozygous | 4mM in drinking water | 12 days | ~1.4-fold | [9] |
| N370S/WT Cholinergic Neurons | Heterozygous | Not Specified | 6 days | 1.55-fold | [6] |
Table 2: Effect of this compound on GCase Protein Levels and Related Markers
| Cell/Animal Model | GBA1 Mutation Status | Ambroxol Treatment | Marker | Change in Protein Level | Reference |
| Patient-derived Fibroblasts (PD-GBA) | Heterozygous | Yes | GCase | Increased | [10] |
| Patient-derived Fibroblasts (GBA1-mutant) | Heterozygous | Yes | LIMP-2 | Increased | [5] |
| Patient-derived Fibroblasts (All groups) | Various | Yes | Saposin C | Increased | [5] |
| SNCA/SNCA Mouse Brainstem | Overexpression | 4mM in drinking water | α-synuclein | Decreased by 19% | [11] |
| N370S/WT Cholinergic Neurons | Heterozygous | Yes | Tau | Decreased to 44% of basal levels | [6] |
| Wild-type Mouse Brainstem | Wild-type | 4mM in drinking water | TFEB | No significant change | [9] |
Experimental Protocols
This section provides a detailed methodology for a representative experiment designed to validate that the effects of this compound are mediated through GCase, using lentiviral-based shRNA knockdown of the GBA1 gene.
Protocol 1: Lentiviral-Based shRNA Knockdown of GBA1
1.1. shRNA Design and Lentiviral Vector Construction
-
Design shRNA sequences: Design at least three independent shRNA sequences targeting the coding sequence of the human GBA1 gene. Include a non-targeting (scramble) shRNA sequence as a negative control.
-
Vector Selection: Clone the designed shRNA oligonucleotides into a third-generation lentiviral vector containing a suitable promoter (e.g., U6) and a selectable marker (e.g., puromycin (B1679871) resistance gene).
-
Plasmid Preparation: Prepare high-quality, endotoxin-free plasmid DNA for the shRNA-containing transfer vector, as well as the packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids.
1.2. Lentivirus Production in HEK293T Cells
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the HEK293T cells with the shRNA transfer plasmid and the packaging and envelope plasmids using a suitable transfection reagent.
-
Viral Supernatant Harvest: At 48 and 72 hours post-transfection, collect the culture medium containing the lentiviral particles.
-
Virus Concentration (Optional): For higher titers, concentrate the viral supernatant using ultracentrifugation or a commercially available concentration reagent.
-
Titer Determination: Determine the viral titer using a method such as qPCR-based quantification of viral genomes or by transducing a reporter cell line.
1.3. Transduction of Target Cells
-
Cell Seeding: Seed the target cells (e.g., SH-SY5Y neuroblastoma cells or patient-derived fibroblasts) at an appropriate density.
-
Transduction: Add the lentiviral particles (at a predetermined multiplicity of infection, MOI) to the cells in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing a selective agent (e.g., puromycin) to select for successfully transduced cells.
-
Expansion: Expand the stable, knockdown cell lines for subsequent experiments.
1.4. Validation of GBA1 Knockdown
-
Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from the stable cell lines and perform qRT-PCR to quantify the reduction in GBA1 mRNA levels compared to the non-targeting control.
-
Western Blotting: Prepare cell lysates and perform Western blotting to confirm the reduction in GCase protein levels.
Protocol 2: Ambroxol Treatment and Functional Assays
2.1. Ambroxol Treatment
-
Cell Seeding: Seed the stable GBA1 knockdown and control cell lines in appropriate culture plates for downstream assays.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1-100 µM) or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 48-72 hours).
2.2. GCase Activity Assay
-
Cell Lysis: Lyse the cells in a suitable buffer.
-
Activity Measurement: Measure GCase activity using a fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside).
-
Data Analysis: Normalize the fluorescence signal to the total protein concentration and compare the GCase activity between the different treatment groups.
2.3. Western Blot Analysis of Downstream Markers
-
Protein Extraction and Quantification: Extract total protein from the treated cells and determine the protein concentration.
-
Immunoblotting: Perform Western blotting to analyze the protein levels of GCase, alpha-synuclein, and other relevant markers of lysosomal function (e.g., LAMP1).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: this compound's proposed mechanism of action.
Caption: Experimental workflow for lentiviral-based shRNA knockdown.
Caption: Logical framework for validating Ambroxol's mechanism.
References
- 1. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of the ambroxol action in Gaucher disease and GBA1 mutation-associated Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambroxol-induced rescue of defective glucocerebrosidase is associated with increased LIMP-2 and saposin C levels in GBA1 mutant Parkinson's disease cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Individualized screening for chaperone activity in Gaucher disease using multiple patient derived primary cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application of Ambroxol Hydrochloride in Studying Lysosomal Storage Disorders
Introduction
Lysosomal storage disorders (LSDs) are a group of over 50 rare inherited metabolic disorders resulting from defects in lysosomal function. Gaucher disease (GD) is one of the most common LSDs, caused by mutations in the GBA1 gene that lead to a deficiency of the lysosomal enzyme β-glucocerebrosidase (GCase).[1][2] This deficiency results in the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, leading to a wide range of clinical manifestations.[2][3] Mutations in GBA1 are also the most significant genetic risk factor for Parkinson's disease (PD).[4][5][6]
Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, has been repurposed as a pharmacological chaperone (PC) for mutant GCase.[1][2] It aids in the correct folding of certain mutant forms of the GCase enzyme in the endoplasmic reticulum (ER), facilitating their transport to the lysosome and increasing their residual activity.[1][2] This unique property makes Ambroxol an invaluable tool for researchers studying the pathophysiology of Gaucher disease and GBA1-related Parkinson's disease, allowing for the investigation of GCase trafficking, lysosomal function, and substrate reduction.
Mechanism of Action: Ambroxol as a Pharmacological Chaperone
Mutant GCase variants often misfold within the ER and are subsequently targeted for degradation via the ER-associated degradation (ERAD) pathway, preventing them from reaching the lysosome to perform their function.[1][2] Ambroxol acts as a small molecule chaperone that specifically binds to and stabilizes these mutant GCase proteins.
A key feature of Ambroxol's action is its pH-dependent binding. It binds optimally to GCase at the neutral pH of the ER, where protein folding occurs.[2][7] Upon successful trafficking to the lysosome, the acidic environment (pH ~4.5-5.0) causes Ambroxol to dissociate from the enzyme, allowing the now correctly folded GCase to hydrolyze its substrate, glucosylceramide.[2] This mechanism not only increases the quantity of functional GCase in the lysosome but also enhances its enzymatic activity.[1][2][7]
Beyond its chaperone activity, Ambroxol has also been shown to induce lysosomal biogenesis by activating Transcription Factor EB (TFEB), a master regulator of the CLEAR (Coordinated Lysosomal Expression and Regulation) gene network.[4][8][9][10] This leads to an increased expression of various lysosomal proteins, further enhancing cellular clearance capacity.[4][10]
Quantitative Data Summary
The following tables summarize the quantitative effects of Ambroxol hydrochloride treatment observed in various in vitro and in vivo studies.
Table 1: Effect of Ambroxol on GCase Enzyme Activity
| Cell/Model Type | GCase Mutation | Ambroxol Conc. | Incubation Time | % Increase in GCase Activity | Reference |
|---|---|---|---|---|---|
| Patient Fibroblasts | N370S/N370S | 60 µM | 4 days | ~50% | [7] |
| Patient Fibroblasts | F213I/L444P | 60 µM | 4 days | ~100% (2-fold) | [7] |
| Patient Fibroblasts | Various mutations | 1-100 µM | 5 days | 15-50% | [2] |
| Murine Brain (WT) | Wild-Type | 4 mM (in vivo) | 12 days | ~25-40% (region-dependent) | [8] |
| Murine Brain (L444P/+) | L444P (het) | 4 mM (in vivo) | 12 days | ~40-60% (region-dependent) | [8] |
| PD Patient Fibroblasts | GBA1 mutations | 10 µM | 7 days | Significant increase |[4] |
Table 2: Effect of Ambroxol on Protein and Substrate Levels
| Cell/Model Type | GCase Mutation | Ambroxol Conc. | Effect | Reference |
|---|---|---|---|---|
| Patient Fibroblasts | N370S/N370S, F213I/L444P | 60 µM | Increased GCase protein levels in lysosomes | [7] |
| Patient Lymphoblasts | N370S/N370S | Not specified | Reduction in glucosylceramide storage | [7] |
| α-Synuclein Mice | Wild-Type GCase | 4 mM (in vivo) | Decreased α-synuclein & p-α-synuclein | [11] |
| Cholinergic Neurons | N370S (het) | Not specified | Decreased tau and α-synuclein levels | [12] |
| PD Patient Fibroblasts | GBA1 mutations | 10 µM | Increased TFEB transcript levels (1.75-fold) | [4] |
| Primary Neurons | Wild-Type | 30 µM | Increased LIMP-2 and LAMP1 protein levels |[9] |
Key Experimental Protocols
The following are detailed protocols for foundational experiments used to assess the efficacy of Ambroxol in cellular models of lysosomal storage disorders.
Protocol 1: Cell Culture and Ambroxol Treatment
This protocol describes the general procedure for treating patient-derived fibroblasts with Ambroxol.
-
Cell Seeding: Plate patient-derived fibroblasts (e.g., from Gaucher patients) in a suitable culture vessel (e.g., 6-well plate) at a density that allows for several days of growth without reaching confluence. Use appropriate culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Cell Adherence: Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Ambroxol Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). From this stock, prepare working solutions in fresh culture medium to achieve final desired concentrations (e.g., 10 µM, 30 µM, 60 µM).[7] Include a vehicle control (medium with an equivalent concentration of DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the Ambroxol-containing medium or the vehicle control medium.
-
Incubation: Return the cells to the incubator for the desired treatment period (typically 3-7 days).[4][7] The medium should be replaced with fresh treatment or control medium every 2-3 days.
-
Cell Harvesting: After the incubation period, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization for downstream analysis (e.g., GCase activity assay, Western blotting).
Protocol 2: Glucocerebrosidase (GCase) Activity Assay
This protocol measures GCase enzymatic activity in cell lysates using a fluorogenic substrate.[13][14]
-
Lysate Preparation:
-
Harvest cells as described in Protocol 1.
-
Resuspend the cell pellet in a lysis buffer (e.g., citrate-phosphate buffer, pH 5.4, containing detergents like sodium taurocholate).[14]
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Assay Reaction:
-
In a black 96-well plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.[14]
-
Prepare wells for inhibitor control by adding a GCase-specific inhibitor like conduritol-B-epoxide (CBE) to distinguish lysosomal GCase activity from non-lysosomal β-glucosidases.[13][14]
-
Prepare the reaction buffer containing the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in citrate-phosphate buffer (pH 5.4).[13][14]
-
Start the reaction by adding the 4-MUG reaction buffer to each well.
-
-
Incubation: Cover the plate and incubate at 37°C for 1-2 hours, protected from light.[14]
-
Stopping the Reaction: Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7).[13] This step also enhances the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU).
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-460 nm.[14]
-
Data Analysis:
Signaling Pathways and Experimental Workflows
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of Ambroxol on a cellular model of a lysosomal storage disorder.
Ambroxol's Influence on Lysosomal Biogenesis
Ambroxol's effects extend beyond simple protein chaperoning. Evidence suggests it activates TFEB, which promotes the expression of genes involved in lysosomal biogenesis and autophagy. This broader mechanism may contribute to its therapeutic potential by enhancing the overall capacity of the lysosomal system.
Conclusion
This compound serves as a powerful and versatile tool for researchers studying lysosomal storage disorders, particularly Gaucher disease and GBA1-associated Parkinson's disease. Its dual action as a pH-dependent pharmacological chaperone and an inducer of lysosomal biogenesis allows for multifaceted investigations into disease mechanisms. The protocols and data presented here provide a framework for utilizing Ambroxol to explore GCase stability, trafficking, enzymatic function, and the broader cellular consequences of lysosomal dysfunction, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ambroxol displaces α-synuclein from the membrane and inhibits the formation of early protein–lipid coaggregates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ambroxol effects in glucocerebrosidase and α-synuclein transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ambroxol reverses tau and α-synuclein accumulation in a cholinergic N370S GBA1 mutation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 14. protocols.io [protocols.io]
Using Ambroxol hydrochloride to enhance antibiotic penetration in lung tissue models
Application Notes & Protocols
Topic: Using Ambroxol (B1667023) Hydrochloride to Enhance Antibiotic Penetration in Lung Tissue Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Ambroxol hydrochloride is a mucolytic agent widely used in the treatment of respiratory diseases associated with excessive or viscous mucus.[1][2] Beyond its secretolytic properties, preclinical and clinical studies have demonstrated that ambroxol can act synergistically with various antibiotics, increasing their concentration in lung tissue, bronchial secretions, and bronchoalveolar lavage fluid.[3][4][5] This potentiation effect is of significant interest for improving therapeutic outcomes in respiratory infections, especially those complicated by bacterial biofilms or poor antibiotic penetration.[3][6]
These application notes provide an overview of the mechanisms by which ambroxol enhances antibiotic penetration and present quantitative data from various studies. Furthermore, a detailed protocol is provided for an in vitro lung epithelial barrier model to assess the potentiation effect of ambroxol on antibiotic transport.
Mechanism of Action
Ambroxol enhances antibiotic concentration in the lungs through a multi-faceted mechanism. The primary actions include altering the rheological properties of airway mucus, stimulating the release of pulmonary surfactant, and disrupting bacterial biofilms.[1][7][8] Ambroxol's ability to induce host cell autophagy may also contribute to its synergistic effects with certain antibiotics like rifampin.[1][9]
Caption: Proposed mechanisms of Ambroxol in enhancing antibiotic penetration.
Application Data: Enhancement of Antibiotic Concentrations
The co-administration of ambroxol has been shown to increase the concentration of several classes of antibiotics in lung tissues and fluids. The following tables summarize quantitative data from selected preclinical and clinical studies.
Table 1: Summary of Preclinical Data
| Antibiotic | Animal Model | Ambroxol HCl Dose | Key Finding | Reference |
| Ampicillin | Rat | 10 mg/kg p.o. | 234% increase in average pulmonary concentration. | [10] |
| Amoxicillin (B794) | Rat | 10 mg/kg p.o. | 27% increase in average pulmonary concentration. | [10] |
| Erythromycin | Rat | 10 mg/kg p.o. | 27% increase in average pulmonary concentration. | [9][10] |
| Roxithromycin | Rat | 2 mg/kg | Mean lung tissue concentration increased from 3.20 to 4.06 µg/mL. | [9] |
| Furaltadone | Chicken | 1.75 mg/kg | Tracheobronchial secretion levels increased from 3.1 to 7.2 mg/g. | [9] |
| Rifampin | Mouse | Not specified | Two-fold increase in Cmax and 80% increase in AUC observed. | [9] |
Table 2: Summary of Clinical Data
| Antibiotic | Study Population | Ambroxol HCl Dose | Key Finding | Reference |
| Amoxicillin | Patients undergoing lung resection | 60 mg t.i.d. p.o. | Pulmonary tissue/serum ratio increased from 0.411 to 0.672. | [11][12] |
| Amoxicillin | Patients requiring BAL | 60 mg t.i.d. p.o. | BAL fluid concentration increased from 0.19 µg/mL to 0.32 µg/mL. | [13] |
| Erythromycin | Patients | Not specified | Bronchial secretion/serum ratio increased from 0.24 to 0.434 (with Bromhexine (B1221334), Ambroxol's prodrug). | [9] |
| Ofloxacin | COPD Patients | 30 mg t.i.d. p.o. | Alveolar cell concentration was three times higher in the ambroxol group. No significant change in bronchial tissue. | [14] |
| Rifampin | Patients with NTM | Not specified | AUC₀₋₂₄h increased significantly (e.g., from 4.7 to 30.7 mg*h/L in one patient). | [9] |
Experimental Protocols
The following section details a generalized protocol for assessing the ability of Ambroxol HCl to enhance the penetration of a test antibiotic across a human lung epithelial cell barrier model (in vitro).
Caption: Experimental workflow for in vitro antibiotic penetration assay.
Protocol 1: In Vitro Antibiotic Penetration Assay Using a Transwell® Air-Liquid Interface (ALI) Model
Objective: To quantify the transport of an antibiotic across a lung epithelial cell monolayer in the presence or absence of this compound.
1. Materials and Reagents:
-
Human lung epithelial cells (e.g., Calu-3, A549, or specialized lines like hAELVi).[15][16]
-
Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well format).
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS, L-glutamine, penicillin-streptomycin).
-
This compound (analytical grade).
-
Antibiotic of interest (analytical grade).
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer.
-
TEER meter (e.g., EVOM2).
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for antibiotic quantification.
2. Cell Culture and Barrier Formation:
-
Seed lung epithelial cells onto the apical side of the Transwell® inserts at a high density (e.g., 2.5 x 10⁵ cells/cm²).
-
Culture the cells with medium in both the apical (0.5 mL) and basolateral (1.5 mL) chambers until a confluent monolayer is formed (typically 2-4 days).
-
Once confluent, establish an Air-Liquid Interface (ALI) by removing the medium from the apical chamber. Continue to supply fresh medium to the basolateral chamber every 2-3 days.
-
Culture the cells at ALI for 14-21 days to allow for full differentiation and formation of tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). The barrier is considered ready for experimentation when TEER values are stable and high (e.g., >500 Ω·cm² for Calu-3 cells).
3. Transport Experiment:
-
Prepare stock solutions of Ambroxol HCl and the antibiotic in a suitable solvent (e.g., HBSS).
-
On the day of the experiment, gently wash the apical surface with 200 µL of pre-warmed HBSS to remove accumulated mucus. Replace the basolateral medium with 1.5 mL of fresh, pre-warmed HBSS.
-
Equilibrate the plates at 37°C, 5% CO₂ for 30 minutes.
-
Experimental Groups:
-
Control: Add antibiotic solution to the apical chamber.
-
Ambroxol-Treated: Pre-incubate the apical chamber with a non-toxic concentration of Ambroxol HCl (e.g., 10-100 µM) for 1-2 hours. Then, add the antibiotic solution (containing the same concentration of Ambroxol) to the apical chamber.
-
-
Add 0.5 mL of the respective treatment solutions to the apical chambers. The basolateral chambers should contain 1.5 mL of HBSS.
-
At designated time points (e.g., 2, 4, 8, 24 hours), collect a sample (e.g., 100 µL) from the basolateral chamber. Replace the volume with fresh HBSS.
-
At the final time point, collect samples from both the apical and basolateral chambers for analysis.
4. Sample Analysis and Data Interpretation:
-
Quantify the concentration of the antibiotic in the collected samples using a validated HPLC or LC-MS/MS method.
-
Calculate the Apparent Permeability Coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of antibiotic appearance in the basolateral chamber).
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of the antibiotic in the apical chamber.
-
-
-
Compare the Papp values between the control and Ambroxol-treated groups. A statistically significant increase in the Papp value for the ambroxol-treated group indicates enhanced penetration of the antibiotic across the lung epithelial barrier.
Conclusion
This compound has demonstrated considerable potential as an adjunctive therapy to improve the efficacy of antibiotics in treating respiratory infections.[4][17] Its mechanisms, which include improving mucus clearance, stimulating surfactant, and disrupting biofilms, collectively contribute to higher local concentrations of co-administered antibiotics.[8][9] The provided data and protocols offer a framework for researchers to further investigate and leverage this synergistic relationship in the development of more effective treatment strategies for pulmonary diseases. Further studies using advanced in vitro models, such as those including bacterial biofilms or immune cells, are warranted to fully elucidate the clinical potential.[18][19]
References
- 1. Ambroxol - Wikipedia [en.wikipedia.org]
- 2. Ambroxol + Amoxicillin: View Uses, Side Effects and Medicines [truemeds.in]
- 3. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Enhancement of lung levels of antibiotics by ambroxol and bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. karger.com [karger.com]
- 9. Enhancement of lung levels of antibiotics by Ambroxol and Bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of ambroxol on the bronchopulmonary level of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of ambroxol on lung tissue penetration of amoxicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of ambroxol on lung tissue penetration of amoxicillin - CONICET [bicyt.conicet.gov.ar]
- 13. Influence of ambroxol on amoxicillin levels in bronchoalveolar lavage fluid. | Semantic Scholar [semanticscholar.org]
- 14. langtian.cn [langtian.cn]
- 15. Novel lung model to test drugs and understand infections - Advanced Science News [advancedsciencenews.com]
- 16. HZI | Human in vitro lung models for testing inhaled drugs [helmholtz-hzi.de]
- 17. researchgate.net [researchgate.net]
- 18. Biofilm-dependent airway infections: a role for ambroxol? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
Troubleshooting & Optimization
Overcoming Ambroxol hydrochloride solubility issues for in vitro assays
Welcome to the technical support center for Ambroxol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful use of this compound in your assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the solubility of this compound in experimental settings.
Q1: My this compound is not dissolving in aqueous buffers or cell culture media. What should I do?
A1: this compound is sparingly soluble in water and neutral aqueous solutions.[1][2][3] Direct dissolution in cell culture media or phosphate-buffered saline (PBS) at high concentrations is often unsuccessful and can lead to precipitation. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies. It is also soluble in methanol (B129727) and N,N-dimethylformamide (DMF).[3]
Q3: I dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly introduced into an aqueous environment.[4][5] To prevent this:
-
Use a stepwise dilution method: Instead of adding the concentrated DMSO stock directly to your full volume of media, first, create an intermediate dilution in a small volume of pre-warmed (37°C) media or PBS. Then, add this intermediate dilution to the final volume.[4]
-
Ensure rapid mixing: Add the stock solution dropwise to the media while gently vortexing or swirling to ensure immediate and thorough mixing. This prevents localized high concentrations that are prone to precipitation.[4]
-
Maintain a low final DMSO concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5% (v/v), to minimize solvent-induced precipitation and cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4]
Q4: Can I use other solvents or methods to improve solubility?
A4: Yes, several methods can be employed to enhance the solubility of this compound:
-
Co-solvents: The use of co-solvents like propylene (B89431) glycol in aqueous solutions has been shown to improve the stability and solubility of this compound.[6]
-
pH Adjustment: this compound's solubility is pH-dependent. It exhibits higher dissolution rates in acidic conditions (e.g., pH 1.2) compared to neutral or slightly acidic environments (pH 4.5 and 6.8).[6] However, it's crucial to consider the pH compatibility with your specific cell line, as significant deviations from physiological pH can impact cell viability.[7][8] One study noted that this compound solutions can have an acidic pH.[7][8]
-
Nanosuspensions: For specialized applications, formulating this compound as a nanosuspension can significantly increase its solubility and dissolution rate.[9]
Q5: What is the maximum soluble concentration of this compound in common solvents?
A5: The solubility of this compound can vary. The following table summarizes reported solubility data.
| Solvent | Approximate Solubility |
| Water | Sparingly soluble; ~5 mg/mL |
| Methanol | Soluble |
| Ethanol | Slightly soluble; ~5 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
Note: "Sparingly soluble" and "slightly soluble" are qualitative terms from pharmacopeial standards.[1][2][3] Quantitative values can vary based on temperature and purity.
Experimental Protocols
This section provides detailed methodologies for preparing this compound solutions for in vitro assays.
Protocol 1: Preparation of this compound Stock Solution using DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but avoid excessive heat.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
This protocol outlines the steps to prevent precipitation when diluting the DMSO stock solution into your aqueous cell culture medium.
Materials:
-
Prepared this compound DMSO stock solution
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Stepwise Dilution: a. In a sterile tube, prepare an intermediate dilution by adding a small volume of the DMSO stock to a small volume of pre-warmed cell culture medium. For example, add 2 µL of a 100 mM stock to 98 µL of media to get a 2 mM intermediate solution. b. Gently vortex the intermediate dilution.
-
Final Dilution: a. Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to achieve the desired working concentration. b. Immediately and gently mix the final solution.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Important: The final DMSO concentration should ideally be ≤ 0.1% to minimize effects on the cells. Always include a vehicle control with the same final DMSO concentration in your experiments.
Signaling Pathways and Experimental Workflows
This section provides diagrams of key signaling pathways modulated by this compound and a general experimental workflow for its use in cell-based assays.
Caption: Experimental workflow for preparing this compound solutions for in vitro assays.
References
- 1. This compound | 23828-92-4 [chemicalbook.com]
- 2. drugfuture.com [drugfuture.com]
- 3. eurotradesl.com [eurotradesl.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Comparison of the Physicochemical Properties, Antimicrobial Action, and Cytotoxicity of this compound, N-acetylcysteine, and Calcium Hydroxide Pastes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Solubility, pH, Antimicrobial Action and Cytotoxicity of Calcium Hydroxide Paste Associated With this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Loaded Gastro-Retentive Nanosuspension Gels Potentiate Anticancer Activity in Lung Cancer (A549) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Ambroxol hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ambroxol hydrochloride. The information is designed to address common challenges and inconsistencies that may arise during in vitro and in-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of lysosomal storage disorders?
This compound acts as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[1][2] In individuals with certain mutations in the GBA1 gene, the resulting GCase enzyme is misfolded and retained in the endoplasmic reticulum (ER) for degradation, leading to reduced enzyme levels in the lysosome. Ambroxol binds to the misfolded GCase in the ER, stabilizing its conformation and facilitating its proper trafficking to the lysosome, where it can perform its function of breaking down glucosylceramide.[2]
Q2: Why is the pH of the experimental system critical for observing the effects of Ambroxol?
The chaperoning activity of Ambroxol is highly pH-dependent. It binds to GCase most effectively at the neutral pH of the endoplasmic reticulum (pH ~7.4), which allows it to stabilize the enzyme during its folding and trafficking. Upon reaching the acidic environment of the lysosome (pH ~4.5-5.0), Ambroxol's affinity for GCase decreases, leading to its dissociation and allowing the now properly folded enzyme to become active. This pH-dependent binding is crucial for its function as a pharmacological chaperone. Inconsistent or incorrect pH in your experimental buffers can therefore lead to variable results.
Q3: Can Ambroxol directly affect lysosomal function beyond its role as a GCase chaperone?
Yes, studies have shown that Ambroxol can directly influence lysosomal function. It has been reported to induce lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane to release their contents. This effect is thought to be mediated by a pH-dependent release of calcium from acidic calcium stores within the lysosomes.[1] Ambroxol has also been shown to affect lysosomal biogenesis and autophagy.[1]
Troubleshooting Guides
Inconsistent Glucocerebrosidase (GCase) Activity Assay Results
Q: My GCase activity measurements are highly variable between experiments after treating cells with Ambroxol. What are the potential causes and solutions?
A: Inconsistent GCase activity can stem from several factors. Below is a table outlining common issues and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Incorrect Assay pH | Ensure the GCase activity assay buffer is at the optimal acidic pH (typically pH 5.4) to measure lysosomal GCase activity specifically and minimize the contribution of non-lysosomal GCase (GBA2). Prepare buffers fresh and validate the pH before each experiment. |
| Sub-optimal Cell Lysis | Incomplete cell lysis can lead to an underestimation of total GCase activity. Ensure your lysis buffer contains an appropriate detergent (e.g., Triton X-100 or sodium taurocholate) and that you are using a validated lysis protocol. |
| Ambroxol Concentration | The effective concentration of Ambroxol can be cell-type dependent. Perform a dose-response curve to determine the optimal concentration for your specific cell model. |
| Incubation Time with Ambroxol | The time required for Ambroxol to increase GCase activity can vary. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal treatment duration. |
| GBA1 Mutation Type | Not all GBA1 mutations are responsive to Ambroxol. The efficacy of Ambroxol as a chaperone is dependent on the specific mutation and its impact on GCase folding and stability. Confirm that the cell line you are using harbors a mutation known to be responsive to Ambroxol. |
| Inconsistent Protein Quantification | Inaccurate protein concentration measurements will lead to variability in specific activity calculations. Use a reliable protein quantification method (e.g., BCA assay) and ensure your samples are within the linear range of the assay. |
Variability in Alpha-Synuclein (B15492655) Aggregation Assays
Q: I am not seeing a consistent inhibitory effect of Ambroxol on alpha-synuclein aggregation in my Thioflavin T (ThT) assay. What should I check?
A: The Thioflavin T assay for alpha-synuclein aggregation is sensitive to multiple experimental parameters. Here are some common sources of variability and how to address them.
| Potential Cause | Troubleshooting Recommendations |
| Alpha-Synuclein Purity and Preparation | The purity and initial aggregation state of the alpha-synuclein monomer are critical. Use highly purified, monomeric alpha-synuclein for your experiments. Prepare fresh stock solutions and filter them before use to remove any pre-existing aggregates. |
| Assay Conditions | The kinetics of alpha-synuclein aggregation are highly dependent on temperature, agitation, pH, and ionic strength.[3] Ensure these parameters are consistent across all wells and plates. Use a plate sealer to prevent evaporation during long incubation times. |
| Thioflavin T (ThT) Concentration | The final concentration of ThT should be optimized for your assay conditions. A typical starting point is 10-25 µM.[4][5] |
| Interaction of Ambroxol with ThT | It is important to rule out any direct interaction between Ambroxol and the ThT dye that could interfere with fluorescence. Run a control experiment with Ambroxol and ThT in the absence of alpha-synuclein. |
| Indirect Effects of Ambroxol | Ambroxol's primary effect on alpha-synuclein is thought to be indirect, through the enhancement of GCase activity and improved lysosomal function. In a cell-free aggregation assay, the direct effects might be less pronounced. Consider using a cell-based model to investigate the effects of Ambroxol on alpha-synuclein clearance. |
Inaccurate Lysosomal pH Measurements
Q: My lysosomal pH measurements using fluorescent probes are inconsistent after Ambroxol treatment. How can I improve the reliability of my data?
A: Measuring the pH of a small organelle like the lysosome can be challenging. Below are some factors that can lead to inconsistent results.
| Potential Cause | Troubleshooting Recommendations |
| Probe-Induced Alkalinization | Some lysosomotropic probes can themselves alter the pH of the lysosome, especially with longer incubation times. Use the lowest effective probe concentration and minimize the incubation time. |
| Incorrect Probe Calibration | For ratiometric probes like LysoSensor Yellow/Blue, a standard curve must be generated to accurately correlate the fluorescence ratio to pH.[6] Prepare the calibration curve carefully using a range of pH buffers. |
| Cellular Stress | Cellular stress can impact lysosomal pH. Ensure your cells are healthy and not overly confluent. Minimize exposure to phototoxicity by using the lowest possible laser power and exposure time during imaging. |
| Heterogeneity of Lysosomal pH | Not all lysosomes within a cell have the same pH.[7] When possible, analyze the pH of individual lysosomes rather than relying on a whole-cell average. |
| Ambroxol's Direct Effect on pH | Ambroxol is a weak base and can accumulate in acidic compartments, potentially neutralizing the lysosomal pH.[1] Be aware of this direct effect when interpreting your results, especially at high concentrations. |
Experimental Protocols & Data
Glucocerebrosidase (GCase) Activity Assay
This protocol is adapted from standard methods using the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Materials:
-
Cells treated with Ambroxol or vehicle control
-
Lysis Buffer: 0.1 M citrate-phosphate buffer (pH 5.4) with 0.25% sodium taurocholate and 0.25% Triton X-100
-
Substrate Solution: 10 mM 4-MUG in lysis buffer
-
Stop Solution: 0.5 M glycine-NaOH (pH 10.4)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Lyse the cells in Lysis Buffer and determine the protein concentration of the lysate.
-
Dilute the cell lysates to a final concentration of 10-20 µg of protein in 50 µL of Lysis Buffer in each well of the 96-well plate.
-
Add 50 µL of the 10 mM 4-MUG Substrate Solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence using a plate reader.
-
Calculate the GCase activity relative to a 4-methylumbelliferone (B1674119) (4-MU) standard curve and normalize to the protein concentration.
Expected Results with Ambroxol Treatment:
| Cell Type | GBA1 Mutation | Ambroxol Concentration | Incubation Time | Fold Increase in GCase Activity (approx.) |
| Patient Fibroblasts | N370S | 10 µM | 5 days | 1.5 - 2.0 |
| Patient Fibroblasts | L444P | 10 µM | 5 days | 1.2 - 1.5 |
| SH-SY5Y neuroblastoma | Wild-type | 20 µM | 3 days | 1.3 - 1.6 |
Note: These values are illustrative and can vary depending on the specific experimental conditions and cell line.
Alpha-Synuclein Aggregation Assay (ThT)
This protocol outlines a typical in vitro aggregation assay using Thioflavin T (ThT).
Materials:
-
Recombinant human alpha-synuclein monomer
-
Aggregation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
96-well black, clear-bottom plates with a non-binding surface
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm) and shaking capabilities
Procedure:
-
Prepare a fresh working solution of ThT in Aggregation Buffer at a final concentration of 10 µM.
-
Prepare solutions of alpha-synuclein monomer in the ThT working solution at a final concentration of 50-100 µM.
-
Add Ambroxol or vehicle control at the desired concentrations.
-
Pipette 100-200 µL of each solution into the wells of the 96-well plate. Include a small glass bead in each well to promote agitation.
-
Seal the plate and incubate at 37°C with continuous shaking in the plate reader.
-
Measure ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
Plot the fluorescence intensity over time to generate aggregation curves.
Lysosomal pH Measurement using LysoSensor™
This protocol provides a general method for measuring lysosomal pH using a ratiometric dye like LysoSensor™ Yellow/Blue.
Materials:
-
Cells cultured on glass-bottom dishes
-
LysoSensor™ Yellow/Blue DND-160
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Calibration Buffers: A series of buffers with known pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0) containing ionophores (e.g., nigericin (B1684572) and monensin) to equilibrate the intracellular and extracellular pH.
-
Confocal microscope with dual emission detection capabilities.
Procedure:
-
Load cells with 1-5 µM LysoSensor™ Yellow/Blue in pre-warmed medium for 5-10 minutes at 37°C.
-
Wash the cells with fresh medium and image immediately.
-
Excite the dye at ~360 nm and collect emission at two wavelengths (e.g., ~450 nm for blue and ~510 nm for yellow).
-
To generate a calibration curve, treat the loaded cells with the different pH Calibration Buffers and acquire images at both emission wavelengths.
-
Calculate the ratio of the two emission intensities for each pixel in the calibration and experimental images.
-
Use the calibration curve to convert the fluorescence ratios from your experimental cells into pH values.
Visualizing Key Pathways and Workflows
Caption: Ambroxol's chaperone activity on GCase trafficking.
Caption: Troubleshooting decision tree for Ambroxol experiments.
References
- 1. Frontiers | Exploring the efficacy and safety of Ambroxol in Gaucher disease: an overview of clinical studies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 5. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 6. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 7. molbiolcell.org [molbiolcell.org]
Technical Support Center: Ambroxol Hydrochloride in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of ambroxol (B1667023) hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing ambroxol hydrochloride stock solutions for cell culture?
This compound is sparingly soluble in water but soluble in ethanol (B145695).[1] For cell culture applications, it is advisable to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol and then dilute it to the final working concentration in the cell culture medium. Always perform a vehicle control experiment to assess the effect of the solvent on your cells.
Q2: What is the known stability of this compound in aqueous solutions?
Q3: What are the known signaling pathways affected by this compound in lung cells?
This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the Extracellular signal-regulated kinase (Erk) signaling pathway.[5][6] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as MUC5AC, a major mucin protein.[5][7] Additionally, ambroxol has been reported to inhibit the activation of the nuclear factor kappa-B (NF-κB) signaling pathway, which is also involved in the inflammatory response.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound in cell culture medium. | The concentration of this compound exceeds its solubility in the medium. The solvent used for the stock solution is not fully miscible with the medium at the final concentration. | - Decrease the final concentration of this compound. - Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is low (typically <0.5%) and non-toxic to the cells. - Warm the medium to 37°C before adding the drug solution and mix gently. |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the culture medium. | - Prepare fresh working solutions of this compound for each experiment. - Minimize the exposure of the drug solution to light and elevated temperatures. - Assess the stability of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section). |
| Cell toxicity observed at expected non-toxic concentrations. | The solvent used to dissolve this compound is toxic to the cells at the concentration used. The cells are particularly sensitive to this compound. | - Perform a vehicle control experiment to determine the toxicity of the solvent alone. - Reduce the concentration of the solvent in the final culture medium. - Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
The following table summarizes the degradation of this compound under various stress conditions. Note that these conditions are more extreme than those typically found in cell culture.
| Condition | Duration | Degradation (%) | Reference |
| 1N Hydrochloric Acid | 90 minutes | ~41.58% | [9] |
| 0.1M Sodium Hydroxide | 90 minutes | ~29.15% | [9] |
| Oxidative (e.g., H₂O₂) | 90 minutes | ~41.58% | [9] |
| Heat (105°C) | 5 days | 10.35% (in syrup formulation) | [10] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a suitable spectrophotometer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the cell culture medium with this compound to the desired final concentration. Prepare a sufficient volume for sampling at all time points.
-
Aliquot the solution into sterile conical tubes, one for each time point.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator.
-
Filter the sample through a 0.22 µm syringe filter to remove any potential precipitates.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.
-
The stability is determined by comparing the concentration at each time point to the initial concentration at time 0.
Mandatory Visualizations
Caption: this compound signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of this compound Tablets under Non-Isothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability study of this compound sustained release pellets coated with acrylic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhalation of ambroxol inhibits cigarette smoke-induced acute lung injury in a mouse model by inhibiting the Erk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppressive effects of the expectorant drug this compound on quartz-induced lung inflammation in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Ambroxol hydrochloride degradation during long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Ambroxol (B1667023) hydrochloride during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for Ambroxol hydrochloride?
For most pharmaceutical products, including this compound, the standard long-term storage conditions are 25°C ± 2°C with a relative humidity of 60% RH ± 5% RH.[1] It is crucial to store the compound in well-sealed containers to protect it from environmental factors.
Q2: My this compound pellets have turned brownish after a few months. What could be the cause?
A color change to brownish in this compound pellets, especially under conditions of elevated temperature and humidity (e.g., 40°C/75%RH), is an indicator of degradation.[2] This can be accompanied by changes in the physical shape and size of the pellets.[2] To mitigate this, ensure storage at controlled room temperature and low humidity, and use appropriate packaging, such as aluminium-PVDC blisters.[2]
Q3: I've observed a decrease in the active content of my this compound formulation over time. What are the likely degradation pathways?
This compound is susceptible to degradation under several conditions, including exposure to acid, alkali, oxidative agents, heat, and light.[3][4] One identified degradation product formed under heat and humidity stress is trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol.[5] Photodegradation can also occur through photoionization and photonucleophilic substitution.[6]
Q4: Can the excipients in my formulation affect the stability of this compound?
Yes, excipients can significantly impact the stability of this compound. Studies have shown that lactose (B1674315) monohydrate can contribute to faster degradation, while polyvinyl pyrrolidone (PVP) and magnesium stearate (B1226849) can affect its thermal stability.[3][7] It is essential to conduct compatibility studies with all excipients during formulation development.
Q5: Are there any specific packaging recommendations for this compound?
To protect this compound from environmental factors that can cause degradation, it is advisable to use light-resistant and moisture-proof packaging.[1] For solid dosage forms like pellets, aluminium-PVDC packaging has been shown to be effective.[2] Always store in original, securely sealed containers.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected Peaks in HPLC/HPTLC Chromatogram | Degradation of this compound due to improper storage (heat, humidity, light) or incompatibility with excipients. | 1. Review storage conditions and ensure they meet the recommended standards (25°C/60% RH). 2. Protect samples from light during storage and analysis. 3. Perform forced degradation studies to identify potential degradation products and their retention times. 4. Conduct excipient compatibility studies. |
| Discoloration (e.g., browning) of the Product | Exposure to high temperature and/or humidity.[2] | 1. Immediately check the storage temperature and humidity records. 2. Transfer the product to a controlled environment. 3. Consider using more protective packaging for future batches. |
| Decreased Assay Value/Potency | Chemical degradation due to hydrolysis (acidic or alkaline conditions), oxidation, or photolysis.[3][4][6] | 1. Verify the pH of the formulation if it is a liquid. 2. Protect from exposure to air (oxygen) by using inert gas flushing if necessary. 3. Store in light-resistant containers. 4. Re-evaluate the formulation for incompatible components. |
| Changes in Physical Properties (e.g., caking of powder, altered dissolution profile) | Moisture absorption due to high humidity. This compound is known to be humidity-sensitive.[3][7] | 1. Store in a desiccator or a low-humidity environment. 2. Use packaging with a desiccant if necessary. 3. Re-test the dissolution profile and other physical parameters. |
Quantitative Data on this compound Degradation
The following table summarizes the extent of this compound degradation under various stress conditions as reported in forced degradation studies.
| Stress Condition | Duration | Assay Value / % Degradation | Reference |
| Acid Degradation (1N HCl) | 90 minutes | 58.42% (Standard), 50.53% (Sample) | |
| Alkali Degradation (0.1M NaOH) | 90 minutes | 70.85% (Standard), 77.06% (Sample) | |
| Oxidative Degradation (10% H₂O₂) | 90 minutes | 58.42% (Standard), 43.42% (Sample) | |
| Oxidative Degradation (3.0% H₂O₂ in methanol) | 8 hours | Drug undergoes degradation | [1][9] |
| Thermal Degradation (Dry Heat) | 3 hours at 550°C | Significant degradation | [1] |
| Thermal Degradation (Ambroxol Syrup) | 5 days at 105°C | 10.35% degradation | [5] |
| Accelerated Stability (40°C/75% RH) | 6 months | Formation of unknown impurity | [5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPTLC Method for this compound
This protocol is based on a validated HPTLC method for the determination of this compound and its degradation products.[1][9]
-
Preparation of Standard Solution:
-
Prepare a stock solution of this compound (1000 µg/mL) in ethanol.
-
From the stock solution, prepare working standards in the concentration range of 100-1000 ng/spot.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC aluminium plates precoated with silica (B1680970) gel 60F-254.
-
Mobile Phase: Methanol (B129727)–triethylamine (4:6 v/v).
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Scan the dried plates densitometrically at 254 nm.
-
-
Forced Degradation Study:
-
Oxidation: Dissolve 10 mg of this compound in 10.0 mL of a methanolic solution of 3.0% (v/v) hydrogen peroxide. Store for 8 hours at room temperature in the dark.
-
Thermal Degradation: Store the powdered drug at 550°C for approximately 3 hours under dry heat conditions.
-
Analysis: Dilute the stressed samples appropriately with methanol and apply to the HPTLC plate alongside a non-degraded standard to identify and quantify the degradation.
-
Protocol 2: Forced Degradation Study using UV Spectroscopy
This protocol outlines a method for assessing the stability of this compound under various stress conditions using UV spectrophotometry.[10]
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Acid Degradation:
-
Dilute an aliquot of the stock solution with 1N hydrochloric acid to a final concentration of 100 mcg/mL.
-
Measure the absorbance at 306 nm at different time intervals (e.g., 0, 30, 60, 90 minutes).
-
-
Alkali Degradation:
-
Dilute an aliquot of the stock solution with 0.1M sodium hydroxide (B78521) to a final concentration of 100 mcg/mL.
-
Measure the absorbance at 306 nm at different time intervals.
-
-
Oxidative Degradation:
-
Dilute an aliquot of the stock solution with 10% hydrogen peroxide to a final concentration of 100 mcg/mL.
-
Measure the absorbance at 306 nm at different time intervals.
-
-
Analysis:
-
Calculate the percentage of remaining this compound at each time point compared to the initial concentration.
-
Visualizations
Caption: Experimental workflow for this compound stability testing.
Caption: Simplified degradation pathways of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of this compound Tablets under Non-Isothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STRESS DEGRADATION STUDIES AND DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR SIMULTANEOUS ESTIMATION OF this compound AND SALBUTAMOL SULPHATE IN BULK AND ITS FORMULATION | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural sunlight-driven phototransformation of the expectorant drug ambroxol in freshwaters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. Thermo-Analytical and Compatibility Study with Mechanistic Explanation of Degradation Kinetics of this compound Tablets under Non-Isothermal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. Stability-indicating HPTLC determination of this compound in bulk drug and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Adjusting Ambroxol hydrochloride treatment duration for optimal lysosomal response
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Ambroxol (B1667023) hydrochloride to modulate lysosomal function. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Ambroxol hydrochloride elicits a lysosomal response?
This compound primarily functions as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GCase), which is encoded by the GBA1 gene.[1][2] In individuals with mutations in GBA1, the resulting GCase protein can be misfolded and prematurely degraded, leading to reduced enzymatic activity and the accumulation of its substrate, glucosylceramide, within lysosomes. This deficiency is the cause of Gaucher disease and a significant risk factor for Parkinson's disease.[2][3] Ambroxol binds to the misfolded GCase in the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its proper trafficking to the lysosome.[2] At the acidic pH of the lysosome, Ambroxol dissociates, allowing the rescued GCase to catabolize its substrate. Additionally, Ambroxol has been shown to enhance lysosomal biogenesis by activating Transcription Factor EB (TFEB), a master regulator of lysosomal and autophagic genes.[4][5]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
The optimal concentration of this compound can vary depending on the cell type and the specific GBA1 mutation being studied. However, a general range of 1 µM to 100 µM is reported in the literature.[6] For primary cortical neurons, concentrations of 10 µM and 30 µM have been shown to increase GCase activity without causing significant cell death.[5] In fibroblast studies, concentrations up to 60 µM have been used effectively.[7] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental system.
Q3: How long should I treat my cells with this compound to observe a significant lysosomal response?
The duration of Ambroxol treatment required to observe a significant lysosomal response is also cell-type and context-dependent. In fibroblast cell lines, a treatment duration of 5 days is commonly used, as the half-life of GCase is approximately 60 hours.[6] Some studies have observed maximal enzyme activity in fibroblasts after 48 hours of treatment.[6] For primary neurons, a 5-day treatment has been shown to be effective.[5] In vivo studies in mice have demonstrated effects after 12 days of treatment.[8][9]
Q4: How can I assess the lysosomal response to this compound treatment?
Several methods can be employed to measure the lysosomal response:
-
GCase Enzyme Activity Assay: This is the most direct method to assess the functional rescue of GCase. It typically involves lysing the cells and measuring the cleavage of a fluorescent or colorimetric substrate specific for GCase.
-
Western Blotting: This technique can be used to quantify the protein levels of GCase, confirming that the increased activity is due to increased protein abundance. Other lysosomal markers such as Lysosomal-Associated Membrane Protein 1 (LAMP1) and Cathepsin D can also be assessed to evaluate overall lysosomal biogenesis.[4][5]
-
Immunofluorescence and Confocal Microscopy: These methods can be used to visualize the subcellular localization of GCase and confirm its trafficking to the lysosome by co-localizing it with lysosomal markers like LAMP1.
-
Substrate Quantification: Measuring the levels of GCase substrates, such as glucosylsphingosine (B128621) (Lyso-Gb1), can provide a functional readout of restored enzyme activity. A decrease in substrate levels indicates a positive response to treatment.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant increase in GCase activity. | 1. Suboptimal Ambroxol concentration. 2. Insufficient treatment duration. 3. Cell line is a non-responder. 4. Incorrect assay procedure. | 1. Perform a dose-response curve (e.g., 1 µM - 100 µM) to identify the optimal concentration. 2. Increase the treatment duration (e.g., up to 7 days for fibroblasts). 3. Not all GBA1 mutations respond to chaperone therapy. Verify the responsiveness of your specific mutation from literature or test a different cell line. 4. Review and optimize your GCase activity assay protocol, ensuring proper buffer conditions and substrate concentrations. |
| Cell toxicity or death observed after treatment. | 1. Ambroxol concentration is too high. 2. Contamination of cell culture. | 1. Reduce the Ambroxol concentration. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. 2. Check for signs of bacterial or fungal contamination and ensure aseptic techniques. |
| Increased GCase protein levels but no increase in activity. | 1. The rescued GCase is inactive. 2. Issues with the GCase activity assay. | 1. This is unlikely with Ambroxol's known mechanism but consider if other cellular factors might be inhibiting the enzyme. 2. Re-evaluate your assay conditions. Ensure the pH of the assay buffer is optimal for GCase activity (typically acidic). |
| Variability between experimental replicates. | 1. Inconsistent cell seeding density. 2. Inconsistent Ambroxol treatment. 3. Technical variability in assays. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh Ambroxol solutions for each experiment and ensure accurate pipetting. 3. Standardize all assay steps and include appropriate positive and negative controls. |
Quantitative Data Summary
Table 1: Effect of this compound on GCase Activity in Different Cell Types
| Cell Type | GBA1 Mutation | Ambroxol Concentration | Treatment Duration | Fold Increase in GCase Activity | Reference |
| Patient-derived Fibroblasts | Various | 10-100 µM | 4 days | 1.15 - 1.5 | [2] |
| Patient-derived Macrophages | GD and GBA-PD | Not Specified | 4 days | 3.3 - 3.5 | [10] |
| Primary Cortical Neurons (mouse) | Wild-type | 10 µM | 5 days | ~1.4 | [5] |
| Primary Cortical Neurons (mouse) | Wild-type | 30 µM | 5 days | ~1.5 | [5] |
Table 2: In Vivo Effects of this compound Treatment
| Animal Model | Ambroxol Dose | Treatment Duration | Tissue | % Increase in GCase Activity | Reference |
| Wild-type Mice | 4mM in drinking water | 12 days | Brainstem | ~15% | [8] |
| Wild-type Mice | 4mM in drinking water | 12 days | Midbrain | ~10% | [8] |
| Wild-type Mice | 4mM in drinking water | 12 days | Cortex | ~10% | [8] |
| Cynomolgus Monkey | 100 mg/day | 28 days | Midbrain | 16% | [11] |
| Cynomolgus Monkey | 100 mg/day | 28 days | Cortex | 20% | [11] |
| Cynomolgus Monkey | 100 mg/day | 28 days | Striatum | 24% | [11] |
Experimental Protocols
Protocol 1: Determination of GCase Activity in Cultured Fibroblasts
-
Cell Culture and Treatment: Plate patient-derived fibroblasts in 6-well plates. Once confluent, treat the cells with the desired concentration of this compound (or vehicle control) in fresh culture medium. Incubate for the desired duration (e.g., 5 days).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., 0.25% sodium taurocholate, 0.1% Triton X-100 in citrate/phosphate buffer, pH 5.2).
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Enzyme Activity Assay:
-
In a 96-well black plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.
-
Add the GCase substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), to a final concentration of 1.5 mM.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding a stop buffer (e.g., 0.1 M glycine, pH 10.5).
-
Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
-
Data Analysis: Calculate the GCase activity as nmol of 4-MU released per hour per mg of protein. Compare the activity in Ambroxol-treated cells to the vehicle-treated controls.
Visualizations
Caption: Mechanism of Ambroxol's effect on lysosomal function.
Caption: Experimental workflow for assessing lysosomal response.
References
- 1. The use of Ambroxol for the treatment of Gaucher disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Individualized screening for chaperone activity in Gaucher disease using multiple patient derived primary cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal studies with Ambroxol hydrochloride
Technical Support Center: Ambroxol (B1667023) Hydrochloride in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in animal studies involving Ambroxol hydrochloride. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are there significant differences in the pharmacokinetic profiles of this compound across various animal species?
A1: The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), shows considerable variability across species. This is a primary source of inter-study variation.
-
Absorption and Bioavailability: After oral administration, Ambroxol is generally absorbed quickly and completely.[1][2] However, the oral availability in humans is around 80%, while animal data may differ.[3]
-
Metabolism: The biotransformation of Ambroxol is similar in rats, rabbits, dogs, and humans, involving Phase I and Phase II reactions.[1][4] However, the rate and extent of metabolism can vary significantly. For instance, much higher doses are required in rats to achieve plasma levels comparable to those in humans.[3]
-
Elimination Half-Life: There are notable differences in the elimination half-life of Ambroxol among species. For example, the elimination half-life of radioactivity from the blood is estimated to be 20-25 hours in rats, dogs, and humans, but only 2 hours in rabbits.[1][4] In rats, the elimination of the parent compound is biphasic, with a terminal half-life of about 8.8 hours.[2]
-
Excretion: The route of excretion also differs. In humans and rabbits, radioactivity is almost entirely excreted in the urine, whereas rats and dogs also exhibit biliary excretion.[1][4]
Q2: What are the primary mechanisms of action of Ambroxol, and how could they contribute to experimental variability?
A2: Ambroxol has multiple mechanisms of action, and the predominance of one effect over another can depend on the animal model and the specific pathological condition being studied. This can lead to variable outcomes.
-
Mucolytic and Secretolytic Effects: Ambroxol breaks down mucus by depolymerizing mucopolysaccharide fibers and stimulates the production of pulmonary surfactant, which reduces mucus adhesion to bronchial walls.[5][6] The baseline respiratory condition of the animal model will significantly influence the observable effect.
-
Anti-Inflammatory and Antioxidant Properties: The drug can inhibit pro-inflammatory cytokines and scavenge free radicals.[5][7] The level of baseline inflammation in the chosen animal model is a critical variable.
-
Ion Channel Blockade: Ambroxol is a potent blocker of neuronal voltage-gated sodium (Na+) and calcium (Ca2+) channels, which explains its local anesthetic and analgesic effects.[3][6] This mechanism is particularly relevant in pain and neuroinflammation models.
-
Lysosomal Function: Ambroxol can act as a chaperone for the enzyme glucocerebrosidase (GCase), which is relevant in models of Gaucher and Parkinson's disease.[6][8]
Q3: How does the route of administration affect the efficacy and bioavailability of Ambroxol in animal studies?
A3: The route of administration is a critical factor influencing drug exposure and therapeutic effect.
-
Oral (p.o.): Oral administration is common, with rapid and complete absorption reported in several species.[1] However, first-pass metabolism can influence bioavailability. Doses in rodents often need to be significantly higher than human-equivalent doses to achieve similar plasma concentrations.[3]
-
Inhalation: Aerosolized Ambroxol allows for direct delivery to the lungs, which can be beneficial for respiratory models.[9] This route can maximize local concentration while minimizing systemic exposure and potential side effects.
-
Intravenous (i.v.) / Intramuscular (i.m.): These routes bypass first-pass metabolism, ensuring 100% bioavailability. They are often used to establish a direct correlation between plasma concentration and effect. After intravenous administration, the drug accumulates primarily in the lungs.[10]
Troubleshooting Guide
Issue 1: High inter-animal variability in plasma concentrations within the same experimental group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure precise calculation of dose based on the most recent body weight. For oral gavage, verify the technique to prevent incomplete administration or reflux. |
| Fasting Status | The presence of food in the stomach can alter absorption. Standardize the fasting period for all animals before oral administration (e.g., 12 hours).[2] |
| Gastrointestinal Issues | Underlying health issues affecting the GI tract can lead to erratic absorption. Ensure all animals are healthy and properly acclimatized before the study begins. |
| Metabolic Differences | Even within a strain, individual metabolic rates can vary. Increasing the number of animals per group can help minimize the impact of individual outliers on the group mean.[2] |
Issue 2: The expected therapeutic effect (e.g., mucolytic, anti-inflammatory) is not observed.
| Potential Cause | Troubleshooting Steps |
| Insufficient Dose | The effective dose can vary significantly between species. Review literature for dose-ranging studies in your specific animal model. Rat models, for example, may require doses up to 1000 mg/kg to achieve clinically relevant plasma levels.[3] |
| Inappropriate Animal Model | The chosen model may not have the specific pathology that Ambroxol targets. For example, a model without significant mucus hypersecretion may not show a strong mucolytic effect. |
| Timing of Assessment | The therapeutic effect may have a specific time course. The maximal plasma concentration in rats is reached about 2 hours after oral administration.[2] Ensure that endpoints are measured at the appropriate time post-dosing. |
| Compound Stability | Verify the stability of your this compound solution. Prepare solutions fresh or store them under validated conditions.[11] |
Issue 3: Unexpected adverse events or toxicity are observed at high doses.
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | The vehicle used to dissolve or suspend Ambroxol may have its own toxic effects. Run a vehicle-only control group to assess its impact. |
| Off-Target Effects | At very high doses, Ambroxol can cause CNS effects, although these are not typically observed at clinically relevant plasma concentrations.[3] Consider reducing the dose or using a different administration route to lower systemic exposure. |
| Species Sensitivity | The maximum tolerated dose can differ between species. Conduct a pilot dose-escalation study to determine the appropriate dose range for your model. |
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of this compound
| Species | Elimination Half-Life | Primary Excretion Route | Key Notes |
| Rat | 20-25 hours (radioactivity); 8.8 hours (parent compound)[1][2] | Urine and Biliary[1][4] | Requires much higher doses than humans to achieve similar plasma levels.[3] |
| Rabbit | ~2 hours (radioactivity)[1][4] | Urine[1][4] | Exhibits a significantly faster elimination rate compared to other species. |
| Dog | 20-25 hours (radioactivity)[1][4] | Urine and Biliary[1][4] | Pharmacokinetic profile is more similar to rats and humans. |
| Human | ~10 hours; 20-25 hours (radioactivity)[1][10] | Urine[1][4] | Oral bioavailability is approximately 70-80%.[2] |
Table 2: Effective Doses of this compound for Various Effects in Animal Models
| Animal Model | Effect | Dose Range & Route | Reference |
| Rabbit | Increased Bronchial Secretion | 1 to 8 mg/kg (p.o.) | [3] |
| Guinea Pig | Increased Bronchial Secretion | 4 to 16 mg/kg (p.o.) | [3] |
| Rat | Cough Suppression | ID₅₀ of 105 mg/kg (p.o.) | [3] |
| Rat | Increased Surfactant Production | 60 mg/kg/day for 7 days (p.o.) | [3] |
| Rodent Pain Models | Analgesic Effect | 30 to 1000 mg/kg (p.o.) | [3] |
Detailed Experimental Protocols
Protocol 1: Oral Administration and Blood Sampling for Pharmacokinetic Analysis in Rats
This protocol is adapted from methodologies described in pharmacokinetic studies.[2]
-
Animal Preparation: Use adult male rats (e.g., Wistar or Sprague-Dawley), weighing 200-250g. Fast the animals for at least 12 hours prior to dosing but allow free access to water.[2]
-
Drug Preparation: Prepare the this compound solution in a suitable vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose). The concentration should be calculated to deliver the desired dose in a volume appropriate for oral gavage (typically 5-10 mL/kg).
-
Administration: Administer the calculated dose (e.g., 2.7 mg/kg) via oral gavage.[2] Record the exact time of administration for each animal.
-
Blood Sampling: Collect blood samples (approximately 0.25-0.5 mL) from the tail vein or another appropriate site at predetermined time points. A typical schedule includes pre-dose (0), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[2]
-
Sample Processing: Collect blood into heparinized tubes. Centrifuge the samples immediately (e.g., at 3000 rpm for 15 minutes) to separate the plasma.[2]
-
Storage: Transfer the plasma to clean microcentrifuge tubes and store at -20°C or lower until analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Ambroxol Quantification in Plasma
This protocol is a summary of the steps involved in a typical HPLC assay for Ambroxol.[2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 1 mL plasma sample, add 1 mL of 25mM borate (B1201080) buffer.
-
Vortex the mixture vigorously.
-
Add 6 mL of diethyl ether and mix for 15 minutes.
-
Centrifuge for 15 minutes at 3000 rpm.[2]
-
Transfer the organic phase to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
-
Reconstitution and Back-Extraction:
-
Reconstitute the residue with 200 µL of n-heptane.
-
Perform back-extraction using 200 µL of 0.01M hydrochloric acid.[2]
-
-
Final Sample Preparation:
-
Transfer 70 µL of the aqueous phase to a clean tube.
-
Add 70 µL of the mobile phase.[2]
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer), adjusted to a specific pH.
-
Flow Rate: Typically around 0.2 to 1.0 mL/min.
-
Detection: UV detection at 245 nm and 310 nm or an electrochemical detector.[2]
-
-
Quantification: Create a standard curve using known concentrations of Ambroxol in blank plasma. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.
Visualizations: Pathways and Workflows
Caption: Overview of Ambroxol's main pharmacological effects.
Caption: Standard experimental workflow for Ambroxol PK studies.
Caption: A logical approach to diagnosing sources of variability.
References
- 1. [Ambroxol, comparative studies of pharmacokinetics and biotransformation in rat, rabbit, dog and man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpc.com [ijrpc.com]
- 3. Ambroxol: A CNS Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Ambroxol, comparative studies of pharmacokinetics and biotransformation in rat, rabbit, dog and man (author's transl)]. | Semantic Scholar [semanticscholar.org]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Ambroxol - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Clinical and preclinical insights into high-dose ambroxol therapy for Gaucher disease type 2 and 3: A comprehensive systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ambroxol - Resurgence of an old molecule as an anti-inflammatory agent in chronic obstructive airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
Method to improve the stability of Ambroxol hydrochloride in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ambroxol (B1667023) hydrochloride in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and stability testing of Ambroxol hydrochloride aqueous solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Crystallization of this compound | - Poor solubility in the aqueous vehicle. - pH of the solution is not optimal. - Incompatibility with other excipients. | - Increase Solubility: Incorporate co-solvents such as propylene (B89431) glycol (10-40%) or glycerol (B35011) into the formulation.[1][2][3] - Optimize pH: Adjust the pH of the solution to a range of 4.0-6.0. Some studies suggest a narrower range of 3.5-3.9 for enhanced stability.[3][4] Use pH-adjusting agents like citric acid.[1] - Review Excipients: Avoid excipients known to be incompatible with this compound, such as magnesium stearate (B1226849) and lactose (B1674315) monohydrate, which can affect thermal stability and promote degradation.[5] |
| Discoloration (e.g., Browning) of the Solution | - Degradation of this compound due to oxidation or photodegradation. - High-temperature storage or processing. - Interaction with other formulation components. | - Add Antioxidants/Stabilizers: Include stabilizers like sodium pyrosulfite or sodium metabisulfite (B1197395) to prevent oxidative degradation.[6][7] Ambroxol itself possesses some antioxidant properties.[8][9][10] - Protect from Light: Store the solution in light-resistant containers to prevent photodegradation.[11] - Control Temperature: Avoid excessive heat during manufacturing and storage.[12][13][14] - Use Chelating Agents: Consider adding a chelating agent to bind metal ions that can catalyze oxidation. |
| Formation of Degradation Impurities (e.g., Impurity B) | - Hydrolysis (acidic or alkaline conditions). - Oxidation. - Presence of certain preservatives like sodium benzoate (B1203000) has been linked to increased impurity formation in some formulations.[15] | - Strict pH Control: Maintain the pH within the optimal range (4.0-6.0) to minimize acid and base-catalyzed hydrolysis.[3][16] - Inert Atmosphere: During manufacturing, consider purging the solution and blanketing the headspace of the container with an inert gas like nitrogen to reduce oxidation. - Alternative Preservatives: If a preservative is necessary, consider alternatives to sodium benzoate or ensure the formulation is optimized to minimize its interaction with this compound.[15] |
| Loss of Potency During Storage | - Chemical degradation of this compound. - Adsorption of the drug onto the container surface. | - Implement Stabilization Strategies: Utilize the methods described above, such as adding co-solvents, adjusting pH, and using antioxidants. - Container Compatibility Studies: Perform studies to ensure that the chosen container and closure system do not interact with this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
This compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[5][16] Hydrolysis and oxidation are the main degradation pathways. It is also sensitive to heat and light.[11][17][18]
Q2: How can I improve the solubility of this compound in my aqueous formulation?
The use of co-solvents is an effective method. Propylene glycol and glycerol have been shown to significantly improve the solubility and stability of this compound in aqueous solutions.[1][2][3] A concentration of 10-40% propylene glycol is often recommended.[1]
Q3: What is the optimal pH for a stable this compound aqueous solution?
The recommended pH range for a stable this compound oral solution is generally between 4.0 and 6.0.[3] Some research indicates that a pH range of 3.5 to 3.9 can also provide good stability, particularly for injectable preparations.[4]
Q4: What are some recommended stabilizers for this compound solutions?
Several stabilizers can be used, including:
-
pH modifiers/buffers: Citric acid, Sodium citrate, Ammonia water, Sodium bicarbonate[1][3][4][19]
-
Antioxidants: Sodium pyrosulfite, Sodium metabisulfite[6][7]
-
Preservatives: Sodium benzoate (use with caution, as it may impact impurity profiles in some formulations)[1][3][15]
Q5: Are there any excipients that should be avoided?
Yes, compatibility studies have shown that this compound can be incompatible with certain excipients. For instance, magnesium stearate and lactose monohydrate have been found to negatively affect the thermal stability of Ambroxol and can lead to faster degradation.[5]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Oral Solution
This protocol describes the preparation of a 1000 mL batch of a stabilized this compound oral solution.
Materials:
-
This compound: 6g
-
Propylene glycol: 100-400g
-
Sorbitol: 20-300g
-
Sodium benzoate: 2-3.5g
-
Citric acid: 0.2-6g
-
Sucralose (B1001): 0.2-1.5g
-
Purified water: q.s. to 1000 mL
Procedure:
-
In a suitable vessel, dissolve the sorbitol, sodium benzoate, citric acid, and sucralose in a portion of purified water. Heat to boiling for 10-30 minutes, then allow to cool to 40-80°C.
-
In a separate vessel, mix the propylene glycol with 100-500 mL of boiled purified water.
-
Add the this compound to the propylene glycol solution and stir until completely dissolved.
-
Add the this compound solution to the main vessel containing the other excipients.
-
Mix thoroughly.
-
Add purified water to bring the final volume to 1000 mL and mix until uniform.
-
Filter the solution and fill it into appropriate containers.
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 1N HCl. Store at room temperature for specified time intervals (e.g., 0, 30, 60, 90 minutes, and 3 days).
-
Alkaline Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1M NaOH. Store at room temperature for the same time intervals.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of a methanolic solution of 3% hydrogen peroxide. Store at room temperature in the dark for 8 hours.[17]
-
Thermal Degradation: Store the powdered drug at 55°C for approximately 3 hours under dry heat conditions.[17]
-
Photodegradation: Expose a solution of this compound to a UV light source and monitor for degradation over time.
Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration with an appropriate solvent (e.g., methanol (B129727) or mobile phase). Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound and to quantify any degradation products.
Visualizations
Caption: Experimental workflow for the preparation and stability testing of Ambroxol HCl.
Caption: Key factors influencing Ambroxol HCl stability and corresponding solutions.
References
- 1. CN102258462A - Method for improving stability of ambroxolhydrochloride - Google Patents [patents.google.com]
- 2. A method for improving the stability of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN116327696A - Stable ambroxol oral solution - Google Patents [patents.google.com]
- 4. CN101627967B - this compound liquid preparation and preparation method thereof - Google Patents [patents.google.com]
- 5. iris.unito.it [iris.unito.it]
- 6. KR102083621B1 - Oral liquid formulation having improved stability comprising ambroxol and levodropropizine - Google Patents [patents.google.com]
- 7. Pharmaceutical composition for stabilizing this compound granula - Eureka | Patsnap [eureka.patsnap.com]
- 8. Antioxidant properties of Ambroxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Antioxidant function of ambroxol in mononuclear and polymorphonuclear cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability study of this compound sustained release pellets coated with acrylic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pjps.pk [pjps.pk]
- 14. researchgate.net [researchgate.net]
- 15. WO2012085185A1 - Aqueous solution of ambroxol - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. ijprajournal.com [ijprajournal.com]
Technical Support Center: Forced Degradation Studies of Ambroxol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies of Ambroxol hydrochloride.
Experimental Protocols and Methodologies
Forced degradation studies are crucial for developing stability-indicating analytical methods and understanding the degradation pathways of active pharmaceutical ingredients (APIs). Below are detailed protocols for subjecting this compound to various stress conditions as outlined in published literature.
Acid-Induced Degradation
Objective: To investigate the degradation of this compound in acidic conditions.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Application: To a specific volume of the stock solution, add an equal volume of 1N Hydrochloric acid (HCl).
-
Incubation: Store the solution at room temperature for specified time intervals (e.g., 30, 60, and 90 minutes) or until significant degradation (target 5-20%) is observed.[1]
-
Neutralization: After the incubation period, neutralize the solution with an appropriate volume of 1N Sodium hydroxide (B78521) (NaOH).
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the stressed sample using a validated stability-indicating method, such as HPLC or HPTLC.
Base-Induced Degradation (Alkali Degradation)
Objective: To assess the stability of this compound in alkaline conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Stress Application: Mix the stock solution with an equal volume of 0.1M Sodium hydroxide (NaOH).
-
Incubation: Keep the mixture at room temperature for various durations (e.g., 30, 60, and 90 minutes).[1]
-
Neutralization: Neutralize the solution with an equivalent amount of 0.1M Hydrochloric acid (HCl).
-
Sample Preparation for Analysis: Further dilute the sample with the mobile phase to the desired concentration for analytical measurement.
-
Analysis: Analyze the sample using a validated stability-indicating method.
Oxidative Degradation
Objective: To determine the susceptibility of this compound to oxidation.
Methodology:
-
Preparation of Stock Solution: Dissolve 10 mg of this compound in 10.0 mL of a methanolic solution of hydrogen peroxide (e.g., 3.0% v/v).[2][3]
-
Incubation: Store the solution at room temperature in the dark for a specified period (e.g., 8 hours) to prevent photolytic degradation.[2][3]
-
Sample Preparation for Analysis: Take an aliquot (e.g., 1.0 mL) of the solution and dilute it to a final volume (e.g., 10.0 mL) with methanol.[2][3]
-
Analysis: Analyze the resulting solution using a validated stability-indicating method.
Thermal Degradation
Objective: To evaluate the effect of high temperature on the stability of solid this compound.
Methodology:
-
Sample Preparation: Place the powdered drug in a suitable container.
-
Stress Application: Store the sample under dry heat conditions at a specific temperature (e.g., 105°C for 5 days or 550°C for approximately 3 hours).[2][3][4]
-
Sample Preparation for Analysis: After exposure, allow the sample to cool to room temperature. Dissolve a precisely weighed amount of the heat-stressed powder in a suitable solvent to achieve a known concentration.
-
Analysis: Analyze the sample using a validated stability-indicating method.
Photolytic Degradation
Objective: To assess the stability of this compound upon exposure to light.
Methodology:
-
Sample Preparation: Expose the this compound drug substance (solid) or a solution of the drug to a combination of UV and visible light in a photostability chamber.
-
Stress Application: The exposure should be in accordance with ICH Q1B guidelines.
-
Control Sample: A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.
-
Sample Preparation for Analysis: After the exposure period, prepare solutions of both the exposed and control samples in a suitable solvent.
-
Analysis: Analyze the samples using a validated stability-indicating method.
Data Presentation: Summary of Degradation Studies
The following tables summarize the quantitative data from various forced degradation studies on this compound.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Analytical Method | Reference |
| Acid Hydrolysis | 1N HCl | 90 mins & 3 days | Room Temp | 41.58% (Standard) / 49.47% (Sample) | UV Spectroscopy | [1] |
| Alkali Hydrolysis | 0.1M NaOH | 90 mins & 3 days | Room Temp | 29.15% (Standard) / 22.94% (Sample) | UV Spectroscopy | [1] |
| Oxidation | 3% H₂O₂ | 8 hours | Room Temp | Significant Degradation | HPTLC | [2][3] |
| Oxidation | 3% H₂O₂ | 90 mins & 3 days | Room Temp | 41.58% (Standard) / 56.58% (Sample) | UV Spectroscopy | |
| Dry Heat | 550°C | ~3 hours | 550°C | Significant Degradation | HPTLC | [2][3] |
| Accelerated | 40°C / 75% RH | 6 months | 40°C | Not Specified | RP-HPLC | [4][5] |
| Dry Heat (Syrup) | 105°C | 5 days | 105°C | 10.35% | HPLC | [4] |
Table 2: Degradation Products Observed in HPTLC Analysis
| Stress Condition | Number of Degradation Products | Rf Values of Degradation Products | Rf Value of Ambroxol HCl | Reference |
| Oxidation (3% H₂O₂) | 2 | 0.31, 0.81 | 0.53 | [2] |
| Dry Heat (550°C) | 3 | 0.22, 0.39, 0.79 | 0.53 | [2] |
Table 3: Identified Degradation Product in Ambroxol Syrup
| Stress Condition | Degradation Product | RRT | Analytical Method | Reference |
| 40°C / 75% RH (6 months) | trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol | 0.68 | RP-HPLC, NMR, LC-MS/MS | [4][5] |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Ambroxol HCl Forced Degradation Studies.
Potential Degradation Pathway of this compound
Caption: Ambroxol Degradation to a Quinazoline (B50416) Derivative.
Troubleshooting and FAQs
Q1: My this compound sample shows very little to no degradation under the specified stress conditions. What should I do?
A1: If you observe less than the target degradation (typically 5-20%), you may need to increase the intensity of the stress conditions.[6] Consider the following adjustments:
-
Acid/Base Hydrolysis: Increase the concentration of the acid/base, prolong the exposure time, or increase the temperature.
-
Oxidation: Use a higher concentration of the oxidizing agent or extend the reaction time.
-
Thermal: Increase the temperature or the duration of exposure. It's essential to make these changes incrementally to avoid excessive degradation (>20%).
Q2: I am observing a significant loss of the parent drug peak, but the mass balance is poor (sum of assay of parent drug and degradants is less than 95%). What could be the reason?
A2: Poor mass balance can be attributed to several factors:
-
Non-chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore at the detection wavelength used for the parent drug. Try analyzing the samples at a lower wavelength or using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.
-
Volatile Degradants: The degradation products might be volatile and lost during sample preparation or analysis.
-
Poor Resolution: Degradant peaks may be co-eluting with the parent peak or other excipient peaks. A peak purity analysis using a PDA detector is essential to confirm the homogeneity of the main peak.[7]
-
Precipitation: The degradant may have precipitated out of the solution. Ensure complete dissolution of the stressed sample before analysis.
Q3: How do I confirm if my analytical method is "stability-indicating"?
A3: A method is considered stability-indicating if it can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[7][8] To demonstrate this, you must:
-
Specificity: Show that the peaks for this compound and its degradation products are well-resolved from each other. The resolution factor between adjacent peaks should ideally be greater than 1.5.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the purity of the this compound peak in the presence of its degradants. The peak purity angle should be less than the peak purity threshold.
-
Mass Balance: Achieve a good mass balance, demonstrating that all degradation products are accounted for.
Q4: The retention times of my peaks are shifting between different stressed samples. How can I troubleshoot this?
A4: Retention time shifts can be caused by:
-
pH of the Sample: The final pH of the injected sample can affect the retention of ionizable compounds like this compound. Ensure that all samples are neutralized and diluted in the same mobile phase to maintain a consistent pH.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Ensure the mobile phase is prepared accurately and consistently for all runs.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a constant temperature.
Q5: One of the degradation products identified is trans-4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol. How is this impurity formed?
A5: This impurity is formed under accelerated stability conditions (heat and humidity).[4][5] It is likely the result of an intramolecular cyclization reaction involving the amine and the benzylamine (B48309) groups of the Ambroxol molecule, potentially facilitated by an oxidative step. The formation of this quinazoline derivative highlights a specific degradation pathway that needs to be monitored in stability studies.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. scribd.com [scribd.com]
- 4. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques [mdpi.com]
- 6. onyxipca.com [onyxipca.com]
- 7. researchgate.net [researchgate.net]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Validation & Comparative
Unlocking Lysosomal Function: A Comparative Guide to Ambroxol Hydrochloride's Effect on Lysosomal Biogenesis in Patient-Derived Fibroblasts
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ambroxol hydrochloride's performance in enhancing lysosomal biogenesis in patient-derived fibroblasts against other alternatives, supported by experimental data and detailed protocols.
This compound, a long-established mucolytic agent, has garnered significant attention for its potential as a pharmacological chaperone in lysosomal storage disorders, particularly those associated with mutations in the GBA1 gene, such as Gaucher disease and a subset of Parkinson's disease. This guide delves into the scientific evidence validating Ambroxol's effect on lysosomal biogenesis, a critical cellular process for clearing waste and maintaining cellular health.
Ambroxol's Mechanism of Action: More Than a Chaperone
Ambroxol's primary therapeutic potential in the context of lysosomal dysfunction stems from its ability to act as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[1] Mutations in the GBA1 gene can lead to misfolding of the GCase enzyme, its retention in the endoplasmic reticulum, and subsequent degradation, resulting in reduced lysosomal enzyme activity. Ambroxol binds to the mutant GCase, stabilizing its conformation and facilitating its proper trafficking to the lysosome.
Crucially, the effects of Ambroxol extend beyond simple chaperoning. Evidence strongly suggests that Ambroxol promotes lysosomal biogenesis by activating Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression.[2][3] Activated TFEB translocates to the nucleus and drives the expression of a network of genes involved in lysosome formation and function, known as the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[4] This dual action of enhancing GCase activity and boosting the entire lysosomal machinery makes Ambroxol a compelling therapeutic candidate.
Experimental Validation in Patient-Derived Fibroblasts
Patient-derived fibroblasts are a cornerstone in studying lysosomal storage disorders. The following table summarizes quantitative data from studies investigating the effect of Ambroxol on these cells.
| Cell Type | Ambroxol Concentration | Duration of Treatment | Key Finding | Reference |
| Gaucher Disease Fibroblasts | 60 µM | 5 days | Significant increase in glucosylceramidase protein levels.[4] | |
| Parkinson's Disease with GBA mutation Fibroblasts | Not specified | Not specified | Ambroxol treatment led to a significant upregulation of TFEB messenger RNA levels (1.75-fold increase). | |
| Control Fibroblasts | Not specified | Not specified | Ambroxol treatment led to a significant upregulation of TFEB messenger RNA levels (2.25-fold increase). |
Ambroxol in Comparison to Other Lysosomal Biogenesis Enhancers
While Ambroxol shows significant promise, it is important to consider alternative strategies for enhancing lysosomal function. The following table compares Ambroxol with other classes of compounds.
| Compound Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| Pharmacological Chaperones (GCase) | Iminosugars (e.g., NN-DNJ), Non-inhibitory chaperones (e.g., NCGC607) | Bind to and stabilize mutant GCase, aiding its trafficking to the lysosome.[1][5] | Specific to GCase; some have shown efficacy in preclinical models.[1] | Iminosugars can be non-specific and may have off-target effects.[6] Non-inhibitory chaperones are still in early development.[5] |
| TFEB Activators | Sulforaphane (SFN), Curcumin, Resveratrol | Promote the nuclear translocation and activation of TFEB, leading to broad induction of lysosomal and autophagic genes.[7][8] | Target the master regulator of lysosomal biogenesis, potentially offering a broader therapeutic effect. | May have off-target effects; the precise mechanisms of some natural compounds are not fully elucidated. |
| HDAC Inhibitors | Trichostatin A (TSA), Vorinostat (SAHA) | Promote TFEB acetylation, leading to its activation and subsequent lysosomal biogenesis.[9] | A novel mechanism for TFEB activation. | Can have broad effects on gene expression, leading to potential toxicity. |
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams were generated using the DOT language.
References
- 1. Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcription factor EB (TFEB) is a new therapeutic target for Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genome.gov [genome.gov]
- 7. Small-molecule Activation of TFEB Alleviates Niemann-Pick Disease Type C via Promoting Lysosomal Exocytosis and Biogenesis [elifesciences.org]
- 8. Transcription factor EB agonists from natural products for treating human diseases with impaired autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of lysosome biogenesis as a potential therapeutic approach for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ambroxol Hydrochloride and Bromhexine on Mucolytic Efficacy
Ambroxol (B1667023) hydrochloride and its parent compound, Bromhexine (B1221334), are widely utilized mucoactive agents in the management of respiratory disorders characterized by the overproduction of thick, viscous mucus. While both share a common lineage and therapeutic goal, preclinical and clinical evidence suggests differences in their mechanisms and overall efficacy. This guide provides an objective comparison of their mucolytic performance, supported by experimental data and detailed methodologies for an audience of researchers, scientists, and drug development professionals. Ambroxol is the active metabolite of Bromhexine, a biotransformation that is central to its pharmacological activity.[1][2][3]
Mechanisms of Action: A Tale of Two Mucolytics
Both agents work to restore the physiological clearance mechanisms of the respiratory tract, but they exhibit distinct and overlapping pharmacological properties.[4][5]
Bromhexine primarily acts as a secretolytic agent. Its mechanism involves the depolymerization of mucopolysaccharide fibers by liberating lysosomal enzymes, which breaks down the mucus network.[6][7][8] It also stimulates the secretion of serous, less viscous mucus from the glands in the respiratory tract, contributing to a secretomotor effect that facilitates mucus transport by the cilia.[6][9]
Ambroxol , being the active metabolite, possesses a more multifaceted mechanism of action.[1][10] It demonstrates both mucokinetic and secretagogue properties.[4] A key feature of Ambroxol is its ability to stimulate the synthesis and release of pulmonary surfactant by Type II pneumocytes.[1][5][11] Surfactant acts as an "anti-glue factor," reducing the adhesion of mucus to the bronchial walls and thereby improving mucociliary transport.[5][11] Animal models have shown that Ambroxol can increase ciliary beat frequency, directly enhancing the mechanical clearance of mucus.[4][12] Beyond its mucolytic effects, Ambroxol also exhibits anti-inflammatory, antioxidant, and local anesthetic properties.[1][5]
Comparative Efficacy: Quantitative Data
Clinical studies directly comparing Ambroxol and Bromhexine suggest a superior efficacy profile for Ambroxol, particularly in patients with chronic obstructive bronchitis.[13] Ambroxol has been shown to improve lung function parameters where Bromhexine has not.[13] Furthermore, Ambroxol appears to be more effective at enhancing the penetration of antibiotics into bronchial secretions, a significant advantage in treating bacterial respiratory infections.[3][14][15]
| Parameter | Ambroxol | Bromhexine | Study Reference |
| Sputum Viscosity | Significant decrease | Significant decrease, but to a lesser extent than Ambroxol in some studies | [16][17] |
| Sputum Volume | Significant increase | Increase reported | [17] |
| Ease of Expectoration | Significant improvement | Improvement reported | [13][17] |
| Bronchial Flow Resistance | ~25% reduction | No significant change | [13] |
| Forced Expiratory Volume (FEV1) | ~14% improvement | No significant change | [13] |
| Arterial Oxygen (PaO2) | Increase in patients with mild hypoxemia | Not reported | [13] |
| Antibiotic Penetration | Clear increase into tracheobronchial secretions | Slight or no significant increase | [14][15] |
Experimental Protocols
The data presented above is derived from various clinical and preclinical studies. Below are summaries of the methodologies for key comparative experiments.
Clinical Trial in Chronic Obstructive Bronchitis
-
Objective: To compare the efficacy of Ambroxol and Bromhexine on lung function in patients with chronic obstructive bronchitis.[13]
-
Study Design: A double-blind, randomized, crossover study involving 30 patients.[13]
-
Treatment Protocol: Patients received either 45 mg/day of Ambroxol or 36 mg/day of Bromhexine, each for a period of 4 weeks.[13]
-
Efficacy Parameters Measured:
-
Results: The Ambroxol group showed statistically significant improvements in bronchial flow resistance and FEV1, whereas the Bromhexine group did not show significant changes in these lung function parameters.[13]
Preclinical Model of Antibiotic Diffusion
-
Objective: To evaluate the ability of Ambroxol and Bromhexine to enhance the diffusion of the antibiotic furaltadone (B92408) into tracheobronchial secretions (TBS).[14]
-
Animal Model: Broilers affected with chronic complicated respiratory disease.[14]
-
Treatment Protocol: Birds were divided into groups and treated with either Ambroxol or Bromhexine alongside furaltadone.
-
Efficacy Parameters Measured:
-
Results: Ambroxol treatment resulted in a superior physical nature of the TBS and a clear increase in the passage of furaltadone into the secretions, an effect not significantly observed in the Bromhexine group.[14]
Conclusion
The available evidence indicates that while both Ambroxol hydrochloride and Bromhexine are effective mucoactive agents, Ambroxol demonstrates a broader mechanism of action and superior clinical efficacy in key areas. As the active metabolite of Bromhexine, Ambroxol's enhanced pharmacological profile includes direct stimulation of surfactant production and a greater impact on improving lung function parameters in patients with chronic respiratory diseases.[4][13] Its documented ability to increase the concentration of antibiotics in bronchial secretions further positions it as a preferred agent, particularly when treating respiratory infections.[14][18] For drug development professionals, these findings underscore the potential benefits of focusing on active metabolites to enhance therapeutic outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. An overview of efficacy and safety of ambroxol for the treatment of acute and chronic respiratory diseases with a special regard to children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ambroxol - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Bromhexine Hydrochloride? [synapse.patsnap.com]
- 7. tga.gov.au [tga.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. Bromhexine: Dosage, Uses, Side Effects and Interactions [medicoverhospitals.in]
- 10. nbinno.com [nbinno.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. karger.com [karger.com]
- 13. [Clinical results in the treatment of chronic obstructive bronchitis with ambroxol in comparison with bromhexine (author's transl)]. | Semantic Scholar [semanticscholar.org]
- 14. Use of ambroxol and bromhexine as mucolytics for enhanced diffusion of furaltadone into tracheobronchial secretions in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical efficacy of ambroxol in the treatment of bronchial stasis. Clinical trial in 120 patients at two different doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Ambroxol Hydrochloride and Other Pharmacological Chaperones for Glucocerebrosidase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ambroxol (B1667023) hydrochloride and other pharmacological chaperones for the lysosomal enzyme β-glucocerebrosidase (GCase). This document summarizes key performance data, details experimental methodologies, and illustrates the underlying biological pathways.
Mutations in the GBA1 gene, which encodes for GCase, lead to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide.[1][2] Pharmacological chaperones (PCs) represent a promising therapeutic strategy for Gaucher disease. These small molecules are designed to bind to and stabilize misfolded mutant GCase in the endoplasmic reticulum (ER), facilitating its proper folding and trafficking to the lysosome, thereby increasing its enzymatic activity.[2][3][4] This guide focuses on Ambroxol hydrochloride, a repurposed mucolytic agent, and compares its efficacy with other notable GCase chaperones, particularly the iminosugar isofagomine.
Quantitative Comparison of GCase Chaperone Efficacy
The following tables summarize the quantitative effects of this compound and Isofagomine on GCase activity, protein levels, and mRNA expression in various cell lines. The data is derived from studies on patient-derived fibroblasts with different GBA1 mutations.
Table 1: Effect of Ambroxol and Isofagomine on GCase Activity
| Cell Line | Treatment | Concentration | Increase in GCase Activity (%) |
| Control | Ambroxol | 60 µM | 188%[5] |
| Isofagomine | 50 µM | 161%[5] | |
| N370S/wt | Ambroxol | 60 µM | 206%[5] |
| Isofagomine | 50 µM | 172%[5] | |
| L444P/wt | Ambroxol | 60 µM | 199%[5] |
| Isofagomine | 50 µM | 158%[5] | |
| iPD | Ambroxol | 60 µM | 174%[5] |
| Isofagomine | 50 µM | 166%[5] |
Table 2: Effect of Ambroxol on GCase Activity in Various Mutant Fibroblasts
| Genotype | Ambroxol Concentration | Fold Increase in GCase Activity |
| N370S/N370S | 100 µM | ~1.5[6] |
| N370S/V394L | 100 µM | ~1.3[6] |
| R131C/R131C | 100 µM | ~1.25[6] |
| N370S/R463C | 100 µM | ~1.15[6] |
| L444P/L444P | 100 µM | ~1.45[6] |
Key Signaling Pathways
The efficacy of pharmacological chaperones is intrinsically linked to their ability to modulate cellular protein quality control and trafficking pathways. The following diagrams illustrate the key pathways involved in the lifecycle of mutant GCase and the mechanism of action of chaperones like Ambroxol.
Caption: ER-Associated Degradation (ERAD) pathway for mutant GCase.
The ERAD pathway is a critical quality control mechanism that targets misfolded proteins for degradation.[7] Mutant GCase is recognized by chaperones like ERdj3, which facilitates its retro-translocation from the ER to the cytosol for polyubiquitination and subsequent degradation by the proteasome.[1] Pharmacological chaperones compete with this degradation pathway by promoting the correct folding of mutant GCase, often with the assistance of folding chaperones like calnexin.[1]
Caption: Trafficking of GCase from the ER to the Lysosome.
Unlike most lysosomal enzymes, GCase trafficking to the lysosome is independent of the mannose-6-phosphate (B13060355) pathway and is primarily mediated by the lysosomal integral membrane protein-2 (LIMP-2).[8][9][10] In the neutral pH of the ER, correctly folded GCase binds to LIMP-2.[8] This complex is then transported through the Golgi apparatus and packaged into vesicles that eventually fuse with the lysosome.[8] The acidic environment of the lysosome promotes the dissociation of GCase from LIMP-2, allowing the enzyme to become active.[8] Ambroxol's pH-dependent binding is advantageous in this context; it binds and stabilizes GCase in the neutral pH of the ER and dissociates in the acidic pH of the lysosome, releasing the active enzyme where it is needed.[6]
Experimental Protocols
GCase Activity Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
This protocol describes a common method for measuring GCase activity in cell lysates using a fluorogenic substrate.
Materials:
-
Lysis Buffer: Specific composition can vary, but typically contains a non-ionic detergent (e.g., Triton X-100) and protease inhibitors in a buffered solution (e.g., phosphate (B84403) or citrate (B86180) buffer).
-
Assay Buffer: Citrate-phosphate buffer with 0.25% (w/v) sodium taurocholate, 1mM EDTA, and 1% (w/v) BSA.[11]
-
Substrate Solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) dissolved in the assay buffer. A common concentration is 1.5 mM.[6]
-
Stop Solution: 1M Glycine, pH 12.5.[11]
-
4-Methylumbelliferone (4-MU) Standard: For generating a standard curve.
-
96-well black, flat-bottom plates.
-
Fluorometric plate reader (Excitation: ~350-365 nm, Emission: ~445-460 nm).
Procedure:
-
Cell Lysis:
-
Culture cells to confluency and treat with the desired concentrations of pharmacological chaperones for a specified period (e.g., 24-72 hours).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using the lysis buffer and collect the lysate.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
In a 96-well plate, add a specific amount of cell lysate (e.g., 20-50 µg of protein) to each well.
-
If using an inhibitor control, pre-incubate the lysate with the inhibitor (e.g., conduritol B epoxide) for a specified time at 37°C.
-
Initiate the reaction by adding the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
-
Termination and Measurement:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the produced 4-MU using a fluorometric plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 4-MU.
-
Calculate the amount of 4-MU produced in each sample based on the standard curve.
-
Express GCase activity as pmol of 4-MU produced per milligram of protein per hour.
-
Conclusion
This compound has emerged as a promising pharmacological chaperone for GCase, demonstrating significant efficacy in increasing the activity of various mutant forms of the enzyme. Its unique pH-dependent binding profile and ability to cross the blood-brain barrier make it a particularly attractive candidate for the treatment of neuronopathic forms of Gaucher disease.[4][12] Comparative studies, such as those with isofagomine, indicate that Ambroxol is a potent GCase chaperone.[5] Further research and clinical trials are ongoing to fully elucidate the therapeutic potential of Ambroxol and other GCase chaperones in the management of Gaucher disease and other related neurodegenerative disorders.
References
- 1. ERdj3 is an Endoplasmic Reticulum Degradation Factor for Mutant Glucocerebrosidase Variants Linked to Gaucher’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the ERAD process of the L444P mutant glucocerebrosidase variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioengineer.org [bioengineer.org]
- 11. protocols.io [protocols.io]
- 12. Oral ambroxol increases brain glucocerebrosidase activity in a nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
In vivo validation of Ambroxol hydrochloride's therapeutic effect in a Parkinson's disease mouse model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Ambroxol hydrochloride in preclinical mouse models of Parkinson's disease (PD), alongside alternative therapeutic strategies. The information is supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
This compound, a repurposed mucolytic agent, has emerged as a promising therapeutic candidate for Parkinson's disease. Its primary mechanism of action involves acting as a molecular chaperone for the enzyme glucocerebrosidase (GCase), enhancing its activity.[1] Deficiencies in GCase are a significant genetic risk factor for Parkinson's disease, leading to the accumulation of alpha-synuclein (B15492655) (α-syn), a pathological hallmark of the disease. In vivo studies in mouse models have demonstrated that Ambroxol can cross the blood-brain barrier, increase GCase activity in the brain, and subsequently reduce α-synuclein levels.[2][3][4] This guide compares the quantitative outcomes of Ambroxol treatment with other emerging therapies, such as stem cell therapy and antisense oligonucleotides, providing a framework for evaluating their potential as disease-modifying treatments for Parkinson's disease.
Comparative Data on Therapeutic Efficacy
The following tables summarize the quantitative data from in vivo studies in Parkinson's disease mouse models for this compound and alternative therapies.
Table 1: Effects of this compound on GCase Activity and Alpha-Synuclein Levels
| Mouse Model | Treatment | Brain Region | Outcome Measure | Result (% Change) | Reference |
| Wild-type Mice | 4mM Ambroxol (12 days) | Brainstem | GCase Activity | +19% | [2] |
| Midbrain | GCase Activity | +16% | [2] | ||
| Cortex | GCase Activity | +18% | [2] | ||
| Striatum | GCase Activity | +22% | [2] | ||
| L444P/+ GBA Mutant Mice | 4mM Ambroxol (12 days) | Brainstem | GCase Activity | +13% | [2] |
| Midbrain | GCase Activity | +15% | [2] | ||
| Cortex | GCase Activity | +17% | [2] | ||
| Striatum | GCase Activity | +21% | [2] | ||
| Human α-synuclein Overexpressing Mice | 4mM Ambroxol (12 days) | Brainstem | GCase Activity | +14% | [2] |
| Midbrain | GCase Activity | +11% | [2] | ||
| Cortex | GCase Activity | +9% | [2] | ||
| Striatum | GCase Activity | +13% | [2] | ||
| Brainstem | Total α-synuclein | -19% | [2] | ||
| Striatum | Total α-synuclein | -17% | [2] | ||
| Brainstem | Phosphorylated α-synuclein (S129) | -41% | [2] | ||
| LRRK2 R1441G Mutant Mice | 300mg/kg weekly (18 weeks) | Striatum | α-synuclein oligomers | Reduced | [1] |
Table 2: Comparison with Alternative Therapeutic Approaches
| Therapeutic Approach | Mouse Model | Outcome Measure | Result | Reference |
| Stem Cell Therapy | 6-OHDA lesioned mice | Tyrosine Hydroxylase (TH) positive cells in graft | Significant increase in TH+ neurons with Wnt5a-treated stem cells. | [5] |
| MPTP-induced Parkinsonism | Motor performance (Open Field Test) | Improved ambulation, activity factor, and mobility duration. | ||
| Antisense Oligonucleotides (ASOs) | α-synuclein Preformed Fibril (PFF) model | α-synuclein mRNA levels | ~50% reduction with a single ICV injection of Snca-targeted ASO. | [6] |
| Phosphorylated α-synuclein (pSer129) aggregates | ~96% reduction following ASO treatment. | |||
| AAV-mediated human α-synuclein overexpression | Human α-synuclein mRNA levels | 30-40% decrease with ICV treatment and ~20% reduction with intranasal administration. | [6] |
Signaling Pathways and Experimental Workflows
Ambroxol's Mechanism of Action
Ambroxol functions by enhancing the activity of the lysosomal enzyme GCase. This is crucial in the context of Parkinson's disease, where GCase dysfunction can lead to the accumulation of its substrate, glucosylceramide, and promote the aggregation of α-synuclein. By acting as a chaperone, Ambroxol helps mutant GCase fold correctly and traffic to the lysosome, and also enhances the activity of wild-type GCase. This improved lysosomal function facilitates the clearance of α-synuclein aggregates.
Caption: Ambroxol's chaperone activity on GCase in the ER and subsequent α-synuclein clearance in the lysosome.
Experimental Workflow for In Vivo Validation
A typical preclinical study to validate a therapeutic agent like Ambroxol in a Parkinson's disease mouse model involves several key stages, from disease induction to behavioral and post-mortem analysis.
References
- 1. mdsabstracts.org [mdsabstracts.org]
- 2. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambroxol as a novel disease-modifying treatment for Parkinson’s disease dementia: protocol for a single-centre, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Wnt5a-treated midbrain neural stem cells improve dopamine cell replacement therapy in parkinsonian mice [jci.org]
- 6. Frontiers | miRNA and antisense oligonucleotide-based α-synuclein targeting as disease-modifying therapeutics in Parkinson’s disease [frontiersin.org]
Ambroxol hydrochloride versus placebo in clinical trials for Parkinson's disease with GBA mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ambroxol hydrochloride and placebo in the context of clinical trials for Parkinson's disease (PD), with a specific focus on individuals carrying mutations in the glucocerebrosidase (GBA) gene. While the initial open-label trial showed promising results, this guide centers on the available data from placebo-controlled studies to offer an objective assessment for the scientific community.
Executive Summary
Data Presentation: Placebo-Controlled Trial in Parkinson's Disease Dementia
A Phase 2, randomized, double-blind, placebo-controlled clinical trial investigated the efficacy and safety of Ambroxol in 55 individuals with mild-to-moderate Parkinson's disease dementia (PDD).[1][2] Participants were randomized to receive a high dose of Ambroxol (1050 mg/day), a low dose of Ambroxol (525 mg/day), or a placebo for 52 weeks.[2] The following tables summarize key quantitative data from the high-dose Ambroxol and placebo groups.
Table 1: Primary Efficacy Outcomes at 52 Weeks
| Outcome Measure | Ambroxol (High Dose) | Placebo | p-value | Interpretation |
| Change in ADAS-Cog-13 Score | Not Statistically Significant | Not Statistically Significant | >0.05 | No significant difference in cognitive decline between groups.[2] |
| Clinician's Global Impression of Change (CGIC) | Not Statistically Significant | Not Statistically Significant | >0.05 | No significant difference in overall clinical impression of change.[2] |
Table 2: Biomarker and Safety Data
| Parameter | Ambroxol (High Dose) | Placebo | Key Findings |
| GCase Activity | Increased | No significant change | Demonstrated target engagement of Ambroxol.[2] |
| GFAP Levels (Blood Marker of Neurodegeneration) | Stable | Increased | Suggests a potential neuroprotective effect of Ambroxol.[1] |
| Adverse Events | More gastrointestinal events (12%) | Fewer gastrointestinal events (5%) | Ambroxol was generally safe and well-tolerated, with mild to moderate stomach upset being the main side effect.[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for key clinical trials of Ambroxol in Parkinson's disease.
Ambroxol in Parkinson's Disease Dementia (PDD) - Placebo-Controlled Phase 2 Trial (NCT02914366)[2]
-
Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: 55 individuals with a diagnosis of mild-to-moderate Parkinson's disease dementia.
-
Intervention: Participants were randomized in a 1:1:1 ratio to receive:
-
High-dose this compound (1050 mg/day)
-
Low-dose this compound (525 mg/day)
-
Placebo
-
-
Primary Outcome Measures:
-
Secondary Outcome Measures: Assessments of neuropsychiatric symptoms, motor function, and functional status.
-
Biomarker Analysis: Measurement of GCase activity and exploratory biomarkers, including Glial Fibrillary Acidic Protein (GFAP), in cerebrospinal fluid and blood.
Ambroxol in Disease Modification in Parkinson Disease (AiM-PD) - Open-Label Phase 2a Trial (NCT02941822)[4][5]
-
Study Design: A prospective, single-center, open-label, intra-participant dose-escalation study over 6 months.[4]
-
Participant Population: 20 patients diagnosed with Parkinson's disease (10 with GBA mutations and 10 without).[5]
-
Intervention: All participants received this compound with the dose escalating over the first 29 days to a maximum of 1.26 g/day , which was then maintained for the remainder of the 186-day trial.[5]
-
Primary Outcome Measures: Safety, tolerability, and detection of Ambroxol in the cerebrospinal fluid.
-
Secondary Outcome Measures: Change in GCase activity and levels of alpha-synuclein (B15492655) in the CSF, and clinical assessments using the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS).
Ambroxol to Slow Progression in Parkinson Disease (ASPro-PD) - Placebo-Controlled Phase 3 Trial (NCT05778617)[7][8]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
-
Participant Population: Approximately 330 individuals with Parkinson's disease, with and without GBA mutations.[6][7]
-
Intervention: Participants are randomized to receive either this compound or a matching placebo for two years. This will be followed by a 6-month open-label phase where all participants will receive Ambroxol.[8][9]
-
Primary Outcome Measure: To assess whether a daily dose of 1260 mg of Ambroxol for 104 weeks is associated with an improvement in motor and non-motor function compared to placebo.[9]
-
Key Features: This trial is designed to definitively assess the disease-modifying potential of Ambroxol in a larger patient population over a longer duration.
Ambroxol as a Disease-modifying Treatment in GBA-PD (AMBITIOUS) - Placebo-Controlled Phase 2 Trial (NCT05287503)[11][12]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled phase II clinical trial.[10]
-
Participant Population: 60 patients with Parkinson's disease who are carriers of a GBA mutation.[10]
-
Intervention: Participants are randomized in a 1:1 ratio to receive either this compound (1.2 g/day ) or a placebo for 52 weeks.[11][12]
-
Primary Outcome Measures: Changes in the Montreal Cognitive Assessment (MoCA) score and the frequency of mild cognitive impairment and dementia.[12]
-
Key Features: This trial specifically targets the GBA-PD population and focuses on cognitive outcomes.
Mandatory Visualizations
Signaling Pathway of Ambroxol in GBA-Associated Parkinson's Disease
Caption: Proposed mechanism of Ambroxol in GBA-PD.
Generalized Experimental Workflow for a Placebo-Controlled Ambroxol Trial
Caption: Workflow of a placebo-controlled Ambroxol trial.
References
- 1. Trial Results: Ambroxol Safe in PDD, But No Clear Evidence of Benefit - Lewy Body Dementia Association [lbda.org]
- 2. Ambroxol Shows Target Engagement but No Cognitive Benefit in Individuals with Parkinson Disease Dementia - - Practical Neurology [practicalneurology.com]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. AIM-PD: new clinical trial testing a potential disease-modifying agent in Parkinson’s disease | UCL Faculty of Brain Sciences [ucl.ac.uk]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. youtube.com [youtube.com]
- 7. vjneurology.com [vjneurology.com]
- 8. ASPro-PD | The Comprehensive Clinical Trials Unit at UCL - UCL – University College London [ucl.ac.uk]
- 9. ISRCTN [isrctn.com]
- 10. mdsabstracts.org [mdsabstracts.org]
- 11. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson's disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of Ambroxol Hydrochloride Findings: A Comparative Guide for Researchers
Ambroxol (B1667023) hydrochloride, a long-established mucolytic agent, is gaining significant attention for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This guide provides an objective comparison of published findings on Ambroxol, with a focus on independently replicated data, to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro, animal, and clinical studies on the effects of Ambroxol hydrochloride. These results demonstrate a consistent pattern of target engagement and downstream effects across different experimental systems, providing a basis for its continued investigation.
In Vitro Studies: Fibroblasts and Neurons
| Cell Type | Ambroxol Concentration | Outcome Measure | Percentage Change | Reference |
| Gaucher Disease Patient Fibroblasts | 60 µM | Glucosylceramidase (GCase) Protein Levels | 100% increase (median) | [1] |
| Parkinson's Disease with GBA Mutation Fibroblasts | 60 µM | GCase Protein Levels | 50% increase (median) | [1] |
| Control Fibroblasts | 60 µM | GCase Protein Levels | 30% increase (median) | [1] |
| Gaucher Disease Patient Fibroblasts | 40 µM | GCase Activity | Up to 14.1 (±2.5) nmol 4-MUG x mg protein⁻¹ x h⁻¹ | [2] |
| Primary Cortical Neurons | 10 µM | GCase Activity | 39% increase | [3] |
| Primary Cortical Neurons | 30 µM | GCase Activity | 47% increase | [3] |
| Primary Cortical Neurons | 30 µM | LAMP1 Protein Levels | 62% increase | [3] |
| Primary Cortical Neurons | 10 µM | Acidic Vesicle Content (Lyso-ID) | 20% increase | [3] |
| Primary Cortical Neurons | 30 µM | Acidic Vesicle Content (Lyso-ID) | 102% increase | [3] |
| Neuroblastoma Cell Line (α-synuclein overexpressing) | 60 µM | α-synuclein Levels | 15% decrease (median) | [1] |
| Patient-derived Macrophages (Gaucher Disease) | Not specified | GCase Activity | 3.3-fold increase | [4] |
| Patient-derived Macrophages (GBA-Parkinson's Disease) | Not specified | GCase Activity | 3.5-fold increase | [4] |
Animal Studies
| Animal Model | Ambroxol Dose | Outcome Measure | Percentage Change/Observation | Reference |
| Wild-type Mice | 4 mM in drinking water | Brain GCase Activity | Significant increase in brainstem, midbrain, cortex, and striatum | [5] |
| Non-human Primate | 100 mg/day | Brain GCase Activity | ~20% increase across different brain areas | [6] |
Clinical Trials (AIM-PD Phase II Study)
| Parameter | Value | Unit | Observation | Reference |
| Number of Participants | 17 | - | Patients with Parkinson's Disease (with and without GBA1 mutations) | [7][8][9] |
| Ambroxol Dose | 1.26 | g/day | Escalating dose over 6 months | [7][10] |
| Ambroxol Concentration in CSF (Day 186) | 156 | ng/mL | Confirms blood-brain barrier penetration | [8][9][11] |
| GCase Protein Levels in CSF (Day 186) | 35% | increase | Indicates target engagement | [7][10][11] |
| GCase Activity in CSF (Day 186) | 19% | decrease | - | [9][11] |
| α-synuclein Concentration in CSF (Day 186) | 13% | increase | - | [8][11] |
| MDS-UPDRS Part 3 (Motor Score) | 6.8 | point reduction | Improvement in motor symptoms | [9][11] |
Experimental Protocols
Detailed methodologies are crucial for the independent replication of scientific findings. Below are summaries of key experimental protocols cited in the literature on this compound.
Glucocerebrosidase (GCase) Activity Assay
This assay measures the enzymatic activity of GCase, a key target of Ambroxol.
-
Principle: The assay utilizes a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which is hydrolyzed by GCase to produce the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The rate of 4-MU production is proportional to GCase activity.
-
Sample Preparation:
-
Cell or tissue samples are lysed using a buffer containing a non-ionic detergent (e.g., 1% Triton X-100).
-
The total protein concentration of the lysate is determined using a standard method (e.g., BCA assay) for normalization.
-
-
Enzymatic Reaction:
-
A specific amount of protein lysate (e.g., 10 µg) is added to a reaction buffer (citrate-phosphate buffer, pH 5.4) containing sodium taurocholate (a GCase activator).
-
For measuring lysosomal-specific GCase activity, the assay can be performed in the presence and absence of a GCase inhibitor like conduritol B-epoxide (CBE).
-
The reaction is initiated by adding the 4-MUG substrate.
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 1 hour).
-
-
Measurement:
-
The reaction is stopped by adding a high pH buffer (e.g., glycine-carbonate buffer).
-
The fluorescence of the product (4-MU) is measured using a fluorometer with excitation at ~360 nm and emission at ~448 nm.
-
-
Data Analysis: A standard curve is generated using known concentrations of 4-MU to quantify the amount of product formed. GCase activity is typically expressed as nmol of 4-MU produced per hour per mg of protein.
Measurement of α-synuclein in Cerebrospinal Fluid (CSF)
Several methods are available for quantifying α-synuclein in CSF, which is a key biomarker in Parkinson's disease.
-
Immunochemical Methods (e.g., ELISA, Electrochemiluminescence Immunoassay):
-
Principle: These assays use specific antibodies to capture and detect α-synuclein.
-
Procedure:
-
CSF samples are collected from patients via lumbar puncture.
-
The samples are added to microplates coated with a capture antibody specific for α-synuclein.
-
After incubation and washing, a detection antibody, often conjugated to an enzyme or a fluorescent tag, is added.
-
A substrate is then added that reacts with the enzyme to produce a measurable signal (colorimetric or light-based).
-
The intensity of the signal is proportional to the concentration of α-synuclein in the sample.
-
-
-
Seed Amplification Assays (e.g., Real-Time Quaking-Induced Conversion - RT-QuIC):
-
Principle: This highly sensitive method detects the ability of aggregated α-synuclein "seeds" in a sample to induce the misfolding and aggregation of a recombinant α-synuclein substrate.
-
Procedure:
-
CSF is added to a reaction mixture containing recombinant α-synuclein and a fluorescent dye (e.g., Thioflavin T) that binds to amyloid fibrils.
-
The mixture is subjected to cycles of shaking (quaking) and incubation.
-
If α-synuclein seeds are present, they will trigger an exponential amplification of α-synuclein aggregation.
-
The increase in fluorescence from the dye binding to the newly formed aggregates is monitored in real-time.
-
-
Measurement of Lysosomal pH
Changes in lysosomal pH are a reported effect of Ambroxol.
-
Principle: This method uses a ratiometric fluorescent dye, such as LysoSensor Yellow/Blue DND-160, which exhibits pH-dependent changes in its fluorescence excitation or emission spectrum.
-
Procedure:
-
Cells are incubated with the LysoSensor dye, which accumulates in acidic organelles like lysosomes.
-
The cells are then washed to remove excess dye.
-
Fluorescence is measured at two different excitation or emission wavelengths using a fluorescence microscope or a plate reader.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two wavelengths is calculated. This ratio is then compared to a standard curve generated by treating cells with ionophores (e.g., monensin (B1676710) and nigericin) in buffers of known pH to determine the absolute lysosomal pH. An increase in the fluorescence ratio typically indicates an increase in lysosomal pH (alkalinization).[12]
Visualizations
The following diagrams illustrate key concepts related to Ambroxol's mechanism of action and the experimental workflows used to study its effects.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for GCase activity assay.
Caption: Logical relationship from Ambroxol administration to clinical outcome.
References
- 1. Ambroxol improves lysosomal biochemistry in glucocerebrosidase mutation-linked Parkinson disease cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effects of ambroxol on the autophagy-lysosome pathway and mitochondria in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ambroxol effects in glucocerebrosidase and α‐synuclein transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceofparkinsons.com [scienceofparkinsons.com]
- 7. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 8. hcplive.com [hcplive.com]
- 9. neurosciencenews.com [neurosciencenews.com]
- 10. Drug Repurposing for Parkinson’s Disease: The International Linked Clinical Trials experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Oral Versus Intravenous Administration of Ambroxol Hydrochloride in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic profiles of Ambroxol hydrochloride when administered orally versus intravenously in animal models. The data presented is compiled from various preclinical studies to offer a comprehensive overview for research and development purposes.
Pharmacokinetic Profile: Oral vs. Intravenous Administration in Rats
The route of administration significantly influences the bioavailability and overall exposure of this compound. Intravenous administration ensures 100% bioavailability, serving as a benchmark for other delivery methods. Oral administration, while convenient, results in lower bioavailability due to factors such as first-pass metabolism.
A study in Sprague-Dawley rats provided a direct comparison of the Area Under the Curve (AUC) and absolute bioavailability of oral versus intravenous administration. The results are summarized below:
| Pharmacokinetic Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (1.25 mg/kg) | Reference |
| AUC (ng/ml·hr) | 359 ± 89.8 | 662 ± 165.5 | [1] |
| Absolute Bioavailability (%) | 18.1 | 100 | [1] |
Note: The AUC for the intravenous group was normalized to a 5 mg/kg dose for comparative purposes, assuming dose proportionality.
General pharmacokinetic studies in rats have shown that after oral administration, Ambroxol is absorbed relatively quickly.[2][3] The elimination half-life of radioactivity in the blood after administration of a radiolabeled compound has been estimated to be around 20-25 hours in rats.[2]
Experimental Protocols
Pharmacokinetic Study in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Oral Administration: this compound was suspended in distilled water and administered orally via gavage at a dose of 5 mg/kg.
-
Intravenous Administration: this compound was dissolved in saline and administered as a single bolus injection into the femoral vein at a dose of 1.25 mg/kg.
-
Blood Sampling: Blood samples were collected from the femoral artery at predetermined time points.
-
Analysis: Plasma concentrations of Ambroxol were determined using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the comparative pharmacokinetic study of oral and intravenous Ambroxol in rats.
Pharmacodynamic Effects: Mucociliary Clearance and Anti-inflammatory Action
Ambroxol's primary pharmacodynamic effect is its ability to enhance mucociliary clearance by stimulating the production of pulmonary surfactant and thinning bronchial secretions. While direct comparative studies on the pharmacodynamic efficacy of oral versus intravenous administration in a single respiratory disease model are limited, studies on related administration routes and disease models provide valuable insights.
A study in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury compared the efficacy of inhaled and intravenous Ambroxol. The results indicated that inhaled Ambroxol (at 7.5 mg/ml) was comparable to intravenous Ambroxol (at 20 mg/kg) in reducing airway inflammation and mucus secretion.[4][5] This suggests that local delivery to the lungs can be as effective as systemic administration for these endpoints.
Another study in a murine model of LPS-induced acute lung injury demonstrated that intraperitoneal administration of Ambroxol (90 mg/kg per day) significantly reduced lung hemorrhage, edema, and neutrophil infiltration.[6][7]
Signaling Pathway of Ambroxol in Enhancing Ciliary Beat Frequency
Ambroxol enhances ciliary beat frequency through a complex signaling pathway. It has been shown to increase intracellular Ca2+ concentration, which in turn stimulates ciliary activity.
Proposed Signaling Pathway for Ambroxol-Induced Ciliary Beating
Caption: Ambroxol's signaling pathway leading to enhanced mucociliary clearance.
Summary and Conclusion
The choice between oral and intravenous administration of this compound in preclinical research depends on the specific objectives of the study.
-
Intravenous administration provides immediate and complete bioavailability, making it ideal for studies requiring precise dose control and rapid onset of action, particularly in acute disease models.
-
Oral administration , while resulting in lower bioavailability, represents a more clinically relevant route for chronic conditions. Studies utilizing oral administration should account for the pharmacokinetic variability and the potential for first-pass metabolism.
The available data suggests that while the absolute exposure is higher with intravenous administration, localized delivery methods such as inhalation may achieve comparable therapeutic effects in the lungs. Further head-to-head studies directly comparing the pharmacodynamic outcomes of oral and intravenous Ambroxol in animal models of respiratory diseases would be beneficial to fully elucidate the therapeutic equivalence and dose-response relationships for these two critical routes of administration.
References
- 1. biomolther.org [biomolther.org]
- 2. [Ambroxol, comparative studies of pharmacokinetics and biotransformation in rat, rabbit, dog and man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ambroxol Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of Ambroxol hydrochloride is a critical component of laboratory safety and environmental responsibility. As a substance classified with potential skin, eye, and respiratory irritation, and noted for its long-term toxicity to aquatic life, adherence to established disposal protocols is essential for researchers, scientists, and drug development professionals.[1][2][3] Improper disposal can lead to environmental contamination and regulatory violations.[4] This guide provides a procedural framework for the proper management and disposal of this compound waste in a laboratory setting, in accordance with U.S. Environmental Protection Agency (EPA) guidelines and standard laboratory practices.
Regulatory and Hazard Overview
The disposal of pharmaceutical and chemical waste is governed by a multi-layered regulatory framework. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations to ensure complete and accurate classification.[5]
Table 1: Key Regulatory Frameworks for Pharmaceutical Waste
| Regulatory Body | Act/Regulation | Key Relevance to this compound Disposal |
|---|---|---|
| U.S. EPA | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous pharmaceutical waste from generation to disposal.[4][6] |
| U.S. EPA | Management Standards for Hazardous Waste Pharmaceuticals (Subpart P) | Provides healthcare-specific rules for managing hazardous waste pharmaceuticals, including a ban on flushing these substances. |
| State Regulations | State-Specific Environmental Laws | Many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal.[4] |
Table 2: Hazard Classification for this compound
| Hazard Statement | Description | Reference |
|---|---|---|
| H315 | Causes skin irritation. | [1][3] |
| H319 | Causes serious eye irritation. | [1][3][7] |
| H335 | May cause respiratory irritation. | [1][3][7] |
| H411 | Toxic to aquatic life with long lasting effects. |[2] |
Standard Operating Protocol for this compound Disposal
This protocol outlines the step-by-step procedure for managing this compound waste from the point of generation to its final disposal by a licensed facility.
1.0 Waste Characterization and Identification
-
1.1 Treat all this compound waste, including pure substance, solutions, and contaminated materials (e.g., gloves, wipes), as hazardous chemical waste unless confirmed otherwise by an environmental health and safety (EHS) officer.[8]
-
1.2 Consult the Safety Data Sheet (SDS) for this compound to review its specific hazards and disposal recommendations.[1][9] The SDS will indicate that the substance should be disposed of at an appropriate treatment and disposal facility in accordance with applicable laws.[1]
2.0 Personal Protective Equipment (PPE)
-
2.1 At all stages of handling this compound waste, personnel must wear appropriate PPE.[10]
-
2.2 Required PPE includes:
3.0 Waste Segregation
-
3.1 Do not mix this compound waste with other waste streams. It must be kept separate from biological, radioactive, and general solid waste.[13]
-
3.2 Solid Waste: Collect solid this compound, contaminated powders, and contaminated disposables (e.g., weigh boats, wipes, gloves) in a designated solid chemical waste container.[14]
-
3.3 Liquid Waste: Collect solutions containing this compound in a designated liquid chemical waste container. Do not pour any chemical waste down the sink or drain, as this is prohibited for hazardous pharmaceuticals and can contaminate water supplies.[6][7][10][13]
4.0 Containerization and Labeling
-
4.1 Use only approved, leak-proof containers that are compatible with the chemical waste.[10][14] Containers must be kept closed except when adding waste.[13]
-
4.2 Ensure containers are filled to no more than 90% of their capacity to prevent spills.[14]
-
4.3 Label every waste container clearly with a hazardous waste label.[14] The label must include:
5.0 On-Site Storage
-
5.1 Store waste containers in a designated, secure storage area.[14] This area should be well-ventilated and away from heat sources or direct sunlight.[10]
-
5.2 Utilize secondary containment (e.g., a larger bin) to catch any potential leaks from the primary container.[13]
-
5.3 Adhere to institutional and state limits on the amount of time hazardous waste can be stored on-site (e.g., typically up to 90 days for large quantity generators).[14]
6.0 Professional Disposal
-
6.1 this compound waste must be disposed of through a licensed hazardous waste disposal company.[10] Laboratories typically utilize an institutional EHS or a contracted service for waste collection.[8][13]
-
6.2 Submit a waste collection request form to your institution's EHS office as soon as the container is ready for pickup.[8]
-
6.3 The most common final disposal method for hazardous pharmaceutical waste is incineration at a permitted treatment facility.[6]
7.0 Empty Container Management
-
7.1 A container that held this compound can be disposed of as regular trash only after all contents have been removed.[8]
-
7.2 Prior to disposal in regular trash, all hazardous waste labels must be defaced or removed to prevent misuse.[8][13]
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. chemdmart.com [chemdmart.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. fishersci.com [fishersci.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. chemos.de [chemos.de]
- 8. vumc.org [vumc.org]
- 9. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. m.youtube.com [m.youtube.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
